molecular formula C6H12O6 B1675105 L(-)-Glucose CAS No. 921-60-8

L(-)-Glucose

カタログ番号: B1675105
CAS番号: 921-60-8
分子量: 180.16 g/mol
InChIキー: WQZGKKKJIJFFOK-ZZWDRFIYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

What is L -(-)-Glucose exactly?

L -(-)-Glucose, a monosaccharide, is an important energy source for the human body. The glucose molecule comprises six carbon atoms (12 hydrogen atoms) and six oxygen atoms (6 each). L -(-)-Glucose is also known as L Glucose. It is the enantiomer to the more popular D-glucose. L -(-)-Glucose is not naturally found in higher-living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to D-glucose, but it cannot be phosphorylated using hexokinase. This enzyme is the first in the glycolysis pathway. L -(-)-Glucose can be a diagnostic aid.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be phosphorylated using hexokinase and is therefore not bioavailable for cells as an energy source. However, some L-glucose-using bacteria have been found to contain NAD+-dependent Lglucose Dehydrogenases capable of oxidizing L glucose.

Uses of L -(-)-Glucose

L -(-)-Glucose has been suggested as a low-calorie sweetener. It is suitable for diabetic patients.

L -(-)-Glucose pentaacetate is an acetate derivative that stimulates insulin release and may be therapeutically useful for type 2 diabetes. L -(-)-Glucose has also been found to be a laxative. It was proposed as a colon-cleansing agent that would not disrupt fluid and electrolyte levels due to the large liquid amounts of bad-tasting, osmotic laxatives used for colonoscopy preparation.

Biological activity of L-(−)-Glucose

L -(-)-Glucose is not naturally found in living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to d-glucose but cannot be used as an energy source by living organisms because it is not phosphorylated with hexokinase. This enzyme is the first in the glycolysis pathway. Burkholderia Caryophylli is a plant pathogenic bacteria that contain the enzyme dthreo-aldose 1dehydrogenase, which can oxidize L Glucose.

Mechanism of action of L-(−)-Glucose

L -(-)-Glucose enters cells through insulin and ATP-sensitive sodium channels. In vitro studies have shown that L-glucose can inhibit viral replication, including HIV and herpes simplex virus type 1 (HSV-1). L-Glucose can be used to treat squamous cancer by reducing the redox potency in cancer cells. L-Glucose prevents the growth of c. glabrata through inhibition of transcription activators as well as enzymes involved with glycolysis.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be used as an energy source by cells because it can't be phosphorylated with hexokinase.

Chemical properties of L-(−)-Glucose

L -(-)-Glucose, an organic compound with the formula O=CH[CHOH]5H or C6H12O6, is a monosaccharide of aldohexose. It is the enantiomer to the more common d–glucose and the l-isomer to glucose.

L-glucose is usually found as one of the four cyclic structural isomers, like the d-isomer. These isomers can be converted into water solutions within hours, with the open-chain version acting as an intermediate stage.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ZZWDRFIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-60-8
Record name L-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the stereochemistry of L(-)-Glucose?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of L(-)-Glucose

This guide provides a comprehensive overview of the stereochemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's absolute configuration, its relationship with its common enantiomer D(+)-Glucose, and the experimental basis for these determinations.

Introduction to this compound

This compound is a monosaccharide and an aldohexose with the same chemical formula as its far more common enantiomer, D-Glucose (C₆H₁₂O₆).[1] As the "L" designation implies, it belongs to the L-series of carbohydrates, and the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counterclockwise).[2][3] While structurally the mirror image of D-Glucose, L-Glucose is not recognized by the enzymes that metabolize D-Glucose, such as hexokinase, and thus cannot be used as an energy source by most living organisms.[1] This unique biological inertia makes it a subject of interest in various research and development contexts, including as a potential non-caloric sweetener or therapeutic agent.[1]

Core Stereochemical Principles

The stereochemistry of glucose is defined by its chiral centers. The open-chain form of glucose possesses four chiral carbons (C2, C3, C4, and C5), leading to a total of 2⁴ or 16 possible stereoisomers.[4][5] These isomers are divided into two enantiomeric families: the D-series and the L-series.

Enantiomeric Relationship: D- vs. L-Glucose

L-Glucose is the enantiomer of D-Glucose, meaning they are non-superimposable mirror images of each other.[6][7] This relationship dictates that every chiral center in L-Glucose has the opposite configuration to its corresponding center in D-Glucose.[4]

The D/L designation is determined by the configuration of the chiral carbon furthest from the most oxidized carbon (the aldehyde group at C1).[8][9] This is the C5 carbon in glucose. In the Fischer projection, if the hydroxyl (-OH) group on C5 points to the left, the sugar belongs to the L-series.[10][11] Conversely, if it points to the right, it is part of the D-series.[8]

Absolute Configuration (R/S System)

Using the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of each chiral center can be unambiguously assigned as either R (from the Latin rectus, right) or S (from the Latin sinister, left).[12] As L-Glucose is the mirror image of D-Glucose, the R/S designations for each of its chiral centers are inverted.

The absolute configuration for D-Glucose is 2R, 3S, 4R, 5R. Therefore, the absolute configuration for L-Glucose is 2S, 3R, 4S, 5S .[5]

Optical Activity

The designations (+) and (-) refer to a compound's optical activity—its ability to rotate plane-polarized light. This is an experimentally determined property and is not directly predictable from the D/L or R/S nomenclature.[7] this compound is levorotatory, rotating light to the left, while D(+)-Glucose is dextrorotatory, rotating it to the right.[2] The magnitude of rotation for the two enantiomers is identical but opposite in direction.[9]

Data Presentation: Physicochemical Properties

The optical properties of L-Glucose compared to D-Glucose are summarized below. The specific rotation changes over time in an aqueous solution as the anomeric forms (α and β) interconvert to reach an equilibrium, a phenomenon known as mutarotation.[9]

PropertyD(+)-GlucoseThis compoundCitation(s)
Initial Specific Rotation (α-anomer)+112.2°-112.2°[9]
Equilibrium Specific Rotation in Water+52.7°-52.7°[9]
Absolute Configuration (C2, C3, C4, C5)R, S, R, RS, R, S, S[5]

Visualization of Stereochemistry

Diagrams are essential for visualizing the three-dimensional structure and stereochemical relationships of chiral molecules.

L_Glucose_Fischer cluster_C2 cluster_C3 cluster_C4 cluster_C5 CHO CHO C2 C CHO->C2 C3 C C2->C3 OH2 OH OH2_pos C2->OH2_pos C4 C C3->C4 H3 H H3_pos C3->H3_pos C5 C C4->C5 OH4 OH OH4_pos C4->OH4_pos CH2OH CH₂OH C5->CH2OH OH5 OH OH5_pos C5->OH5_pos H2 H OH3 OH H4 H H5 H H2_pos H2_pos->C2 OH3_pos OH3_pos->C3 H4_pos H4_pos->C4 H5_pos H5_pos->C5

References

The Enigma of L(-)-Glucose: A Technical Guide on its Scant Natural Occurrence and Biological Inertness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L(-)-Glucose, the enantiomer of the ubiquitous D(+)-Glucose, presents a fascinating case of stereochemical specificity in biological systems. While D-Glucose is central to the metabolism of nearly all life on Earth, L-Glucose is notably absent from the major metabolic pathways of higher organisms and is found only sporadically and in trace amounts in nature. This technical guide provides an in-depth exploration of the natural occurrence, metabolism, and detection of this compound. It summarizes the current state of knowledge, highlighting the significant lack of quantitative data regarding its presence in organisms. Detailed methodologies for its analysis are presented, alongside a discussion of the known metabolic pathways in specific microorganisms capable of its catabolism. This document serves as a comprehensive resource for researchers in glycobiology, natural products chemistry, and drug development who are interested in the unique properties and potential applications of this rare sugar.

Introduction: The Mirror Image of Life's Fuel

In the landscape of biochemistry, the principle of chirality is fundamental. The stereoisomers of monosaccharides, designated as D (dextrorotatory) and L (levorotatory) forms, are prime examples of how a molecule's spatial arrangement dictates its biological function. D-Glucose is the primary energy source for most living organisms, readily phosphorylated by hexokinase to enter the glycolytic pathway.[1] In stark contrast, L-Glucose is largely unrecognized by the cellular machinery of higher plants and animals, rendering it non-metabolizable.[1][2][3]

The scientific literature presents a degree of ambiguity regarding the natural occurrence of L-Glucose. While some sources suggest its presence in fruits and other plant parts, concrete quantitative evidence to support this is conspicuously absent.[2] Other research posits that L-Glucose does not occur naturally in higher living organisms and is primarily a product of laboratory synthesis.[3][4] This guide will navigate these contrasting viewpoints, presenting the available evidence and highlighting the areas where further research is critically needed.

Physicochemical Properties of this compound

Understanding the fundamental properties of L-Glucose is essential for its detection and study. As the enantiomer of D-Glucose, it shares the same molecular formula and mass but differs in its optical rotation and interaction with other chiral molecules.

PropertyValueReference
Molecular FormulaC₆H₁₂O₆--INVALID-LINK--
Molar Mass180.16 g/mol --INVALID-LINK--
Melting Point153-156 °C--INVALID-LINK--
Solubility in Water0.1 g/mL (clear, colorless)--INVALID-LINK--
Optical RotationApprox. -52° (c=5, H₂O)--INVALID-LINK--
AppearanceWhite to off-white crystalline powder--INVALID-LINK--

Natural Occurrence: A Notable Absence

Despite extensive research into the composition of natural products, there is a significant lack of quantitative data confirming the presence of L-Glucose in any organism in substantial amounts. The prevailing view is that L-Glucose is a rare sugar in nature.

Higher Organisms (Plants and Animals)

The assertion that L-Glucose is naturally present in fruits and other plant parts is not well-supported by primary literature containing quantitative analysis.[2] Most modern analytical studies of sugars in fruits and vegetables focus on D-Glucose, D-Fructose, and Sucrose, with no mention of L-Glucose.[5][6] The enzymatic machinery in plants is highly stereospecific, geared towards the synthesis and metabolism of D-sugars.[7] An abstract from 1971 suggested the synthesis of L-Glucose by plant enzyme systems, but this line of research does not appear to have been substantiated in subsequent decades.[8]

In animals, there is no evidence of endogenous L-Glucose production. When administered experimentally, L-Glucose is not metabolized for energy and is largely excreted unchanged.[9]

Microorganisms

The most definitive evidence for the interaction of L-Glucose with biological systems comes from the microbial world. While most microorganisms cannot utilize L-Glucose, a few specific bacterial species have been identified that possess the enzymatic pathways to catabolize it.

  • Paracoccus species 43P : This bacterium, isolated from soil, can utilize L-Glucose as a sole carbon source.[1][2][3][10] It possesses a unique catabolic pathway initiated by an NAD+-dependent L-Glucose dehydrogenase.[2][3][11]

  • Burkholderia caryophylli : This plant pathogenic bacterium contains the enzyme D-threo-aldose 1-dehydrogenase, which is capable of oxidizing L-Glucose.[12]

The existence of these metabolic pathways in bacteria suggests that L-Glucose may be present in certain ecological niches, albeit likely in very low concentrations.

Metabolism of this compound

The Metabolic Block in Higher Organisms

The primary reason for the biological inertness of L-Glucose in most organisms is the stereospecificity of the enzyme hexokinase. This crucial first enzyme of the glycolytic pathway can only phosphorylate D-Glucose, preventing L-Glucose from entering the central energy-yielding metabolic route.[1][4] Furthermore, glucose transporters (GLUTs) that facilitate the entry of glucose into cells exhibit a strong preference for the D-enantiomer.[13][14][15][16]

Catabolic Pathway in Paracoccus species 43P

Research has elucidated a novel metabolic pathway for L-Glucose in Paracoccus sp. 43P. This pathway allows the bacterium to convert L-Glucose into intermediates of the central metabolism.

The key steps are:

  • Oxidation: L-Glucose is oxidized to L-gluconate by an NAD+-dependent L-glucose dehydrogenase (LgdA).

  • Further Metabolism of L-gluconate: L-gluconate is then sequentially metabolized by a series of enzymes encoded by the lgn gene cluster. This involves C-5 epimerization, dehydration, phosphorylation, and an aldolase reaction.

  • End Products: The pathway ultimately yields D-glyceraldehyde-3-phosphate and pyruvate, which can enter glycolysis.[3][11]

L_Glucose_Catabolism L_Glucose This compound L_Glucono_lactone L-Glucono-1,5-lactone L_Glucose->L_Glucono_lactone L-Glucose Dehydrogenase (LgdA) L_Gluconate L-Gluconate L_Glucono_lactone->L_Gluconate Spontaneous hydrolysis nad1_out NADH + H+ Intermediates Pathway Intermediates (via lgn gene cluster products) L_Gluconate->Intermediates L-Gluconate catabolism Pyruvate Pyruvate Intermediates->Pyruvate G3P D-Glyceraldehyde-3-Phosphate Intermediates->G3P Glycolysis Glycolysis Pyruvate->Glycolysis G3P->Glycolysis nad1_in NAD+

Caption: Catabolic pathway of this compound in Paracoccus species 43P.

Experimental Protocols for the Analysis of this compound

The analysis of L-Glucose in biological samples is challenging due to its presumed low concentration and the overwhelming abundance of D-Glucose. Enantioselective analytical methods are therefore essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common approach.

General Workflow for L-Glucose Analysis

L_Glucose_Analysis_Workflow Sample Biological Sample (e.g., Plant Tissue, Microbial Culture) Homogenization Homogenization & Extraction (e.g., with 80% Ethanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional) (e.g., PMP labeling for UV detection) Supernatant->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC Detection Detection (e.g., RID, MS, UV-Vis) HPLC->Detection Quantification Quantification (vs. L-Glucose Standard) Detection->Quantification

References

Physical and chemical properties of L(-)-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of L(-)-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed data and experimental context for this unique monosaccharide.

Introduction

This compound (CAS #921-60-8), the enantiomer of the naturally abundant D-Glucose, is a six-carbon aldose sugar with the same molecular formula (C6H12O6) and connectivity as its D-isomer.[1] However, its stereochemical configuration is a mirror image, resulting in distinct biological and physical properties.[1] While D-Glucose is a primary energy source for most living organisms, this compound is not metabolized by most cells because it cannot be phosphorylated by hexokinase, a critical enzyme in the glycolysis pathway.[1][2][3] This non-metabolizable nature makes it a valuable tool in various research and diagnostic applications.[1] this compound is typically a white crystalline powder and is not found in abundance in nature, necessitating its synthesis for research and commercial purposes.[1][2][4]

Physical Properties of this compound

The physical properties of this compound are summarized in the table below, providing a direct comparison of key quantitative data.

PropertyValueUnitsNotes
Molecular Formula C6H12O6[1][2]
Molecular Weight 180.16 g/mol [1]
Melting Point 153 - 156°C[4][5][6]
Specific Rotation [α] -52.0degrees(c=10, H2O, NH3, 20°C)[5]
Solubility in Water 50mg/mL[1]
0.1g/mL[4][7]
Appearance White crystalline powder[1][4]
Density 1.54g/cm³[2]

Chemical Properties of this compound

This compound shares many chemical properties with D-Glucose due to the presence of the same functional groups (an aldehyde and five hydroxyl groups).[1] However, its stereochemistry dictates its interactions in chiral environments, such as with enzymes.

PropertyDescription
Structure A six-carbon aldose sugar, existing in both linear and cyclic (glucopyranose) forms. It is the enantiomer of D-Glucose.[1][2]
Stability Stable at room temperature.[1]
Reactivity Can undergo reactions typical of aldoses, such as oxidation and reduction. The stereochemistry of the products will be opposite to those derived from D-Glucose.
Biological Inactivity Not metabolized by most organisms as it is not a substrate for hexokinase, the first enzyme in glycolysis.[1][2][3]

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9] c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[8]

  • Data Reporting: The melting point is reported as a range from the onset to the completion of melting.

Determination of Specific Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is a characteristic property of chiral molecules.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a specified solvent (e.g., water).

  • Apparatus: A polarimeter is used for this measurement.

  • Procedure: a. The polarimeter is calibrated with the pure solvent. b. The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters). c. The observed rotation (α) of the plane-polarized light is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[10]

  • Data Reporting: The specific rotation is reported with the temperature, wavelength, concentration, and solvent used.

Determination of Solubility

Objective: To determine the maximum amount of this compound that can dissolve in a given amount of a solvent at a specific temperature.

Methodology:

  • Equilibrium Method: a. An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container. b. The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).[11] c. The saturated solution is filtered to remove any undissolved solid. d. The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method).

  • Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.

Signaling Pathways and Logical Relationships

Differential Metabolism of Glucose Enantiomers

The primary reason for the biological inactivity of this compound in most organisms is its stereospecific interaction with the enzyme hexokinase. This logical relationship is crucial for understanding its use as a negative control in metabolic studies.

Glucose_Metabolism cluster_d_glucose D-Glucose Pathway cluster_l_glucose L-Glucose Pathway d_glucose D-Glucose hexokinase_d Hexokinase d_glucose->hexokinase_d g6p Glucose-6-Phosphate hexokinase_d->g6p Phosphorylation glycolysis Glycolysis g6p->glycolysis l_glucose L-Glucose hexokinase_l Hexokinase l_glucose->hexokinase_l no_reaction No Phosphorylation hexokinase_l->no_reaction Stereospecificity Prevents Binding

Caption: Differential metabolic pathways of D-Glucose and L-Glucose.

Experimental Workflow: L-Glucose as a Control in Uptake Assays

This diagram illustrates a typical experimental workflow where this compound is used as a negative control to differentiate between specific transporter-mediated uptake and non-specific diffusion of glucose into cells.

Uptake_Assay_Workflow cluster_experimental Experimental Group cluster_control Control Group start Start: Prepare Cell Culture add_d_glucose Add Labeled D-Glucose start->add_d_glucose add_l_glucose Add Labeled L-Glucose start->add_l_glucose incubate_d Incubate add_d_glucose->incubate_d wash_d Wash Cells incubate_d->wash_d measure_d Measure Intracellular Label wash_d->measure_d analysis Data Analysis and Comparison measure_d->analysis incubate_l Incubate add_l_glucose->incubate_l wash_l Wash Cells incubate_l->wash_l measure_l Measure Intracellular Label wash_l->measure_l measure_l->analysis

Caption: Workflow for a glucose uptake assay using L-Glucose as a control.

References

L(-)-Glucose: A Comprehensive Technical Guide to its Optical Rotation and Specific Rotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the optical and specific rotation of L(-)-Glucose, a key stereoisomer of glucose. This document details the quantitative values of its rotation, the experimental protocols for their measurement, and the underlying principles of this stereochemical property.

Quantitative Data: Optical and Specific Rotation of this compound

This compound, as the enantiomer of D(+)-Glucose, exhibits optical rotation of the same magnitude but in the opposite direction (levorotatory). The specific rotation values for the different anomeric forms of L-Glucose in aqueous solution are summarized below. These values are temperature and wavelength-dependent, typically measured at 20°C using the sodium D-line (589.3 nm).

Anomeric Form of L-GlucoseSpecific Rotation [α]
α-L-Glucopyranose-112.2°
β-L-Glucopyranose-18.7°
Equilibrium Mixture-52.7°

Note: The values for L-Glucose are inferred from the well-documented values of D-Glucose, as enantiomers have equal but opposite specific rotations.

The Phenomenon of Mutarotation

When either the pure α or β anomer of L-Glucose is dissolved in water, the specific rotation of the solution gradually changes over time until it reaches a stable equilibrium value.[1] This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers via the open-chain aldehyde form.[1][2] The equilibrium mixture for glucose in water consists of approximately 36% α-anomer and 64% β-anomer, with a very small amount of the open-chain form.[3]

Experimental Protocol for Measuring Optical Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter. The following protocol outlines the key steps for determining the specific rotation of this compound.

Principle of Polarimetry

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance.[4] The observed rotation (α) is directly proportional to the concentration of the chiral compound (c) and the path length of the sample tube (l). The specific rotation [α] is a characteristic property of a compound and is calculated using Biot's law:

[α] = α / (l * c)

Where:

  • [α] is the specific rotation in degrees.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

Instrumentation and Materials
  • Polarimeter (with sodium D-line lamp or equivalent monochromatic light source)

  • Polarimeter sample tubes (e.g., 1 dm or 2 dm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound (high purity)

  • Distilled or deionized water (as solvent)

Instrument Calibration

Before sample measurement, the polarimeter must be calibrated.

  • Zero Calibration: Fill a clean polarimeter tube with the solvent (e.g., distilled water). Place the tube in the polarimeter and take a reading. This is the blank or zero reading. If the reading is not zero, this value must be subtracted from all subsequent sample readings.

  • Calibration with a Standard (Optional but Recommended): A standard of known specific rotation, such as a certified quartz plate or a carefully prepared sucrose solution, can be used to verify the instrument's accuracy.

Sample Preparation
  • Accurately weigh a known mass of this compound using an analytical balance.

  • Dissolve the weighed this compound in a specific volume of solvent (e.g., distilled water) in a volumetric flask to achieve a known concentration. Ensure the glucose is completely dissolved.

  • For mutarotation studies, measurements should be taken immediately after dissolution and then periodically until a stable reading is achieved. For the equilibrium value, allow the solution to stand for several hours or overnight.[1][5]

Measurement Procedure
  • Rinse a clean polarimeter tube with a small amount of the prepared this compound solution.

  • Carefully fill the tube with the solution, ensuring no air bubbles are trapped in the light path.

  • Place the filled sample tube in the sample chamber of the polarimeter.

  • Observe the rotation of the plane-polarized light through the eyepiece or on the digital display.

  • Record the observed angle of rotation (α).

  • Repeat the measurement several times and calculate the average reading to ensure precision.

Calculation of Specific Rotation
  • Subtract the zero/blank reading from the average observed rotation of the sample to get the corrected observed rotation.

  • Use Biot's law to calculate the specific rotation [α], ensuring that the path length (l) is in decimeters and the concentration (c) is in g/mL.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the specific rotation of this compound using a polarimeter.

G cluster_prep Phase 1: Preparation cluster_calib Phase 2: Instrument Calibration cluster_measure Phase 3: Sample Measurement cluster_analysis Phase 4: Data Analysis A Weigh this compound B Prepare Solution (Known Concentration) A->B Dissolve F Fill Polarimeter Tube with L-Glucose Solution B->F C Prepare Solvent Blank (e.g., Water) D Fill Polarimeter Tube with Blank C->D E Measure Blank Reading (Zero Calibration) D->E J Correct for Blank Reading E->J G Measure Observed Rotation (α) F->G H Repeat Measurement for Precision G->H I Calculate Average Observed Rotation H->I I->J K Calculate Specific Rotation [α] = α / (l * c) J->K L Final Result K->L

Caption: Experimental Workflow for Polarimetry of this compound.

References

The Synthesis of L(-)-Glucose: A Technical Guide to its Discovery and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L(-)-Glucose, the enantiomer of the ubiquitous D(+)-glucose, is a rare sugar not found in abundance in nature. Its unique property of being sweet to the taste yet largely non-metabolizable by most organisms has made it a subject of significant interest in various fields, from food science to drug development. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details key chemical and enzymatic manufacturing processes, presents quantitative data for comparative analysis, and offers in-depth experimental protocols for its synthesis and characterization.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to the foundational work of Emil Fischer in the late 19th century. His groundbreaking research on the stereochemistry of sugars led to the establishment of the D- and L- nomenclature for monosaccharides, based on the configuration of the chiral center furthest from the aldehyde or ketone group.[1] While D-glucose is the primary energy source for most life on Earth, L-glucose cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway, rendering it metabolically inert in most organisms.[2][3] This fundamental difference has driven research into its potential applications as a low-calorie sweetener and a tool in drug delivery and diagnostics.[2][4] The first chemical synthesis of L-glucose was achieved by Fischer, who prepared it from L-arabinose using the Kiliani synthesis.[5] Since then, various chemical and enzymatic methods have been developed to improve the efficiency and scalability of this compound production.

Chemical Synthesis of this compound

Several chemical routes have been established for the synthesis of this compound, primarily starting from more abundant sugars like D-glucose or L-arabinose.

Kiliani-Fischer Synthesis from L-Arabinose

One of the earliest and most classic methods for L-glucose synthesis is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose. Starting with L-arabinose, this method produces a mixture of the C-2 epimers, L-glucose and L-mannose.[6]

Experimental Protocol:

  • Cyanohydrin Formation: L-arabinose is reacted with sodium cyanide (NaCN) in an aqueous solution. The cyanide ion undergoes nucleophilic addition to the aldehyde group of L-arabinose, forming two epimeric cyanohydrins.[7]

  • Hydrolysis: The resulting cyanohydrin mixture is then hydrolyzed, typically by heating in water, to convert the nitrile groups into carboxylic acids, which subsequently form stable lactones (L-gluconolactone and L-mannonolactone).[5]

  • Separation: The diastereomeric lactones are separated using techniques such as fractional crystallization or chromatography.

  • Reduction: The separated L-gluconolactone is then reduced to L-glucose. A common reducing agent for this step is sodium amalgam (Na/Hg).[5]

Quantitative Data:

The classical Kiliani-Fischer synthesis typically results in modest yields, often around 30% for the chain elongation and separation steps.[5]

Synthesis from D-Glucose via Head-to-Tail Inversion

A more modern and efficient approach involves the inversion of the functional groups at the C1 and C5 positions of D-glucose. This strategy takes advantage of the latent symmetry in the D-glucose molecule to generate its L-enantiomer.[8]

Experimental Protocol:

This multi-step synthesis involves the following key transformations:[8]

  • Formation of a C-glycoside derivative: D-glucose is first converted to a β-C-glycoside.

  • Chain elongation at C1: A hydroxymethyl group is introduced at the anomeric carbon.

  • Oxidative decarboxylation at C5: The C6 primary alcohol is oxidized to a carboxylic acid, followed by decarboxylation to invert the stereocenter at C5. A key reagent for the oxidative decarboxylation is lead(IV) tetraacetate.[8]

  • Final deprotection and acetylation: The protecting groups are removed, and the final product is often isolated as the pentaacetate derivative.

Quantitative Data:

This method has been reported to be highly efficient, with an 80% yield for the final acetylation step to produce 1,2,3,4,6-O-Pentaacetyl-L-glucose.[8]

Synthesis from D-Gulono-1,4-lactone

An alternative route utilizes D-gulono-1,4-lactone as the starting material. This method has been reported to provide good overall yields.[9]

Experimental Protocol:

The synthesis proceeds via the formation of 1,2,3,4,5-penta-O-benzyl/acetyl/benzoyl-D-gulitol as a key intermediate.[9]

Quantitative Data:

Starting MaterialKey IntermediateOverall Yield (%)
D-Gulono-1,4-lactone1,2,3,4,5-penta-O-protected-D-gulitol34-53

Enzymatic Synthesis of this compound

Enzymatic methods offer the advantage of high stereospecificity, often leading to cleaner reactions and higher purity products compared to chemical synthesis.

From D-Sorbitol using Galactose Oxidase

Galactose oxidase can stereospecifically oxidize D-sorbitol at the C6 position to yield L-glucose.[10] The use of an immobilized enzyme allows for easier separation and reuse of the biocatalyst.

Experimental Protocol:

  • Immobilization of Galactose Oxidase: Galactose oxidase is immobilized on a solid support, such as crab-shell particles. The particles are first treated with glutaraldehyde to activate the surface. The enzyme is then mixed with the activated particles and allowed to bind.[10]

  • Enzymatic Reaction: The immobilized galactose oxidase is added to a buffered solution of D-sorbitol (e.g., 100 mM in 100 mM sodium phosphate buffer, pH 7.0). The reaction is carried out at a controlled temperature (e.g., 25°C) with stirring.[10]

  • Product Monitoring and Isolation: The formation of L-glucose can be monitored using a suitable analytical method, such as with DNS reagent.[10] The product can then be purified from the reaction mixture.

Quantitative Data:

While enzymatic conversions can be highly specific, the yields may be lower than some chemical routes and are subject to optimization of reaction conditions such as pH, temperature, and substrate concentration.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of L-glucose. The chemical shifts and coupling constants will be distinct from those of D-glucose. For 1,2,3,4,6-O-Pentaacetate-L-glucose in CDCl3, characteristic 1H NMR signals include a doublet for the anomeric proton.[8] 13C NMR will show distinct signals for the six carbon atoms.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of L-glucose and its derivatives.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized L-glucose and to separate it from other sugars and byproducts. Chiral HPLC columns can be used to determine the enantiomeric purity.[11]

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The primary reason for the non-metabolizable nature of L-glucose is its incompatibility with the enzyme hexokinase. This diagram illustrates the initial step of glycolysis for D-glucose and the inability of L-glucose to participate.

metabolic_pathway cluster_d_glucose D-Glucose Metabolism cluster_l_glucose L-Glucose Fate D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P Hexokinase ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis L_Glucose L-Glucose No_Reaction No Phosphorylation L_Glucose->No_Reaction Hexokinase

Caption: Metabolic fate of D-Glucose vs. L-Glucose.

Experimental Workflow: Kiliani-Fischer Synthesis

This diagram outlines the major steps involved in the Kiliani-Fischer synthesis of L-glucose from L-arabinose.

kiliani_fischer_workflow Start L-Arabinose Step1 Cyanohydrin Formation (NaCN, H2O) Start->Step1 Step2 Hydrolysis to Lactones (Heat) Step1->Step2 Step3 Separation of Epimers (Chromatography) Step2->Step3 Step4 Reduction of L-Gluconolactone (Na/Hg) Step3->Step4 End L-Glucose Step4->End

Caption: Kiliani-Fischer synthesis workflow.

Experimental Workflow: Synthesis from D-Glucose

This diagram illustrates the key stages of synthesizing L-glucose from D-glucose via the head-to-tail inversion strategy.

d_to_l_glucose_workflow Start D-Glucose Step1 Formation of C-Glycoside Start->Step1 Step2 Chain Elongation at C1 Step1->Step2 Step3 Oxidation of C6 to Carboxylic Acid Step2->Step3 Step4 Oxidative Decarboxylation at C5 (Pb(OAc)4) Step3->Step4 Step5 Deprotection & Acetylation Step4->Step5 End Penta-O-acetyl-L-glucose Step5->End

Caption: Synthesis of L-Glucose from D-Glucose workflow.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule for various applications:

  • Low-Calorie Sweetener: Its sweet taste, identical to D-glucose, but lack of caloric value has made it a candidate for a non-caloric sugar substitute.[2] However, high manufacturing costs have limited its widespread commercialization.[2]

  • Drug Delivery: L-glucose can be used to create nanoparticles for targeted drug delivery. Its non-metabolizable nature can lead to longer circulation times in the body.[4]

  • Diagnostic Imaging: Fluorescently labeled L-glucose derivatives have been explored as probes for imaging cancer cells, which can exhibit altered glucose uptake mechanisms.[12]

  • Research Tool: In metabolic studies, L-glucose serves as an excellent negative control to investigate glucose transport mechanisms independently of downstream metabolism.

Conclusion

The synthesis of this compound, from its initial discovery by Emil Fischer to modern, more efficient chemical and enzymatic methods, represents a significant achievement in carbohydrate chemistry. While challenges in cost-effective large-scale production remain, the unique biological properties of L-glucose continue to drive innovation in its synthesis and application. For researchers in drug development and related fields, a thorough understanding of the synthesis and properties of this rare sugar is crucial for harnessing its full potential.

References

The Unseen Half of the Sweet World: A Technical Guide to the Biological Significance of L-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars, such as D-glucose, are central to mainstream metabolism and energy production, their stereoisomers, the L-sugars, play a diverse and vital role in a multitude of biological processes.[1][2] This technical guide provides a comprehensive overview of the biological significance of L-sugars in nature, with a particular focus on L-fucose, L-rhamnose, and L-arabinose. It delves into their natural occurrences, metabolic pathways, and multifaceted roles in cellular communication, immune modulation, and microbial physiology. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and therapeutic innovation in this burgeoning field.

Introduction: Beyond the D-Configuration

The vast majority of naturally occurring sugars exist in the D-configuration, which has historically overshadowed the study of their L-enantiomers.[3] However, L-sugars are far from biological curiosities. They are integral components of complex glycans, including glycoproteins, glycolipids, and lipopolysaccharides (LPS), found across the biological kingdoms, from bacteria and plants to humans.[4][5][6] Unlike D-sugars, which are primary energy sources, L-sugars often function as highly specific recognition molecules, mediating intricate biological events such as cell-cell adhesion, host-pathogen interactions, and immune signaling.[7][8] Their unique stereochemistry prevents them from being readily metabolized by many organisms, a property that is being explored for various therapeutic applications, including the development of low-calorie sweeteners and glycosidase inhibitors.[9][10]

Key L-Sugars in Nature: Occurrence and Biological Roles

This section details the prevalence and functional significance of the most well-characterized L-sugars.

L-Fucose (6-deoxy-L-galactose)

L-Fucose is a deoxyhexose that is a common terminal modification of N- and O-linked glycans in mammals.[11] It is a crucial component of fucosylated glycans that play pivotal roles in:

  • Immune Regulation: Fucosylated structures are essential for selectin-mediated leukocyte adhesion, a critical step in the inflammatory response.[7] L-fucose has been shown to enhance the immunostimulatory activity of dendritic cells and modulate their polarization.[11] Furthermore, free L-fucose can act as a danger signal to intestinal epithelial cells, upregulating the expression of genes involved in both innate and adaptive immune responses.[8]

  • Cellular Signaling: Fucosylation of receptors, such as the transforming growth factor-beta (TGF-β) receptor, can modulate their signaling activity.[9] L-fucose has also been implicated in promoting the regeneration of intestinal stem cells through the Aryl Hydrocarbon Receptor (AHR)/IL-22 pathway.[12]

  • Cancer Biology: Altered fucosylation patterns are a hallmark of many cancers and are associated with tumor progression and metastasis. This makes fucosylation pathways attractive targets for cancer therapy.[11]

L-Rhamnose (6-deoxy-L-mannose)

L-Rhamnose is a deoxy sugar widely found in the cell walls of bacteria and plants.[6] Its biological significance is most pronounced in the microbial world:

  • Bacterial Cell Wall Integrity: L-Rhamnose is a key component of the rhamnose-glucose polysaccharides (RGPs) that are essential for the structural integrity of the cell wall in many Gram-positive bacteria, including pathogenic streptococci.[13] The biosynthesis pathway for dTDP-L-rhamnose is absent in humans, making it a promising target for novel antibiotics.[6][13]

  • Virulence Factor: In many pathogenic bacteria, L-rhamnose-containing surface glycans act as virulence factors, mediating adhesion to host cells and evasion of the immune system.[13]

  • Biofilm Formation: L-rhamnose can influence biofilm formation in bacteria like Escherichia coli. Transcriptomic analyses have shown that L-rhamnose modulates the expression of genes related to adhesion and biofilm formation.[5][14]

L-Arabinose

L-Arabinose is a pentose sugar that is a major constituent of plant cell wall polysaccharides such as hemicellulose and pectin.[4] Its metabolism is particularly well-studied in bacteria:

  • Microbial Metabolism: In bacteria like E. coli, the L-arabinose operon is a classic model system for gene regulation.[15][16] The presence of L-arabinose induces the expression of genes required for its transport and catabolism.[4][15][16]

  • Modulation of Antibiotic Resistance: Recent studies have shown that L-arabinose can alter the transcriptome of E. coli to favor biofilm growth and enhance survival during exposure to certain antibiotics.[17][18]

Metabolism of L-Sugars: Unique Enzymatic Pathways

The metabolic pathways for L-sugars are distinct from those of their D-counterparts and involve a specialized set of enzymes.

L-Fucose Metabolism

In mammals, exogenous L-fucose is primarily utilized through a salvage pathway that converts it to GDP-L-fucose. This nucleotide sugar is the donor for all fucosylation reactions. The key enzymes in this pathway are L-fucose kinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP). A catabolic pathway for L-fucose also exists, converting it to pyruvate and L-lactate.[19][20]

L-Rhamnose Biosynthesis

In bacteria, the activated form of L-rhamnose, dTDP-L-rhamnose, is synthesized from glucose-1-phosphate and dTTP in a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[13][21][22]

L-Arabinose Metabolism in E. coli

The catabolism of L-arabinose in E. coli involves its conversion to L-ribulose, then to L-ribulose-5-phosphate, which is subsequently epimerized to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and metabolism of L-sugars.

Table 1: Enzyme Kinetic Parameters for L-Sugar Metabolism

EnzymeOrganismSubstrateKm (mM)Reference
2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductasePork liver2-keto-3-deoxy-L-fuconate0.20[19]
2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductasePork liverNAD+0.22 - 0.25[19]
RmlA (Ss-RmlA)S. syringaedTTP0.11 ± 0.01[21]
RmlA (Ss-RmlA)S. syringaeGlucose-1-phosphate0.04 ± 0.00[21]

Table 2: Inhibitory Activity of L-Sugar Analogs

InhibitorTarget EnzymeOrganism/Cell LineIC50 (µM)Reference
Ri03dTDP-L-rhamnose biosynthesis enzymesS. pyogenes120 - 410[23]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-sugars.

Quantification of Monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the quantification of monosaccharides, including L-sugars, in biological samples.[24]

Materials:

  • Internal Standard (e.g., myo-inositol)

  • Ethyl mercaptan (EtSH)

  • Trifluoroacetic acid (TFA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen gas supply

  • Water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize the biological sample. For complex matrices, a clean-up step using solid-phase extraction (SPE) is recommended to remove interfering inorganic ions.[24]

  • Internal Standard Addition: Add a known amount of the internal standard to the sample.

  • Mercaptalation: Add a 2:1 (v/v) mixture of EtSH:TFA to the sample and incubate for 10 minutes at room temperature.

  • First Derivatization: Add BSTFA and incubate in a water bath at 60°C for 15 minutes.

  • Drying: Dry the sample under a stream of nitrogen gas.

  • Second Derivatization: Add BSTFA with 1% TMCS and pyridine. Heat in a water bath at 60°C for 45 minutes.

  • GC-MS Analysis: Analyze the derivatized sample using a suitable GC-MS system and a temperature program optimized for sugar analysis.

  • Quantification: Quantify the individual monosaccharides based on the peak areas relative to the internal standard and using calibration curves of pure standards.

Site-Directed Mutagenesis of Enzymes in L-Sugar Metabolic Pathways

This protocol provides a general method for introducing specific mutations into the genes encoding enzymes involved in L-sugar metabolism, which is crucial for studying enzyme function.[25][26][27]

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers with approximately 15-20 bp of complementary sequence on both sides.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR program should include an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Synthesis of Azide-Containing L-Sugar Analogs for Metabolic Labeling

This protocol outlines a general strategy for the chemical synthesis of azide-containing L-sugar analogs, which can be used as metabolic probes to study glycan biosynthesis.[1]

Materials:

  • Starting L-sugar (e.g., L-rhamnose or L-fucose)

  • Appropriate protecting group reagents (e.g., benzoyl chloride, acetic anhydride)

  • Triflic anhydride or other activating agent

  • Sodium azide

  • Reducing agent (e.g., zinc, Pd/C)

  • Azidoacetic acid

  • Coupling agent (e.g., EDC)

  • Solvents (e.g., pyridine, DMF, THF)

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of the starting L-sugar to allow for regioselective modification.

  • Activation of a Specific Hydroxyl Group: Activate a specific hydroxyl group for nucleophilic substitution, for example, by converting it into a triflate leaving group.

  • Azide Introduction: Introduce the azide group by nucleophilic substitution with sodium azide, which typically proceeds with inversion of configuration.

  • Modification of Other Positions (if necessary): Perform further chemical modifications at other positions of the sugar ring as required.

  • Reduction of Azide to Amine: Reduce the azide group to an amine.

  • Coupling with Azidoacetic Acid: Couple the resulting amine with azidoacetic acid to install the bioorthogonal azido handle.

  • Deprotection: Remove the protecting groups to yield the final azide-containing L-sugar analog.

  • Purification: Purify the final product using techniques such as silica gel column chromatography. The structure of the synthesized analog should be confirmed by NMR and mass spectrometry.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows involving L-sugars.

L_Fucose_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell L-Fucose L-Fucose TLR2 TLR2 L-Fucose->TLR2 Binds MyD88 MyD88 TLR2->MyD88 NF-kB NF-kB MyD88->NF-kB Activates Gene_Expression Upregulation of Immune Response Genes (e.g., TNFSF5, IL12) NF-kB->Gene_Expression Induces

Caption: L-Fucose as a danger signal in intestinal epithelial cells.

L_Rhamnose_Biosynthesis_Pathway Glucose-1-P Glucose-1-P RmlA RmlA Glucose-1-P->RmlA dTTP dTTP dTTP->RmlA dTDP-D-Glucose dTDP-D-Glucose RmlB RmlB dTDP-D-Glucose->RmlB dTDP-4-keto-6-deoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose RmlC RmlC dTDP-4-keto-6-deoxy-D-Glucose->RmlC dTDP-4-keto-L-rhamnose dTDP-4-keto-L-rhamnose RmlD RmlD dTDP-4-keto-L-rhamnose->RmlD dTDP-L-rhamnose dTDP-L-rhamnose RmlA->dTDP-D-Glucose RmlB->dTDP-4-keto-6-deoxy-D-Glucose RmlC->dTDP-4-keto-L-rhamnose RmlD->dTDP-L-rhamnose

Caption: Bacterial dTDP-L-rhamnose biosynthesis pathway.

Site_Directed_Mutagenesis_Workflow Start Start Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental Plasmid PCR->DpnI_Digestion Transformation Transformation into Competent E. coli DpnI_Digestion->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Verification Sequence Verification of Mutation Selection->Verification End End Verification->End

Caption: Experimental workflow for site-directed mutagenesis.

L-Sugars in Drug Development and Biotechnology

The unique biological roles and metabolic properties of L-sugars make them attractive molecules for therapeutic and biotechnological applications.

L-Sugar Analogs as Therapeutic Agents
  • Glycosidase Inhibitors: L-sugar mimics can act as inhibitors of glycosidases, enzymes that play crucial roles in various diseases, including diabetes, viral infections, and cancer.[10] The development of specific inhibitors for bacterial glycosidases is a promising strategy for new antibiotics.

  • Anti-inflammatory and Immunomodulatory Agents: The ability of L-fucose to modulate immune responses suggests its potential as a therapeutic agent for inflammatory and autoimmune diseases.[9][11]

  • Anti-cancer Drugs: Targeting the altered fucosylation in cancer cells with L-fucose analogs or inhibitors of fucosyltransferases is an active area of cancer research.[11]

Unnatural L-Sugars in Biotechnology

The synthesis of unnatural L-sugar analogs provides powerful tools for glycobiology research.[1][3][28] These molecules can be used to:

  • Probe carbohydrate-protein interactions.

  • Elucidate enzymatic mechanisms.

  • Develop novel vaccines and diagnostics.

Conclusion and Future Perspectives

The study of L-sugars has unveiled a fascinating and functionally significant dimension of glycobiology. Once considered rare and metabolically inert, it is now clear that L-sugars are key players in a wide array of biological processes, from microbial pathogenesis to human immunology. The distinct metabolic pathways associated with L-sugars, particularly their biosynthesis in bacteria, present validated and promising targets for the development of novel antimicrobial agents. Furthermore, the burgeoning understanding of how L-sugars and their modifications influence cellular signaling is opening new avenues for therapeutic interventions in cancer and inflammatory diseases. The continued development of synthetic methods for L-sugar analogs, coupled with advanced analytical techniques, will undoubtedly accelerate the exploration of the "L-glycome" and unlock its full potential for biomedical and biotechnological innovation. This technical guide serves as a foundational resource to empower researchers and drug developers to further unravel the complexities of L-sugars and harness their unique properties for the advancement of human health.

References

The Microbial Metabolism of L(-)-Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Glucose, the enantiomer of the ubiquitous D(+)-glucose, has long been considered biologically inert. However, recent discoveries have unveiled the existence of microbial pathways capable of metabolizing this rare sugar, challenging the dogma of sugar metabolism's homochirality. This technical guide provides an in-depth exploration of the known microbial pathways for this compound catabolism, with a focus on the enzymatic reactions, genetic underpinnings, and experimental methodologies used in their characterization. This information is of critical value to researchers in microbiology, enzymology, and drug development, offering insights into novel metabolic routes and potential enzymatic targets.

Core Metabolic Pathways of this compound

To date, distinct this compound metabolic pathways have been characterized in two bacterial genera: Paracoccus and Luteolibacter. While both pathways ultimately convert this compound into intermediates of central metabolism, they employ different enzymatic strategies.

The this compound Catabolic Pathway in Paracoccus sp. 43P

The bacterium Paracoccus sp. 43P, isolated from soil, was the first organism in which a complete this compound catabolic pathway was elucidated.[1][2][3] This pathway converts this compound to the glycolytic intermediates pyruvate and D-glyceraldehyde-3-phosphate through a series of enzymatic steps.[1][2][3] The key enzymes are encoded by the lgdA gene and the lgn gene cluster.[3][4]

The pathway proceeds as follows:

  • Oxidation of this compound: this compound is first oxidized to L-glucono-1,5-lactone by an NAD+-dependent L-glucose dehydrogenase (LgdA), which spontaneously hydrolyzes to L-gluconate.[2][4]

  • Dehydrogenation of L-Gluconate: L-Gluconate is then oxidized to 5-keto-L-gluconate by an NAD+-dependent L-gluconate dehydrogenase (LgnH).

  • Reduction to D-Idonate: 5-keto-L-gluconate is subsequently reduced to D-idonate by an NADPH-dependent 5-keto-L-gluconate reductase (LgnI).

  • Dehydration of D-Idonate: D-Idonate is dehydrated to 2-keto-3-deoxy-D-galactonate (KDGal) by D-idonate dehydratase (LgnE).

  • Phosphorylation of KDGal: KDGal is phosphorylated to 2-keto-3-deoxy-D-galactonate-6-phosphate (KDPGal) by KDGal kinase (LgnF).

  • Aldol Cleavage: Finally, KDPGal is cleaved by KDPGal aldolase (LgnG) to yield pyruvate and D-glyceraldehyde-3-phosphate.[1]

G This compound This compound L-Glucono-1,5-lactone L-Glucono-1,5-lactone This compound->L-Glucono-1,5-lactone LgdA (NAD+) L-Gluconate L-Gluconate L-Glucono-1,5-lactone->L-Gluconate Spontaneous 5-keto-L-gluconate 5-keto-L-gluconate L-Gluconate->5-keto-L-gluconate LgnH (NAD+) D-Idonate D-Idonate 5-keto-L-gluconate->D-Idonate LgnI (NADPH) 2-keto-3-deoxy-D-galactonate 2-keto-3-deoxy-D-galactonate D-Idonate->2-keto-3-deoxy-D-galactonate LgnE KDPGal KDPGal 2-keto-3-deoxy-D-galactonate->KDPGal LgnF (ATP) Pyruvate Pyruvate KDPGal->Pyruvate LgnG D-Glyceraldehyde-3-P D-Glyceraldehyde-3-P KDPGal->D-Glyceraldehyde-3-P LgnG

Figure 1: this compound catabolic pathway in Paracoccus sp. 43P.
The Dual this compound/L-Galactose Catabolic Pathway in Luteolibacter sp. LG18

A second, distinct pathway for this compound metabolism has been identified in Luteolibacter sp. strain LG18.[1][5] This pathway is notable as it also functions in the catabolism of L-galactose.[1][5] While the initial steps are similar to the Paracoccus pathway, it diverges at the intermediate 5-keto-L-gluconate.[1]

The pathway in Luteolibacter sp. LG18 is as follows:

  • Oxidation of this compound: this compound is oxidized to L-gluconate by an NADP+-dependent L-glucose dehydrogenase (LguA).[5]

  • Dehydrogenation of L-Gluconate: L-Gluconate is subsequently oxidized to 5-keto-L-gluconate by an NAD+-dependent L-gluconate dehydrogenase (LguD).[5]

  • Epimerization to D-Tagaturonate: In a key diverging step, 5-keto-L-gluconate is converted to D-tagaturonate by a C-4 epimerase (LguG).[5]

  • Reduction to D-Altronate: D-Tagaturonate is then reduced at the C-5 position by LguC to produce D-altronate.[5]

  • Dehydration to KDG: D-altronate is dehydrated by LguB to yield 2-keto-3-deoxy-D-gluconate (KDG).[5]

  • Phosphorylation of KDG: KDG is phosphorylated at the C-6 position by LguH, which can utilize pyrophosphate (PPi) as a phosphate donor, to form KDG-6-phosphate.[5]

  • Aldol Cleavage: Finally, an aldolase, LguE, cleaves KDG-6-phosphate into pyruvate and D-glyceraldehyde-3-phosphate.[5]

G This compound This compound L-Gluconate L-Gluconate This compound->L-Gluconate LguA (NADP+) 5-keto-L-gluconate 5-keto-L-gluconate L-Gluconate->5-keto-L-gluconate LguD (NAD+) D-Tagaturonate D-Tagaturonate 5-keto-L-gluconate->D-Tagaturonate LguG D-Altronate D-Altronate D-Tagaturonate->D-Altronate LguC 2-keto-3-deoxy-D-gluconate 2-keto-3-deoxy-D-gluconate D-Altronate->2-keto-3-deoxy-D-gluconate LguB KDG-6-phosphate KDG-6-phosphate 2-keto-3-deoxy-D-gluconate->KDG-6-phosphate LguH (PPi) Pyruvate Pyruvate KDG-6-phosphate->Pyruvate LguE D-Glyceraldehyde-3-P D-Glyceraldehyde-3-P KDG-6-phosphate->D-Glyceraldehyde-3-P LguE

Figure 2: this compound catabolic pathway in Luteolibacter sp. LG18.
This compound Metabolism in Shinella sp. 1A1

Shinella sp. strain 1A1 has also been identified as an this compound-utilizing bacterium, and its complete genome has been sequenced.[6][7][8][9] However, the specific metabolic pathway and the enzymes involved in this compound catabolism in this organism have not yet been experimentally characterized. The availability of the genome sequence provides a valuable resource for future research to elucidate this novel pathway through comparative genomics and functional studies.[6][9]

Quantitative Data on this compound Metabolizing Enzymes

The kinetic parameters of several key enzymes in the this compound metabolic pathways of Paracoccus sp. 43P and Luteolibacter sp. LG18 have been determined. These data are crucial for understanding the efficiency and substrate specificity of these novel enzymes.

Table 1: Kinetic Parameters of this compound Catabolic Enzymes from Paracoccus sp. 43P

EnzymeSubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)
LgdA This compound59.7 ± 5.71040 ± 2817.4
scyllo-Inositol3.70 ± 0.4705 ± 12191
LgnH L-Gluconate1.1 ± 0.218,000 ± 60016,000
LgnI 5-keto-L-gluconate0.08 ± 0.013,100 ± 10039,000

Data from Shimizu et al., 2012.[4]

Table 2: Kinetic Parameters of this compound/L-Galactose Catabolic Enzymes from Luteolibacter sp. LG18

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
LguA This compound160 ± 10110 ± 20.69
L-Galactose2.0 ± 0.155 ± 128
LguD L-Gluconate1.9 ± 0.1140 ± 274
L-Galactonate0.11 ± 0.01110 ± 11000
LguG 5-keto-L-gluconate0.42 ± 0.021.8 ± 0.024.3
LguC D-Tagaturonate0.13 ± 0.011.2 ± 0.029.2
LguB D-Altronate0.19 ± 0.012.0 ± 0.0211
LguH KDG0.041 ± 0.00324 ± 0.4590
LguE KDG-6-P0.019 ± 0.0013.0 ± 0.03160

Data from Yachida et al., 2024.[5]

Experimental Protocols

The elucidation of these novel metabolic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Preparation of Cell-Free Extracts for Enzyme Assays

This protocol describes the preparation of cell-free extracts from bacterial cultures to be used as a source of enzymes for activity assays.

  • Cell Culture: Grow the bacterial strain (e.g., Paracoccus sp. 43P) in a minimal medium containing this compound as the sole carbon source at 30°C with shaking until the mid- to late-logarithmic growth phase.[4]

  • Cell Harvesting: Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol and 1 mM DTT).

  • Cell Lysis: Resuspend the washed cell pellet in the same buffer and disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the cell lysate at 15,000 x g for 15 minutes at 4°C to remove cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cell-free extract, for immediate use in enzyme assays or store at -80°C.

G cluster_0 Cell Growth and Harvesting cluster_1 Cell Lysis cluster_2 Extract Clarification Bacterial Culture Bacterial Culture Centrifugation (10,000 x g) Centrifugation (10,000 x g) Bacterial Culture->Centrifugation (10,000 x g) Cell Pellet Cell Pellet Centrifugation (10,000 x g)->Cell Pellet Resuspend in Buffer Resuspend in Buffer Cell Pellet->Resuspend in Buffer Sonication Sonication Resuspend in Buffer->Sonication Cell Lysate Cell Lysate Sonication->Cell Lysate Centrifugation (15,000 x g) Centrifugation (15,000 x g) Cell Lysate->Centrifugation (15,000 x g) Cell-Free Extract (Supernatant) Cell-Free Extract (Supernatant) Centrifugation (15,000 x g)->Cell-Free Extract (Supernatant) Cell Debris (Pellet) Cell Debris (Pellet) Centrifugation (15,000 x g)->Cell Debris (Pellet)

Figure 3: Workflow for preparing cell-free extracts.
NAD(P)+-Dependent Dehydrogenase Activity Assay

This spectrophotometric assay is used to measure the activity of NAD(P)+-dependent dehydrogenases, such as L-glucose dehydrogenase and L-gluconate dehydrogenase, by monitoring the increase in absorbance at 340 nm due to the production of NAD(P)H.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0), the substrate (e.g., 10 mM this compound), and the cofactor (e.g., 2 mM NAD+).

  • Enzyme Addition: Initiate the reaction by adding a small volume of the cell-free extract or purified enzyme to the reaction mixture.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NAD(P)H formation, using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Heterologous Expression and Purification of His-tagged Enzymes

This protocol outlines the general procedure for producing and purifying recombinant enzymes with an N-terminal hexa-histidine (His6) tag in Escherichia coli.

  • Gene Cloning: Amplify the gene of interest (e.g., lgdA) by PCR and clone it into a suitable expression vector (e.g., pET-28a(+)) that adds an N-terminal His6-tag.

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Clarification: Harvest the cells and prepare a clarified cell-free extract as described previously.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with a binding buffer.

  • Washing: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis of Purity: Analyze the purity of the eluted protein fractions by SDS-PAGE.

G cluster_0 Gene Cloning and Expression cluster_1 Protein Purification Gene of Interest Gene of Interest Cloning into pET Vector Cloning into pET Vector Gene of Interest->Cloning into pET Vector Transformation into E. coli Transformation into E. coli Cloning into pET Vector->Transformation into E. coli IPTG Induction IPTG Induction Transformation into E. coli->IPTG Induction Cell Lysis Cell Lysis IPTG Induction->Cell Lysis Clarified Lysate Clarified Lysate Cell Lysis->Clarified Lysate Ni-NTA Chromatography Ni-NTA Chromatography Clarified Lysate->Ni-NTA Chromatography Washing Washing Ni-NTA Chromatography->Washing Elution Elution Washing->Elution Purified Protein Purified Protein Elution->Purified Protein SDS-PAGE Analysis SDS-PAGE Analysis Purified Protein->SDS-PAGE Analysis

Figure 4: Workflow for heterologous expression and purification.
Gene Disruption for Pathway Validation

Gene disruption, or knockout, is a critical technique to confirm the in vivo function of the identified genes in the metabolic pathway. This is typically achieved through homologous recombination.

  • Construction of a Disruption Cassette: Amplify the upstream and downstream flanking regions of the target gene by PCR. Clone these fragments on either side of an antibiotic resistance gene (e.g., kanamycin resistance) in a suicide vector that cannot replicate in the target bacterium.

  • Conjugation: Transfer the suicide vector from a donor E. coli strain to the target bacterium (e.g., Paracoccus sp. 43P) via conjugation.

  • Selection of Single Crossover Mutants: Select for transconjugants that have integrated the suicide vector into their chromosome via a single homologous recombination event on a medium containing an antibiotic to which the recipient is resistant and the suicide vector confers resistance.

  • Selection of Double Crossover Mutants: Culture the single crossover mutants in a non-selective medium and then plate on a medium containing the antibiotic from the disruption cassette. Screen for colonies that have lost the suicide vector backbone (and its associated resistance marker, if any) through a second homologous recombination event, resulting in the replacement of the target gene with the antibiotic resistance cassette.

  • Verification: Confirm the gene disruption by PCR and/or Southern blotting.

G Target Gene Flanks Target Gene Flanks Clone into Suicide Vector with Antibiotic Resistance Clone into Suicide Vector with Antibiotic Resistance Target Gene Flanks->Clone into Suicide Vector with Antibiotic Resistance Conjugation into Target Bacterium Conjugation into Target Bacterium Clone into Suicide Vector with Antibiotic Resistance->Conjugation into Target Bacterium Selection for Single Crossover Selection for Single Crossover Conjugation into Target Bacterium->Selection for Single Crossover Non-selective Growth Non-selective Growth Selection for Single Crossover->Non-selective Growth Selection for Double Crossover Selection for Double Crossover Non-selective Growth->Selection for Double Crossover Gene Knockout Mutant Gene Knockout Mutant Selection for Double Crossover->Gene Knockout Mutant PCR/Southern Blot Verification PCR/Southern Blot Verification Gene Knockout Mutant->PCR/Southern Blot Verification

Figure 5: Logical workflow for gene disruption.
Analysis of Metabolic Intermediates by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of sugars and their derivatives produced during enzymatic reactions.

  • Sample Preparation: Spot a small volume of the enzymatic reaction mixture or culture supernatant onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of butanol, acetic acid, and water). Allow the solvent to ascend the plate.

  • Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent (e.g., a diphenylamine-aniline-phosphoric acid solution) and heating. Different sugars and their derivatives will have different retention factors (Rf values), allowing for their separation and identification by comparison to standards.[5]

Conclusion

The discovery and characterization of this compound metabolic pathways in microorganisms have opened a new chapter in our understanding of carbohydrate biochemistry. The detailed pathways in Paracoccus sp. 43P and Luteolibacter sp. LG18 provide fascinating examples of enzymatic adaptation and evolution. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore this emerging field. Future investigations into the this compound metabolism of other organisms, such as Shinella sp. 1A1, and the application of metabolic engineering to these pathways hold exciting promise for the development of novel biotechnological and therapeutic applications.

References

L(-)-Glucose: A Comprehensive Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Glucose, the enantiomer of the ubiquitous D-(+)-Glucose, is a rare monosaccharide that does not occur naturally in significant quantities.[1] While structurally a mirror image of D-Glucose, its stereochemical difference confers unique biological properties, making it a molecule of considerable interest for various industrial applications. Unlike D-Glucose, L-Glucose cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway, and is therefore not metabolized by most organisms as an energy source.[2] This inherent lack of metabolism is the foundation for its potential utility in the pharmaceutical, food, and biotechnology sectors. This technical guide provides an in-depth overview of the current and potential industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical and Biological Properties

This compound shares many of the same physical and chemical properties as its D-isomer, D-(+)-Glucose, due to their enantiomeric relationship. However, their interactions with chiral biological systems are profoundly different.

PropertyThis compoundD-(+)-GlucoseReferences
Molar Mass 180.156 g/mol 180.156 g/mol [2]
Solubility in Water High (estimated to be similar to D-Glucose)91 g/100 mL at 25°C[2]
Sweetness Indistinguishable in taste from D-GlucosePrototypical sweet substance[1][3][4]
Metabolism in Humans Not metabolizedPrimary source of energy[2]
Sweetness Detection Threshold 0.032 ± 0.007 M0.041 ± 0.006 M[4][5]

Potential Industrial Applications

Low-Calorie Sweetener

Core Concept: this compound's sweetness, which is indistinguishable from that of D-Glucose to the human palate, combined with its non-metabolizable nature, makes it an ideal candidate for a low-calorie or zero-calorie sweetener.[1][3] It is suitable for consumption by individuals with diabetes mellitus as it does not impact blood glucose levels.[1]

Challenges: The primary obstacle to the widespread use of L-Glucose as a sweetener is its high manufacturing cost, which has historically prevented its commercialization.[2]

Laxative and Colon-Cleansing Agent

Core Concept: Due to its inability to be absorbed in the small intestine, this compound acts as an osmotic laxative, drawing water into the colon and promoting bowel movements. This property has led to its investigation as a palatable and effective colon-cleansing agent in preparation for procedures like colonoscopy.

Clinical Evidence: An open-label clinical trial involving 30 healthy individuals demonstrated that a 24g dose of L-Glucose in 8 ounces of water resulted in "excellent" or "good" colon preparations in 80% of patients. The preparation was reported to be palatable, and no significant adverse events or electrolyte disturbances were observed.

Clinical Trial OutcomeResultReference
Dosage 24 g of L-Glucose in 8 ounces of water
Efficacy (Excellent/Good Preparation) 80% (24 out of 30 patients)
Average Water Consumption 48 ounces
Adverse Events None reported
Cancer Diagnosis and Imaging

Core Concept: Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, which involves a high rate of glucose uptake.[6][7] Intriguingly, studies have shown that fluorescently labeled L-Glucose analogues, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG), are taken up by certain cancer cells.[6][8] This uptake appears to be independent of the common glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[6]

Mechanism of Uptake: The precise mechanism of 2-NBDLG uptake into cancer cells is still under investigation, but it is known to be inhibitable by phloretin, a broad-spectrum inhibitor of transporters and channels.[9] This suggests a unique transport pathway that may be more active or present in malignant cells, offering a potential avenue for targeted cancer cell visualization and characterization.[6]

G cluster_cell Cancer Cell 2-NBDLG 2-NBDLG (Fluorescent L-Glucose Analog) Uptake Phloretin-sensitive Unknown Transporter/Channel 2-NBDLG->Uptake Uptake Membrane Cytosol Cytosol Uptake->Cytosol Internalization Visualization Fluorescence Detection (Visualization) Cytosol->Visualization

Uptake of 2-NBDLG in Cancer Cells.
Drug Delivery Systems

Core Concept: The non-metabolizable and biocompatible nature of this compound makes it an attractive candidate for the development of targeted drug delivery systems. L-Glucose-based nanoparticles could potentially be used as carriers to improve the efficacy and reduce the side effects of therapeutic agents. This application is still in the early stages of research.

Chiral Synthesis

Core Concept: this compound can serve as a valuable starting material in the stereospecific synthesis of other rare L-sugars and complex chiral molecules that are of interest in medicinal chemistry and drug development. Various synthetic routes have been developed to produce L-Glucose from more abundant sugars like D-Glucose or L-arabinose.[5][10][11]

Experimental Protocols

Synthesis of this compound via Modified Kiliani-Fischer Synthesis

This protocol outlines the synthesis of this compound from L-arabinose, a common starting material. The Kiliani-Fischer synthesis elongates the carbon chain of an aldose by one carbon atom.[12][13]

Materials:

  • L-arabinose

  • Sodium cyanide (NaCN)

  • Water

  • Reagents for hydrolysis (e.g., acid or base)

  • Reducing agent (e.g., sodium amalgam or H₂ with a palladium on barium sulfate catalyst)

  • Separation apparatus (e.g., chromatography columns)

Procedure:

  • Cyanohydrin Formation: React L-arabinose with aqueous sodium cyanide. The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of L-arabinose, forming two epimeric cyanohydrins.[12]

  • Hydrolysis: Heat the cyanohydrin mixture in water to hydrolyze the nitrile group into a carboxylic acid. This intermediate readily forms a more stable lactone.[12]

  • Separation of Epimers: The resulting mixture contains two diastereomeric lactones (L-gluconolactone and L-mannonolactone). Separate these epimers using a suitable technique such as chromatography.

  • Reduction: Reduce the separated L-gluconolactone to L-Glucose using a reducing agent like sodium amalgam or through catalytic hydrogenation.[12]

G start Start: L-Arabinose step1 Step 1: Cyanohydrin Formation (NaCN, H₂O) start->step1 step2 Step 2: Hydrolysis (Heat) step1->step2 Mixture of Epimeric Cyanohydrins step3 Step 3: Separation of Epimers (Chromatography) step2->step3 Mixture of Diastereomeric Lactones step4 Step 4: Reduction (e.g., Na-Hg) step3->step4 Isolated L-Gluconolactone mannonolactone L-Mannonolactone (by-product) step3->mannonolactone end End Product: This compound step4->end

Kiliani-Fischer Synthesis Workflow.
In Vitro Uptake Assay of 2-NBDLG in Cancer Cells

This protocol is adapted from methods used for the fluorescent D-Glucose analog, 2-NBDG, and can be used to assess the uptake of 2-NBDLG in cancer cell lines.[14][15][16]

Materials:

  • Cancer cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2-NBDLG solution

  • Phloretin (inhibitor control)

  • 24-well tissue culture plate

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed adherent cancer cells (e.g., 2-5 x 10⁴ cells/well) in a 24-well plate and allow them to adhere overnight.

  • Pre-incubation and Treatment: Remove the culture medium and treat the cells with test compounds or vehicle control in a low-serum (e.g., 0.5% FBS) medium. For inhibitor studies, pre-incubate a set of wells with phloretin.

  • Glucose Uptake: Add 2-NBDLG to the wells to a final concentration of 100-200 µM and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, remove the 2-NBDLG solution and wash the cells with ice-cold PBS to remove extracellular fluorescence.

  • Analysis: Analyze the cells using a fluorescence microscope (excitation ~465 nm, emission ~540 nm) or a flow cytometer to quantify the intracellular fluorescence, which is proportional to the uptake of 2-NBDLG.

Clinical Trial Protocol for this compound as a Colon-Cleansing Agent

This protocol is based on the methodology of a reported open-label trial.

Study Design: Open-label, single-arm study.

Participants: Healthy individuals scheduled for outpatient colonoscopy.

Intervention:

  • Administration: Participants are given 24 g of this compound dissolved in 8 ounces of water.

  • Hydration: Participants are encouraged to drink additional clear fluids.

  • Monitoring: Laboratory studies (e.g., electrolytes) are monitored before and after administration. Adverse events are recorded.

Efficacy Assessment:

  • The quality of the colon preparation is rated by the endoscopist using a standardized scale, such as the Boston Bowel Preparation Scale (BBPS).[9][17][18] The BBPS assesses the cleanliness of three segments of the colon (right, transverse, and left) on a scale of 0 to 3, with a total score ranging from 0 to 9. A higher score indicates a better preparation.[17][18]

G start Patient Recruitment (Scheduled for Colonoscopy) consent Informed Consent start->consent baseline Baseline Assessment (Lab Studies) consent->baseline intervention Intervention: Administer 24g L-Glucose in 8 oz Water baseline->intervention hydration Encourage Additional Hydration intervention->hydration colonoscopy Colonoscopy Procedure hydration->colonoscopy assessment Efficacy Assessment (Boston Bowel Preparation Scale) colonoscopy->assessment monitoring Post-Procedure Monitoring (Lab Studies, Adverse Events) assessment->monitoring end Study Completion monitoring->end

Clinical Trial Workflow for L-Glucose.

Signaling Pathways

The interaction of this compound with cellular signaling pathways is an area of active investigation. Since it is not metabolized, its effects are likely mediated through cell surface receptors or transporters, or by acting as a competitive inhibitor for D-Glucose in certain contexts, although it does not bind to the primary glucose transporters.

In the context of cancer, the uptake of fluorescent L-Glucose analogs appears to bypass the well-established glucose transport pathways (GLUT and SGLT) that are central to the Warburg effect.[6][13] This suggests the involvement of alternative, less-characterized transporters or channels that may be upregulated in malignant cells. The observation that this uptake is phloretin-sensitive provides a clue for future research into identifying these specific pathways.

Furthermore, studies with non-metabolizable sugar analogs in plants have shown that they can activate distinct signal transduction pathways, often perceived as stress-related stimuli, leading to the activation of mitogen-activated protein kinases (MAPKs).[14][19][20][21] While this is in a different biological system, it raises the possibility that L-Glucose could trigger signaling cascades in mammalian cells that are independent of metabolic flux.

G cluster_d_glucose D-Glucose Signaling (Canonical) cluster_l_glucose Potential L-Glucose Signaling (Hypothetical) d_glucose D-Glucose glut GLUT Transporters d_glucose->glut glycolysis Glycolysis & Metabolism glut->glycolysis energy Energy Production (ATP) glycolysis->energy l_glucose L-Glucose unknown_receptor Unknown Receptor/ Transporter l_glucose->unknown_receptor signaling_cascade Signaling Cascade (e.g., MAPK activation?) unknown_receptor->signaling_cascade cellular_response Cellular Response (e.g., altered gene expression) signaling_cascade->cellular_response

D-Glucose vs. L-Glucose Signaling.

Conclusion

This compound presents a fascinating case of a molecule with significant industrial potential derived not from its participation in biological processes, but from its exclusion. Its non-metabolizable nature opens up avenues for its use as a safe, non-caloric sweetener and an effective osmotic laxative. Furthermore, the unexpected discovery of its uptake by cancer cells has paved the way for novel diagnostic and imaging strategies. While challenges, particularly in the cost-effective synthesis of L-Glucose, remain, ongoing research continues to unveil new possibilities for this "mirror-image" sugar. Further elucidation of its unique interactions with cellular transport and signaling pathways will be crucial in fully realizing its potential in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Production of L(-)-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Glucose, the enantiomer of the naturally abundant D(+)-Glucose, is a rare sugar that is not metabolized by most organisms, making it a valuable tool in biological research and drug development.[1][2] Its applications include its use as a non-caloric sweetener, a precursor for the synthesis of bioactive compounds, and a control for studying glucose transport and metabolism.[1][3] This document provides detailed application notes and protocols for the laboratory-scale synthesis, purification, and characterization of this compound.

Synthesis Strategies

The laboratory-scale production of this compound can be achieved through various chemical and enzymatic methods. The choice of method often depends on the starting material availability, desired yield, and scalability.

1. Chemical Synthesis:

Chemical synthesis routes often involve the stereochemical inversion of readily available D-sugars. Common starting materials include D-glucose, D-gulono-1,4-lactone, and L-arabinose.

  • From D-Glucose: This approach often utilizes a "head-to-tail inversion" strategy, switching the functional groups at the C1 and C5 positions of D-glucose. Another method involves the conversion of D-glucose to L-glucono-1,5-lactone, which is then selectively reduced to L-glucose.[4]

  • From D-gulono-1,4-lactone: An efficient synthesis of L-glucose can be achieved from D-gulono-1,4-lactone with overall yields ranging from 34-53%.[5]

  • From L-Arabinose: A classic approach involves the Kiliani-Fischer synthesis, which extends the carbon chain of L-arabinose to produce L-glucose and L-mannose.[1][3]

2. Enzymatic Synthesis:

Enzymatic methods offer high stereospecificity, often resulting in a purer product with fewer side reactions.

  • From D-Sorbitol: Galactose oxidase can be used to convert D-sorbitol to L-glucose.[3][6] Immobilized enzymes can be particularly advantageous for continuous processes and easier product separation.[6]

  • From Dihydroxyacetone Phosphate and L-Glyceraldehyde: An enzymatic synthesis using aldolase can produce L-glucose from these three-carbon precursors.[7]

  • From L-Fructose: Enzymes such as D-xylose isomerase or D-arabinose isomerase can catalyze the isomerization of L-fructose to L-glucose.[8][9]

Quantitative Data Summary

The following table summarizes the reported yields for various this compound synthesis methods.

Starting Material(s)Synthesis MethodReported Overall Yield (%)Reference
D-GlucoseHead-to-tail inversion31
D-gulono-1,4-lactoneChemical Synthesis34-53[5]
D-SorbitolEnzymatic (Galactose Oxidase)Low, but advantageous over some tedious chemical routes with 3% yields.[6]
D-Glucose and D-MannoseHead-to-tail inversion for L-glucose and L-galactose derivativesHigh overall yields for large-scale preparation[10]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from L-Arabinose via Kiliani-Fischer Synthesis

This protocol describes a classic method for the synthesis of L-glucose by extending the carbon chain of L-arabinose.

Materials:

  • L-Arabinose

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Barium hydroxide (Ba(OH)₂)

  • Methanol

  • Ethanol

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

Procedure:

  • Cyanohydrin Formation:

    • Dissolve L-arabinose in deionized water.

    • Add an aqueous solution of sodium cyanide to the L-arabinose solution.

    • Stir the reaction mixture at room temperature. This reaction forms two epimeric cyanohydrins.[3]

  • Hydrolysis of Nitriles:

    • Carefully add sulfuric acid to the reaction mixture to hydrolyze the cyanohydrins to the corresponding carboxylic acids (L-gluconic acid and L-mannonic acid).

  • Lactone Formation:

    • Neutralize the solution with barium hydroxide.

    • Filter to remove the barium sulfate precipitate.

    • Concentrate the filtrate under reduced pressure to promote the formation of the corresponding γ-lactones (L-glucono-γ-lactone and L-mannono-γ-lactone).

  • Reduction of Lactones:

    • Dissolve the mixture of lactones in aqueous ethanol.

    • Reduce the lactones to L-glucose and L-mannose using sodium amalgam or by catalytic hydrogenation.

  • Purification:

    • Pass the resulting sugar solution through a cation exchange resin (Dowex 50W-X8, H⁺ form) to remove any remaining cations.

    • Separate L-glucose from L-mannose by fractional crystallization from methanol or by chromatography.

Protocol 2: Enzymatic Synthesis of this compound from D-Sorbitol

This protocol utilizes immobilized galactose oxidase for the stereospecific oxidation of D-sorbitol.

Materials:

  • D-Sorbitol

  • Galactose oxidase

  • Crab-shell particles (for immobilization)

  • Glutaraldehyde solution

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Sodium chloride (1 M)

  • DNS (3,5-Dinitrosalicylic acid) reagent for analysis

Procedure:

  • Immobilization of Galactose Oxidase:

    • Activate crab-shell particles by treating them with an aqueous glutaraldehyde solution.[6]

    • Wash the activated particles thoroughly with distilled water to remove excess glutaraldehyde.[6]

    • Mix the activated crab-shell particles with a solution of galactose oxidase in sodium phosphate buffer.[6]

    • Allow the mixture to stand to allow for enzyme immobilization.

    • Wash the immobilized enzyme preparation with a sodium chloride solution to remove any unbound enzyme.[6]

  • Enzymatic Conversion:

    • Prepare a solution of D-sorbitol in a suitable buffer.

    • Add the immobilized galactose oxidase preparation to the sorbitol solution in a batch reactor.[6]

    • Stir the reaction mixture at a controlled temperature.

  • Monitoring and Product Analysis:

    • Withdraw aliquots from the reactor at different time intervals.

    • Analyze the formation of L-glucose using the DNS reagent method, which measures the reducing sugar concentration.[6]

  • Product Isolation:

    • After the reaction, separate the immobilized enzyme from the solution by filtration or decantation. The immobilized enzyme can be washed and reused.

    • The resulting solution containing L-glucose can be further purified by chromatographic methods.

Purification and Characterization

Purification:

High-purity this compound is essential for most applications. Chromatographic techniques are the most effective for purification.

  • Flash Chromatography: Protected L-glucose derivatives can be purified using normal-phase flash chromatography on silica gel.[11] Unprotected L-glucose is more amenable to purification on C18 columns.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and analysis of L-glucose.

    • For analytical purposes: Chiral columns such as CHIRALPAK AD-3 can be used to separate D- and L-glucose enantiomers.[12]

    • For preparative purposes: Larger scale HPLC columns can be used for the final purification of L-glucose.

Characterization:

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): As mentioned above, HPLC with a chiral column is the primary method for determining the enantiomeric purity of L-glucose.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry of L-glucose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized L-glucose, confirming its elemental composition.

  • Polarimetry: The specific rotation of a solution of the synthesized L-glucose can be measured and compared to the known value for this compound to confirm its optical purity.

Visualizations

L_Glucose_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis D_Glucose D-Glucose Chem_Intermediate Chemical Intermediates D_Glucose->Chem_Intermediate Head-to-tail inversion L_Arabinose L-Arabinose L_Arabinose->Chem_Intermediate Kiliani-Fischer D_Gulono_lactone D-gulono-1,4-lactone D_Gulono_lactone->Chem_Intermediate L_Glucose This compound Chem_Intermediate->L_Glucose D_Sorbitol D-Sorbitol Enz_Intermediate Enzymatic Reaction D_Sorbitol->Enz_Intermediate Galactose Oxidase DHAP_Glyceraldehyde DHAP + L-Glyceraldehyde DHAP_Glyceraldehyde->Enz_Intermediate Aldolase Enz_Intermediate->L_Glucose Purification Purification (Chromatography) L_Glucose->Purification Characterization Characterization (HPLC, NMR, MS) Purification->Characterization Pure_L_Glucose Pure this compound Characterization->Pure_L_Glucose Kiliani_Fischer_Pathway L_Arabinose L-Arabinose Cyanohydrins Epimeric Cyanohydrins L_Arabinose->Cyanohydrins + NaCN Carboxylic_Acids L-Gluconic & L-Mannonic Acids Cyanohydrins->Carboxylic_Acids Hydrolysis (H+) Lactones L-Glucono & L-Mannono Lactones Carboxylic_Acids->Lactones Concentration Sugars L-Glucose & L-Mannose Lactones->Sugars Reduction L_Glucose This compound Sugars->L_Glucose Separation Purification_Characterization_Flow Crude_Product Crude this compound Purification Purification Crude_Product->Purification Flash Chromatography or HPLC Purified_Product Purified this compound Purification->Purified_Product Characterization Characterization Purified_Product->Characterization HPLC, NMR, MS, Polarimetry Final_Product Pure this compound (>98%) Characterization->Final_Product Purity & Identity Confirmation

References

Application Notes and Protocols: L(-)-Glucose as a Non-Metabolizable Sugar Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Glucose, the enantiomer of the biologically ubiquitous D(+)-Glucose, serves as an invaluable tool in metabolic research. Due to the stereospecificity of hexokinase, the first enzyme in the glycolytic pathway, this compound is not phosphorylated and therefore not metabolized by most organisms.[1] This unique characteristic makes it an ideal negative control to distinguish between cellular responses triggered by the metabolic effects of D-Glucose versus those caused by non-metabolic factors such as osmotic stress or receptor-mediated signaling. These application notes provide detailed protocols for utilizing this compound as a non-metabolizable sugar control in various experimental settings.

Data Presentation

The following tables summarize quantitative data from studies comparing the effects of D-Glucose and this compound on various cellular parameters.

ParameterCell LineD-Glucose EffectThis compound EffectReference
Cell Viability Human Endothelial CellsNo significant change at 5 mM. Increased cell and cytoplasm area at 20 mM.No significant effect on cell morphology at 15 mM (used as osmotic control).[2]
MCF-7 (Breast Cancer)Increased proliferation at 5 mg/mL (2h); Decreased viability at 10-80 mg/mL.Not reported in this study, but used as a principle for osmotic control.[3]
Apoptosis H9c2 (Cardiac Myoblasts)Time- and dose-dependent increase in TUNEL-positive cells at 22 mM and 33 mM.No significant increase in apoptosis (used as osmotic control).[4]
MCF-7 (Breast Cancer)Dose-dependent increase in apoptosis at high concentrations (10-80 mg/mL).Not reported, but implied to not have the same effect.[3]
Reactive Oxygen Species (ROS) Production Human Retinal Endothelial CellsNo direct increase in ROS production up to 25 mM.Not reported, but used as a principle for osmotic control.[5][6]
HepG2 (Liver Cancer)Increased ROS formation at 50 mM.No significant increase in ROS (used as osmotic control with mannitol).[7]
Sweet Taste Receptor Activation HEK293T cells expressing TAS1R2/TAS1R3Dose-dependent activation.Dose-dependent activation, with similar sensory detection thresholds to D-Glucose.[8]

Experimental Protocols

This compound as an Osmotic Control in High Glucose Cell Culture Studies

Application: To differentiate the metabolic effects of high D-Glucose from the effects of increased osmolarity on cultured cells. This is crucial in studies of hyperglycemia-induced cellular stress, inflammation, and apoptosis.[9][10][11][12]

Protocol:

  • Cell Seeding: Plate cells at the desired density in their standard growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Media:

    • Normal Glucose (Control): Prepare a basal medium (e.g., DMEM, RPMI-1640) containing a physiological concentration of D-Glucose (e.g., 5.5 mM).

    • High Glucose (Experimental): Prepare the basal medium with a high concentration of D-Glucose (e.g., 25 mM).

    • Osmotic Control: Prepare the basal medium with a physiological concentration of D-Glucose (e.g., 5.5 mM) supplemented with this compound to match the osmolarity of the high glucose medium. For a 25 mM high glucose medium, this would be 5.5 mM D-Glucose + 19.5 mM this compound. Mannitol can also be used as an alternative osmotic control.[3][7]

  • Cell Treatment:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the prepared normal glucose, high glucose, or osmotic control media to the respective wells/flasks.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, perform assays to assess cellular responses such as:

    • Cell Viability and Proliferation: MTT, WST-1, or cell counting assays.

    • Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assay.[4]

    • Reactive Oxygen Species (ROS) Production: DCFDA or DHE staining followed by fluorescence microscopy or flow cytometry.[7]

    • Gene and Protein Expression: qPCR, Western blotting, or ELISA for markers of stress, inflammation, or apoptosis.

Experimental Workflow for Osmotic Control Study

G cluster_setup Experimental Setup cluster_media Media Conditions cluster_analysis Downstream Analysis start Plate Cells media_prep Prepare Media start->media_prep ng Normal Glucose (e.g., 5.5 mM D-Glucose) media_prep->ng hg High Glucose (e.g., 25 mM D-Glucose) media_prep->hg oc Osmotic Control (5.5 mM D-Glucose + 19.5 mM L-Glucose) media_prep->oc treatment Treat Cells viability Viability/Proliferation treatment->viability apoptosis Apoptosis treatment->apoptosis ros ROS Production treatment->ros expression Gene/Protein Expression treatment->expression ng->treatment hg->treatment oc->treatment

Caption: Workflow for using this compound as an osmotic control.

Glucose Uptake Assay using Radiolabeled 2-Deoxy-D-Glucose

Application: To measure the rate of glucose transport into cells and to assess the specificity of glucose transporters. This compound is used as a competitor to demonstrate the stereospecificity of glucose uptake.

Protocol:

  • Cell Culture: Seed cells in multi-well plates (e.g., 24-well plates) and grow to 80-90% confluency.

  • Glucose Starvation: Prior to the assay, incubate the cells in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) for 1-2 hours to upregulate glucose transporters.

  • Preparation of Assay Solutions:

    • Radiolabeled Glucose Solution: Prepare a solution containing radiolabeled 2-deoxy-D-[³H]glucose or 2-deoxy-D-[¹⁴C]glucose in glucose-free medium.

    • Control and Competition Solutions:

      • Basal Uptake: Radiolabeled glucose solution.

      • Non-specific Uptake: Radiolabeled glucose solution with a high concentration of a glucose transport inhibitor (e.g., cytochalasin B).

      • D-Glucose Competition: Radiolabeled glucose solution with a high concentration of unlabeled D-Glucose.

      • This compound Control: Radiolabeled glucose solution with a high concentration of unlabeled this compound.

  • Uptake Assay:

    • Aspirate the starvation medium and wash the cells with PBS.

    • Add the prepared assay solutions to the respective wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake:

    • Aspirate the assay solutions and rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabeled glucose.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well (e.g., using a solution of 0.1% SDS in 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well.

    • Calculate the specific uptake by subtracting the non-specific uptake from the basal uptake.

    • Compare the uptake in the presence of D-Glucose and this compound to demonstrate stereospecificity. A significant reduction in uptake with D-Glucose but not with this compound indicates specific, transporter-mediated uptake.

Logical Flow of Glucose Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis culture Cell Culture starve Glucose Starvation culture->starve basal Radiolabeled 2-Deoxy-D-Glucose starve->basal Incubate d_comp + Unlabeled D-Glucose starve->d_comp Incubate l_comp + Unlabeled L-Glucose starve->l_comp Incubate inhibitor + Inhibitor (e.g., Cytochalasin B) starve->inhibitor Incubate lyse Cell Lysis basal->lyse Terminate & Wash d_comp->lyse Terminate & Wash l_comp->lyse Terminate & Wash inhibitor->lyse Terminate & Wash count Scintillation Counting lyse->count analyze Data Analysis count->analyze

Caption: Logic of a competitive glucose uptake assay.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

Application: To assess the function of pancreatic beta-cells by measuring insulin secretion in response to glucose. This compound is used as a negative control to demonstrate that insulin secretion is triggered by glucose metabolism, not just the presence of a sugar.

Protocol:

  • Islet Isolation and Culture: Isolate pancreatic islets and culture them overnight to allow for recovery.[13][14][15][16]

  • Pre-incubation:

    • Hand-pick islets of similar size into a culture dish.

    • Pre-incubate the islets in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM D-Glucose) for 1-2 hours at 37°C to establish a basal insulin secretion rate.[14][17]

  • GSIS Assay:

    • Transfer a set number of islets (e.g., 10-15) into separate tubes for each condition.

    • Basal Secretion: Add low-glucose KRB buffer and incubate for 1 hour at 37°C. Collect the supernatant.

    • Stimulated Secretion: Replace the low-glucose buffer with high-glucose KRB buffer (e.g., 16.7 mM D-Glucose) and incubate for 1 hour at 37°C. Collect the supernatant.

    • This compound Control: Replace the low-glucose buffer with KRB buffer containing a high concentration of this compound (e.g., 16.7 mM) and incubate for 1 hour at 37°C. Collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit.

  • Data Analysis:

    • Calculate the stimulation index (SI) by dividing the insulin concentration from the high D-Glucose condition by the insulin concentration from the basal condition.

    • Compare the insulin secretion in the high D-Glucose condition to that in the this compound condition. A significant increase in insulin secretion with D-Glucose but not with this compound confirms that the secretory response is dependent on glucose metabolism.

In Vivo Oral Glucose Tolerance Test (OGTT) with this compound Control

Application: To assess glucose metabolism and insulin response in a whole-animal model. This compound can be used as a control to investigate non-metabolic effects of oral sugar administration.

Protocol:

  • Animal Acclimation and Fasting:

    • Acclimate animals (e.g., mice or rats) to handling and the experimental procedures.

    • Fast the animals overnight (e.g., 16-18 hours) with free access to water.[18]

  • Baseline Blood Glucose:

    • Take a baseline blood sample (time 0) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Oral Gavage:

    • Administer a bolus of D-Glucose solution (e.g., 2 g/kg body weight) via oral gavage to the experimental group.[18]

    • Administer an equivalent dose of this compound solution to the control group.

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples at various time points after gavage (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for both the D-Glucose and this compound groups.

    • Calculate the area under the curve (AUC) for both groups. A significantly higher and prolonged increase in blood glucose in the D-Glucose group compared to the this compound group demonstrates the metabolic clearance of D-Glucose.

Signaling Pathways

Glucose Metabolism and the Role of this compound

D-Glucose enters the cell via glucose transporters (GLUTs) and is immediately phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell and committing it to metabolism (glycolysis, pentose phosphate pathway, or glycogen synthesis). This compound, due to its stereochemistry, is not a substrate for hexokinase and thus does not enter these metabolic pathways. This makes it an excellent tool to dissect signaling events that are independent of glucose metabolism.

G d_glucose D-Glucose glut GLUT Transporter d_glucose->glut hexokinase Hexokinase d_glucose->hexokinase Substrate osmotic_stress Osmotic Stress d_glucose->osmotic_stress receptor_binding Receptor Binding (e.g., Sweet Taste) d_glucose->receptor_binding l_glucose L-Glucose l_glucose->glut l_glucose->hexokinase Not a Substrate l_glucose->osmotic_stress l_glucose->receptor_binding glut->d_glucose glut->l_glucose g6p Glucose-6-Phosphate hexokinase->g6p glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp glycogen Glycogen Synthesis g6p->glycogen atp ATP Production glycolysis->atp

Caption: D-Glucose vs. This compound metabolic fate.

Insulin Signaling Pathway and this compound as a Control

Insulin signaling is initiated by the binding of insulin to its receptor, triggering a cascade that leads to the translocation of GLUT4 to the cell membrane, facilitating D-Glucose uptake. High intracellular concentrations of D-Glucose metabolites can modulate this pathway. This compound can be used to investigate whether high extracellular sugar concentrations, independent of metabolism, affect insulin signaling through osmotic stress or other mechanisms.

G insulin Insulin ir Insulin Receptor insulin->ir irs IRS ir->irs phosphorylates pi3k PI3K irs->pi3k activates akt Akt pi3k->akt activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle promotes translocation glut4_pm GLUT4 at Plasma Membrane glut4_vesicle->glut4_pm metabolism Metabolism glut4_pm->metabolism leads to d_glucose D-Glucose d_glucose->glut4_pm uptake l_glucose L-Glucose (Control) osmotic_stress Osmotic Stress l_glucose->osmotic_stress osmotic_stress->irs potential non-metabolic effect to investigate

Caption: Insulin signaling pathway and this compound control point.

Conclusion

This compound is an essential control for researchers investigating the cellular and physiological effects of D-Glucose. By distinguishing metabolic from non-metabolic effects, its use ensures the accurate interpretation of experimental results. The protocols and data provided herein offer a comprehensive guide for the effective application of this compound in a variety of research contexts, from cell culture to in vivo studies.

References

Application Note: The Use of L(-)-Glucose as a Negative Control in Cellular Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose is a fundamental source of energy for most living cells. Its transport across the cell membrane is a tightly regulated process mediated primarily by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).[1][2][3] Measuring the rate of glucose uptake is crucial for research in numerous fields, including diabetes, cancer metabolism, and immunology.

Cellular glucose uptake assays typically utilize D-Glucose, the naturally occurring stereoisomer, or its analogs.[4][5] To ensure that the measured uptake is a result of specific, transporter-mediated processes rather than non-specific binding or passive diffusion, a reliable negative control is essential. L(-)-Glucose, the mirror image of D-Glucose, serves as an ideal negative control for this purpose.[6][7] Due to its stereochemistry, L-Glucose is not recognized by GLUT or SGLT transporters and is not phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[6][8] Therefore, any minimal cellular association of L-Glucose can be attributed to non-specific mechanisms, providing a true baseline for experiments.

This document provides detailed protocols for incorporating this compound into common cellular glucose uptake assays and presents the expected data for comparison.

Logical Relationship: Cellular Fate of D-Glucose vs. L-Glucose

The diagram below illustrates the fundamental difference in the cellular processing of D-Glucose and L-Glucose. D-Glucose is actively transported into the cell and enters the metabolic pathway, whereas L-Glucose is largely excluded.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space DG_ext D-Glucose GLUT GLUT Transporter DG_ext->GLUT Transport LG_ext L-Glucose LG_ext->GLUT No Transport DG_int D-Glucose GLUT->DG_int Hexokinase Hexokinase DG_int->Hexokinase Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis

Caption: Cellular fate of D-Glucose vs. L-Glucose.

Data Presentation

Quantitative data from glucose uptake assays should demonstrate a significant difference between the uptake of D-Glucose and L-Glucose. The following tables provide representative data.

Table 1: Expected Results from a Comparative Glucose Uptake Assay

This table shows hypothetical but realistic results from an experiment measuring the uptake of radiolabeled glucose analogs in a cell line such as 3T3-L1 adipocytes.

CompoundConcentration (mM)Uptake Rate (pmol/min/mg protein)Uptake (% of D-Glucose Control)
D-Glucose 1150.5 ± 12.3100%
L-Glucose 15.2 ± 1.8~3.5%
D-Glucose + GLUT Inhibitor 18.1 ± 2.5~5.4%

Table 2: Comparison of Common Analogs Used in Glucose Uptake Assays

AnalogTransported by GLUTs?Phosphorylated by Hexokinase?Primary Use in Assays
D-Glucose YesYesPrimary energy substrate; competitive inhibitor.
2-Deoxy-D-Glucose (2-DG) YesYes (Trapped as 2-DG6P)Measures transporter activity and hexokinase function.[9][10]
2-NBDG YesYes (Trapped)Fluorescent tracer for imaging and flow cytometry.[11]
L-Glucose NoNoNegative control for transporter-mediated uptake.[6][7]
3-O-Methyl-D-Glucose YesNoMeasures transporter activity specifically, as it is not phosphorylated.

Experimental Protocols

Two common non-radioactive methods for measuring glucose uptake are presented below. In both protocols, L-Glucose is used to establish the baseline of non-specific uptake.

Protocol 1: Colorimetric/Fluorometric 2-Deoxyglucose (2-DG) Uptake Assay

This method relies on the uptake of 2-DG, which is phosphorylated to 2-deoxyglucose-6-phosphate (2-DG6P). Since 2-DG6P cannot be further metabolized, it accumulates in the cell. The amount of accumulated 2-DG6P, which is proportional to glucose uptake, is determined enzymatically.[9][10][12][13]

Workflow Diagram: 2-DG Uptake Assay

G cluster_workflow 2-Deoxyglucose (2-DG) Uptake Assay Workflow A 1. Seed Cells (e.g., 96-well plate) Incubate 24-48h B 2. Glucose Starvation Wash with PBS, then incubate in glucose-free medium (1-2h) A->B C 3. Stimulation (Optional) Treat with agonist (e.g., Insulin) to stimulate uptake B->C D 4. Initiate Uptake Add 2-DG to wells. Controls: L-Glucose (Negative), 2-DG + Inhibitor (Negative) C->D E 5. Stop Reaction Wash with ice-cold PBS to remove extracellular 2-DG D->E F 6. Cell Lysis Add extraction buffer to release intracellular contents (2-DG6P) E->F G 7. Enzymatic Reaction Add detection reagent containing G6PDH to generate NADPH/color F->G H 8. Read Signal Measure absorbance or fluorescence on a plate reader G->H

Caption: Workflow for a non-radioactive 2-DG uptake assay.

Methodology

  • Cell Preparation:

    • Seed cells (e.g., 3T3-L1, C2C12, HepG2) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well.

    • Culture overnight or until cells reach ~80% confluency.

  • Glucose Starvation:

    • Gently aspirate the culture medium.

    • Wash cells twice with warm phosphate-buffered saline (PBS).

    • Add 100 µL of glucose-free culture medium (e.g., DMEM without glucose) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation (Optional):

    • For insulin-stimulated uptake, aspirate the starvation medium and add medium containing the desired concentration of insulin (e.g., 100 nM).

    • Incubate for 30 minutes at 37°C.

  • Glucose Uptake:

    • Prepare solutions for different experimental groups in glucose-free medium:

      • Positive Control: 1 mM 2-Deoxy-D-Glucose (2-DG).

      • Negative Control (Non-specific uptake): 1 mM this compound.

      • Inhibitor Control: 1 mM 2-DG plus a known GLUT inhibitor (e.g., Phloretin, Cytochalasin B).

      • Test Compound: 1 mM 2-DG plus the compound of interest.

    • Aspirate the medium and add 50 µL of the appropriate solution to each well.

    • Incubate for 10-30 minutes at 37°C. The optimal time should be determined empirically.

  • Termination and Lysis:

    • Stop the uptake by aspirating the 2-DG solution and washing the cells three times with 100 µL of ice-cold PBS.

    • Lyse the cells by adding 80-100 µL of a suitable extraction buffer (as provided in commercial kits or a buffer containing 0.1% Triton X-100).[13]

  • Detection:

    • Follow the instructions of a commercial glucose uptake assay kit (e.g., colorimetric, fluorometric, or luminescent) to measure the accumulated 2-DG6P.[10][12][13] This typically involves an enzymatic reaction where 2-DG6P is oxidized to generate NADPH, which is then detected.

    • Read the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average signal from the L-Glucose wells (background) from all other readings.

    • Normalize the data to protein concentration in parallel wells if significant cell number variation is expected.

Protocol 2: Fluorescent 2-NBDG Uptake Assay

This assay uses 2-NBDG, a fluorescently-labeled glucose analog, to visualize and quantify glucose uptake. It is well-suited for analysis by fluorescence microscopy or flow cytometry.[11][14]

Methodology

  • Cell Preparation:

    • For microscopy, seed cells on a black, clear-bottom 96-well plate or on glass coverslips.

    • For flow cytometry, cells can be cultured in any standard tissue culture plate.[15]

  • Glucose Starvation:

    • Perform the starvation step as described in Protocol 1, Step 2.

  • Inhibitor/Compound Treatment:

    • Pre-incubate cells with inhibitors or test compounds for a desired period (e.g., 30 minutes) before adding 2-NBDG.

  • 2-NBDG Uptake:

    • Add glucose-free medium containing 100-200 µM 2-NBDG to the cells.[15]

    • For the negative control, use a separate set of wells where cells are co-incubated with 2-NBDG and a high concentration of unlabeled L-Glucose (e.g., 10 mM) to assess non-specific uptake. A better, though less common, control is to use a fluorescent L-glucose analog like 2-NBDLG if available.[6][16]

    • Incubate for 20-60 minutes at 37°C, protected from light.

  • Termination and Washing:

    • Stop the uptake by aspirating the 2-NBDG solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Analysis:

    • For Fluorescence Microscopy: Add 100 µL of PBS or a suitable imaging buffer to each well. Image the cells immediately using a fluorescence microscope with filters appropriate for fluorescein (Excitation ~485 nm / Emission ~535 nm).[17]

    • For Flow Cytometry: Harvest the cells by trypsinization, wash once with PBS, and resuspend in FACS buffer. Analyze the fluorescence intensity in the FITC or GFP channel.[11][14] Propidium iodide can be added to exclude dead cells.[15]

Key Signaling Pathway: Insulin-Mediated Glucose Uptake

In many cell types, such as muscle and adipose cells, glucose uptake is acutely regulated by insulin. The binding of insulin to its receptor initiates a signaling cascade that results in the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.[3][18] Understanding this pathway is often critical when studying metabolic diseases.

G cluster_pathway Insulin Signaling Pathway for GLUT4 Translocation Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicles GLUT4 Vesicles AS160->GLUT4_vesicles Inhibits Translocation GLUT4_pm GLUT4 at Plasma Membrane GLUT4_vesicles->GLUT4_pm Translocation Uptake Increased Glucose Uptake GLUT4_pm->Uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation.

References

Application Notes and Protocols: L(-)-Glucose as a Precursor for Synthesizing Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of L(-)-Glucose as a chiral precursor for the development of novel compounds with potential therapeutic and diagnostic applications. Detailed protocols for key synthetic transformations are provided, along with summaries of quantitative data and visual representations of reaction pathways and biological mechanisms.

Introduction

This compound, the enantiomer of the naturally abundant D(+)-Glucose, is a rare sugar that is not readily metabolized by most living organisms.[1] This unique property, coupled with its distinct stereochemistry, makes it an attractive starting material for the synthesis of a variety of novel carbohydrates, nucleoside analogs, and other complex molecules with potential applications in drug discovery and biotechnology. This document outlines protocols for the synthesis of L-Glucose derivatives, including therapeutically relevant compounds and fluorescent probes, and explores their mechanisms of action.

Applications of this compound in Novel Compound Synthesis

This compound serves as a versatile chiral building block for the synthesis of several classes of compounds:

  • L-Sugar Derivatives: As a fundamental L-sugar, it can be converted into other rare L-sugars, such as L-galactose and L-mannose, which are components of some bioactive natural products.

  • Therapeutic Agents: Derivatives like L-Glucose pentaacetate have shown potential as insulinotropic agents for the treatment of type 2 diabetes.[2]

  • Drug Delivery Systems: The inherent stability of L-Glucose makes it a suitable candidate for the development of nanoparticles and cyclodextrins for targeted drug delivery.[3]

  • C-Nucleoside Analogs: The C-C glycosidic bond in C-nucleosides offers enhanced stability against enzymatic hydrolysis, making them promising antiviral and anticancer drug candidates. L-Glucose can be a precursor for the synthesis of L-C-nucleosides.

  • Fluorescent Probes: Fluorescently tagged L-Glucose derivatives are valuable tools for studying glucose transporter selectivity and for imaging applications in cancer research.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from the experimental protocols detailed in this document.

Table 1: Synthesis of L-Glucose Pentaacetate from L-Glucose

ParameterValueReference
Starting MaterialThis compoundGeneral Procedure
ReagentsAcetic Anhydride, Sodium Acetate[6]
Reaction Time1-2 hours[7]
Temperature80-100°C[7]
Yield~95%[1]

Table 2: Enzymatic Synthesis of L-Galactose from Galactitol

ParameterValueReference
Starting MaterialGalactitol[8]
EnzymeImmobilized Galactose Oxidase[8]
Co-factorCatalase[8]
pH7.0[8]
TemperatureRoom Temperature[8]
Reaction Time5 days[8]
YieldLow (qualitatively described)[8]

Table 3: Synthesis of 2-NBDLG (Fluorescent L-Glucose Derivative)

ParameterValueReference
PrecursorL-Glucosamine (from L-Mannose)[2][4]
Reagent4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F)[2]
Yield of Coupling Step76%[2]
Overall Yield (from L-Mannose)14% (10 steps)[2]

Experimental Protocols

Protocol 1: Synthesis of β-L-Glucose Pentaacetate

This protocol describes the acetylation of this compound to yield β-L-Glucose pentaacetate.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 mmole), anhydrous sodium acetate (2 mmole), and acetic anhydride (6 mmole).[7]

  • Heat the mixture to 80-100°C with continuous stirring for 1-2 hours.[7]

  • After the reaction is complete, pour the resulting solution into 100 mL of ice-water while stirring.

  • The solid β-L-Glucose pentaacetate will precipitate.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Recrystallize the product from ethanol to obtain pure β-L-Glucose pentaacetate.

  • Dry the product under vacuum. The expected yield is approximately 95%.[1]

Protocol 2: Enzymatic Preparation of L-Galactose from Galactitol

This protocol outlines the enzymatic conversion of galactitol to L-galactose using immobilized galactose oxidase.

Materials:

  • Galactitol

  • Immobilized galactose oxidase on crab-shell particles (prepared as described in[8])

  • Catalase

  • 0.1 M Sodium phosphate buffer (pH 7.0)

  • Culture tubes

Procedure:

  • To a culture tube containing immobilized galactose oxidase, add 3 mL of a 50 mM solution of galactitol in 0.1 M sodium phosphate buffer (pH 7.0).[8]

  • Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct.

  • Seal the tube and incubate at room temperature for 5 days.[8]

  • Monitor the formation of L-galactose using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme by centrifugation or filtration for reuse.

  • The supernatant contains the L-galactose product, which can be purified by chromatographic methods. The conversion yields are reported to be low but offer a stereospecific route to L-sugars.[8]

Protocol 3: Synthesis of 2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG)

This protocol describes the final step in the synthesis of the fluorescent L-glucose analog, 2-NBDLG, from L-glucosamine. L-glucosamine can be synthesized from L-mannose in a 10-step process.[2][4]

Materials:

  • L-Glucosamine hydrochloride

  • 4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F)

  • Sodium bicarbonate

  • Methanol

  • Round-bottom flask, protected from light

  • Magnetic stirrer

Procedure:

  • Dissolve L-glucosamine hydrochloride in a minimal amount of water and neutralize with an equimolar amount of sodium bicarbonate.

  • To this solution, add a solution of NBD-F in methanol.

  • Stir the reaction mixture at room temperature, protected from light, until the reaction is complete (monitored by TLC).

  • The reaction mixture is then purified by column chromatography on silica gel to yield 2-NBDLG as a fluorescent orange solid. The yield for this coupling step is reported to be 76%.[2]

Visualizations

Signaling Pathway for Insulinotropic Action of L-Glucose Pentaacetate

The diagram below illustrates the proposed mechanism by which L-Glucose pentaacetate stimulates insulin secretion from pancreatic β-cells.

insulin_release cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol L_glucose_pentaacetate L-Glucose Pentaacetate Receptor Unidentified Receptor L_glucose_pentaacetate->Receptor Binds K_channel K+ Channel (Closed) Receptor->K_channel Inhibits Ca_channel Ca2+ Channel (Open) K_channel->Ca_channel Depolarization leads to opening Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion with membrane Insulin_release Insulin Release Insulin_vesicles->Insulin_release

Caption: Proposed signaling pathway for L-Glucose pentaacetate-induced insulin release.

Experimental Workflow for the Synthesis of L-Sugar Derivatives

The following diagram outlines a general workflow for the synthesis of L-sugar derivatives from this compound.

experimental_workflow start This compound protection Protection of Hydroxyl Groups start->protection modification Chemical or Enzymatic Modification protection->modification deprotection Deprotection modification->deprotection purification Purification (e.g., Chromatography) deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Novel L-Sugar Derivative characterization->final_product

Caption: General workflow for the synthesis of L-sugar derivatives.

Logical Relationship in C-Nucleoside Synthesis

This diagram illustrates the key structural difference between N-nucleosides and C-nucleosides and the general synthetic approach.

c_nucleoside_synthesis cluster_nucleosides Nucleoside Analogs cluster_synthesis General Synthetic Strategy N_nucleoside N-Nucleoside Sugar-N-Base C_nucleoside C-Nucleoside Sugar-C-Base N_nucleoside:f0->C_nucleoside:f0 structurally analogous to L_glucose This compound (Precursor) activated_sugar Activated L-Sugar Derivative L_glucose->activated_sugar coupling C-C Bond Formation activated_sugar->coupling nucleobase Nucleophilic Heterocycle nucleobase->coupling coupling->C_nucleoside:f0 yields

Caption: Logical relationship in the synthesis of C-nucleosides from L-Glucose.

References

Application Notes and Protocols: L(-)-Glucose in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L(-)-Glucose, the enantiomer of the naturally abundant D(+)-Glucose, presents a unique and intriguing platform for the development of advanced drug delivery systems. Unlike D-Glucose, L-Glucose is not metabolized by most living organisms and is not a substrate for glycolysis.[1][2] This inherent biological inertia, combined with the potential for specific uptake mechanisms in certain pathological conditions, makes this compound a promising candidate for targeted drug delivery, particularly in oncology.

Cancer cells often exhibit an increased rate of glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This is primarily mediated by the overexpression of glucose transporters (GLUTs), especially GLUT1.[3][4][5][6] While D-Glucose has been extensively explored as a targeting ligand to exploit this feature, the use of this compound offers a potential advantage: its non-metabolizable nature may lead to prolonged retention within target cells, thereby enhancing the therapeutic window of conjugated drugs. However, it is crucial to note that the precise mechanisms of L-Glucose uptake by cancer cells are still under investigation and may not be solely dependent on GLUT1.[1][2]

These application notes provide an overview of the current understanding and methodologies for utilizing this compound in the design and evaluation of drug delivery systems.

Applications of this compound in Drug Delivery

The primary application of this compound in drug delivery is as a targeting moiety to enhance the delivery of therapeutic agents to cancer cells that exhibit high glucose avidity. This can be achieved through two main strategies:

  • L-Glucose-Drug Conjugates (Prodrugs): Covalently linking a cytotoxic drug to L-Glucose can improve the drug's solubility and facilitate its targeted uptake into cancer cells. Once inside the cell, the linker is designed to be cleaved, releasing the active drug.

  • L-Glucose Functionalized Nanoparticles: Coating the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) with L-Glucose can direct their delivery to tumor sites. These nanoparticles can encapsulate a variety of therapeutic payloads, protecting them from degradation in the bloodstream and reducing off-target toxicity.

Data Presentation: Characterization of Glucose-Functionalized Nanoparticles

While specific data for this compound functionalized nanoparticles is limited in the literature, the following table summarizes typical characterization parameters for glucose-coated nanoparticles, which can be adapted and applied to L-Glucose systems.

Nanoparticle TypeTargeting LigandDrug LoadedParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Chitosan NanoparticlesD-GlucosamineDoxorubicin187.9 ± 3.8-15.43 ± 0.3120.1164.81[7]
β-1,3-Glucan NanoparticlesD-GlucoseDoxorubicin--14 - 70-[8][9]

Note: The data presented above is for D-Glucose functionalized systems and should be considered as a reference for expected values when characterizing L-Glucose based systems. Further research is required to establish specific quantitative data for L-Glucose drug delivery platforms.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Paclitaxel Prodrug

This protocol is a generalized procedure adapted from the synthesis of D-Glucose-paclitaxel conjugates.[10][11][12][13]

Objective: To synthesize a paclitaxel prodrug with this compound as a targeting moiety, connected via a succinate linker.

Materials:

  • Paclitaxel

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C)

  • Other necessary reagents and solvents for purification (e.g., silica gel for chromatography)

Procedure:

  • Protection of this compound: Protect the hydroxyl groups of this compound, except for the one intended for conjugation, using appropriate protecting group chemistry. This is a critical step to ensure site-specific conjugation.

  • Activation of Paclitaxel: React paclitaxel with succinic anhydride in the presence of DMAP in anhydrous DCM to form 2'-O-succinyl-paclitaxel.

  • Conjugation: Couple the protected this compound to the 2'-O-succinyl-paclitaxel using DCC and DMAP in anhydrous THF.

  • Deprotection: Remove the protecting groups from the this compound moiety. For example, if benzyl groups are used, this can be achieved by hydrogenation using Pd/C in methanol.

  • Purification: Purify the final this compound-paclitaxel conjugate using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_deprotection Step 4: Deprotection LG This compound PLG Protected this compound LG->PLG Protecting Group Chemistry PLG_PTX Protected L-Glucose- Paclitaxel Conjugate PLG->PLG_PTX DCC, DMAP, THF PTX Paclitaxel PTX_SA 2'-O-Succinyl-Paclitaxel PTX->PTX_SA DMAP, DCM SA Succinic Anhydride SA->PTX_SA DMAP, DCM PTX_SA->PLG_PTX DCC, DMAP, THF Final_Prodrug L-Glucose-Paclitaxel Prodrug PLG_PTX->Final_Prodrug e.g., H2, Pd/C, MeOH

Synthesis of L-Glucose-Paclitaxel Prodrug.
Protocol 2: Preparation of this compound Functionalized Liposomes

This protocol provides a general method for the surface functionalization of liposomes with this compound.

Objective: To prepare liposomes decorated with this compound for targeted drug delivery.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Thiol-modified this compound

  • Chloroform, Methanol

  • Hydration buffer (e.g., PBS)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (DSPC, Cholesterol, and DSPE-PEG-Maleimide) in a chloroform/methanol mixture.

    • Evaporate the organic solvent under reduced pressure to form a thin lipid film.

    • Hydrate the lipid film with a solution of the drug in the hydration buffer to form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to form unilamellar liposomes of a specific size.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography.

  • Surface Functionalization:

    • Incubate the purified liposomes with thiol-modified this compound. The maleimide groups on the liposome surface will react with the thiol groups on the this compound to form a stable thioether bond.

  • Final Purification: Remove the unreacted this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy after lysing the liposomes).

    • Confirm the presence of this compound on the liposome surface using appropriate analytical techniques.

Diagram of Liposome Functionalization:

LiposomeFunctionalization cluster_prep Liposome Preparation cluster_func Surface Functionalization Lipids Lipids + Drug Film Lipid Film Lipids->Film Solvent Evaporation MLV MLVs Film->MLV Hydration Liposomes Drug-Loaded Liposomes MLV->Liposomes Extrusion Functionalized_Liposomes L-Glucose Functionalized Liposomes Liposomes->Functionalized_Liposomes Maleimide-Thiol Coupling Thiol_LG Thiol-modified this compound Thiol_LG->Functionalized_Liposomes Maleimide-Thiol Coupling

Preparation of L-Glucose Liposomes.
Protocol 3: In Vitro Cellular Uptake Study

Objective: To evaluate the uptake of this compound functionalized drug delivery systems in cancer cells.

Materials:

  • Cancer cell line with known GLUT expression (e.g., MCF-7, HeLa)

  • Normal cell line (as a control)

  • Cell culture medium and supplements

  • Fluorescently labeled this compound nanoparticles or drug conjugates

  • Fluorescently labeled non-targeted nanoparticles (control)

  • D-Glucose and L-Glucose solutions for competition assay

  • Flow cytometer or fluorescence microscope

  • Cell lysis buffer and appropriate analytical instrument for drug quantification

Procedure:

  • Cell Culture: Culture the cancer and normal cells to a suitable confluency.

  • Incubation: Incubate the cells with the fluorescently labeled this compound nanoparticles and control nanoparticles at various concentrations and for different time points.

  • Competition Assay: In a separate experiment, pre-incubate the cancer cells with an excess of free D-Glucose or L-Glucose before adding the this compound nanoparticles to assess competitive inhibition of uptake.

  • Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound nanoparticles.

  • Analysis:

    • Qualitative Analysis (Fluorescence Microscopy): Visualize the cellular uptake of the fluorescent nanoparticles.

    • Quantitative Analysis (Flow Cytometry): Quantify the mean fluorescence intensity of the cells to determine the extent of nanoparticle uptake.

    • Drug Quantification: Lyse the cells and quantify the intracellular drug concentration using a suitable analytical method (e.g., HPLC, LC-MS/MS).

Signaling Pathways and Logical Relationships

Cellular Uptake of this compound Drug Conjugates

The precise mechanism of this compound uptake in cancer cells is an area of active research. While it is hypothesized to involve transporters, it may not be exclusively through GLUT1, and the uptake of L-glucose analogues is not always competitively inhibited by D-glucose.[1] The following diagram illustrates a hypothetical pathway for the uptake and action of an this compound prodrug.

UptakePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug L-Glucose-Drug Conjugate Transporter Membrane Transporter (e.g., GLUT1 or other) Prodrug->Transporter Binding Internalized_Prodrug Internalized Prodrug Transporter->Internalized_Prodrug Transport Cleavage Linker Cleavage (e.g., enzymatic, pH-sensitive) Internalized_Prodrug->Cleavage Active_Drug Active Drug Cleavage->Active_Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Active_Drug->Target Binding Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Hypothetical Uptake of L-Glucose Prodrug.

Conclusion

This compound presents a novel and promising avenue for the development of targeted drug delivery systems, particularly for cancer therapy. Its non-metabolizable nature is a key advantage over D-Glucose. However, the field is still in its nascent stages, and further research is critically needed to elucidate the precise mechanisms of cellular uptake, to conduct direct comparative studies with D-Glucose counterparts, and to establish robust, quantitative data on the in vivo efficacy and safety of this compound-based therapies. The protocols and information provided herein serve as a foundational guide for researchers venturing into this exciting area of drug delivery.

References

Application Notes and Protocols: L(-)-Glucose as a Low-Calorie Sweetener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L(-)-Glucose, a rare sugar with potential as a low-calorie sweetener. The information compiled here is intended to guide research and development in food science and pharmacology.

Introduction

This compound is the enantiomer of the naturally abundant D(+)-Glucose. While chemically similar, this stereoisomeric difference has profound biological consequences. This compound is perceived by humans as having a sweetness indistinguishable from that of D-Glucose[1]. However, it is not metabolized by the human body as an energy source because the initial enzyme in the glycolytic pathway, hexokinase, is stereospecific for D-Glucose[2]. This unique characteristic makes this compound a compelling candidate for a non-caloric sugar substitute, particularly for diabetic-friendly food formulations. Despite its potential, high manufacturing costs have historically hindered its commercialization[3][4].

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and quantitative data for this compound is presented below, with comparisons to the well-characterized D-Glucose and the benchmark sweetener, sucrose.

PropertyThis compoundD(+)-Glucose (Dextrose)Sucrose (Table Sugar)References
Molar Mass 180.16 g/mol 180.16 g/mol 342.30 g/mol [4]
Caloric Value ~0 kcal/g (non-metabolized)~4 kcal/g~4 kcal/g[2]
Relative Sweetness 0.7 - 1.0 (relative to sucrose)0.7-0.8 (relative to sucrose)1.0 (reference)[1]
Glycemic Index (GI) 0 (presumed)100 (reference)65
Acute Oral Toxicity (LD50, rat) Not available (presumed high, similar to D-Glucose)25,800 mg/kg29,700 mg/kg[5]

Metabolic Pathway and Rationale for Low-Calorie Profile

The fundamental difference in the metabolic fate of this compound compared to D(+)-Glucose is the first step of glycolysis. Hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, thereby trapping it within the cell for energy production, is highly specific for the D-isomer. This compound does not fit into the active site of this enzyme and is therefore not phosphorylated, preventing its entry into the glycolytic pathway.

cluster_d D-Glucose Metabolism cluster_l L-Glucose Fate D_Glucose D-Glucose Hexokinase_D Hexokinase D_Glucose->Hexokinase_D Substrate G6P Glucose-6-Phosphate Hexokinase_D->G6P Phosphorylation Glycolysis Glycolysis & Energy Production G6P->Glycolysis L_Glucose L-Glucose Hexokinase_L Hexokinase L_Glucose->Hexokinase_L Not a Substrate Excretion Excretion L_Glucose->Excretion Poorly absorbed, renally cleared No_Reaction No Phosphorylation Hexokinase_L->No_Reaction

Figure 1: Comparative metabolic pathways of D-Glucose and L-Glucose.

Experimental Protocols

Protocol 1: Sensory Evaluation - Relative Sweetness Determination (Paired Comparison Test)

This protocol is designed to determine the relative sweetness of this compound compared to sucrose using a trained sensory panel.

Objective: To find the concentration of this compound that is equi-sweet to a reference sucrose solution.

Materials:

  • This compound

  • Sucrose (analytical grade)

  • Deionized water

  • Glass beakers and stir rods

  • Graduated cylinders

  • Coded tasting cups

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Trained sensory panel (10-15 panelists)

Procedure:

  • Panelist Training: Train panelists to identify and rank the sweetness intensity of various sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v). Ensure panelists can reliably distinguish between different concentrations.

  • Reference Solution: Prepare a reference sucrose solution of a known concentration (e.g., 8% w/v).

  • This compound Solutions: Prepare a series of this compound solutions with varying concentrations bracketing the expected equi-sweetness level (e.g., 6%, 7%, 8%, 9%, 10% w/v).

  • Paired Comparison Test:

    • Present each panelist with a pair of samples: the reference sucrose solution and one of the this compound solutions.

    • The order of presentation should be randomized and counterbalanced across panelists.

    • Instruct panelists to taste each sample and identify which is sweeter. Panelists should rinse their mouths with water between samples.

    • Record the responses.

  • Data Analysis:

    • For each this compound concentration, calculate the percentage of panelists who perceived it as sweeter than the sucrose reference.

    • Plot the percentage of "sweeter" responses against the this compound concentration.

    • The concentration of this compound at which 50% of the panelists perceive it as sweeter than the reference is considered the point of subjective equality (PSE), or the equi-sweet concentration.

    • The relative sweetness is calculated as: (Concentration of Sucrose / Concentration of this compound at PSE).

start Start panel_training Train Sensory Panel (Sucrose Concentrations) start->panel_training prep_solutions Prepare Reference (Sucrose) & Test (L-Glucose) Solutions panel_training->prep_solutions paired_test Conduct Paired Comparison Test (Randomized & Counterbalanced) prep_solutions->paired_test data_analysis Analyze Data (Calculate PSE) paired_test->data_analysis end Determine Relative Sweetness data_analysis->end

Figure 2: Experimental workflow for determining relative sweetness.
Protocol 2: In Vitro Glycolysis Assay - Hexokinase Activity

This protocol determines if this compound is a substrate for hexokinase, providing in vitro evidence of its non-metabolizable nature.

Objective: To measure the activity of hexokinase in the presence of D(+)-Glucose (positive control) and this compound.

Materials:

  • Hexokinase (from baker's yeast)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • D(+)-Glucose

  • This compound

  • ATP (Adenosine triphosphate)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and NADP+.

    • Prepare stock solutions of D(+)-Glucose and this compound.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Positive Control: Reaction buffer + D(+)-Glucose + G6PDH + Hexokinase

      • Test: Reaction buffer + this compound + G6PDH + Hexokinase

      • Blank (No Hexokinase): Reaction buffer + D(+)-Glucose + G6PDH

      • Blank (No Substrate): Reaction buffer + G6PDH + Hexokinase

  • Kinetic Measurement:

    • Initiate the reaction by adding hexokinase to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 30 minutes. The increase in absorbance corresponds to the production of NADPH, which is coupled to the phosphorylation of glucose.

  • Data Analysis:

    • Calculate the rate of NADPH production (change in absorbance per minute) for each condition.

    • Compare the reaction rates of the positive control and the test condition. A negligible rate in the presence of this compound indicates it is not a substrate for hexokinase.

Protocol 3: In Vivo Glycemic Response - Glucose Tolerance Test (GTT) in a Rodent Model

This protocol assesses the in vivo effect of this compound on blood glucose levels compared to D(+)-Glucose.

Objective: To determine if oral administration of this compound elicits a glycemic response.

Materials:

  • Male Wistar rats or C57BL/6 mice (age and weight matched)

  • D(+)-Glucose

  • This compound

  • Saline solution (0.9% NaCl)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate animals to handling and the gavage procedure for one week.

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose:

    • Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration (t=0).

  • Oral Administration:

    • Divide the animals into three groups:

      • Control: Administer saline solution via oral gavage.

      • Positive Control: Administer a D(+)-Glucose solution (e.g., 2 g/kg body weight) via oral gavage.

      • Test: Administer an this compound solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples and measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the area under the curve (AUC) for the glucose response for each group.

    • A significant increase in blood glucose in the D(+)-Glucose group and no significant change in the this compound and saline groups would indicate that this compound does not elicit a glycemic response.

Stability and Toxicological Profile

Stability: this compound is a stable monosaccharide. However, like D-Glucose, it can undergo Maillard reactions and caramelization at high temperatures in the presence of amino acids. Stability testing in specific food matrices under various storage conditions (temperature, pH, light exposure) is recommended to ensure product quality and shelf-life.

Toxicology:

  • Chronic Toxicity: Long-term toxicological studies on this compound are limited. As a non-metabolized substance, high chronic intake could potentially lead to gastrointestinal effects such as osmotic diarrhea. Further studies are required to establish a definitive long-term safety profile and an acceptable daily intake (ADI).

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: this compound is poorly absorbed from the small intestine. While D-Glucose is actively transported by SGLT1 and GLUT transporters, the affinity of these transporters for this compound is significantly lower[6][7].

  • Distribution: The extent of distribution of absorbed this compound throughout the body is not well-documented but is expected to be limited due to its poor absorption.

  • Metabolism: As established, this compound is not metabolized for energy.

  • Excretion: The small fraction of this compound that is absorbed is expected to be excreted unchanged in the urine via renal filtration[5][8]. The unabsorbed portion will pass through the gastrointestinal tract and be excreted in the feces.

Ingestion Oral Ingestion of L-Glucose Small_Intestine Small Intestine Ingestion->Small_Intestine Poor_Absorption Poor Absorption (Low affinity for SGLT1/GLUTs) Small_Intestine->Poor_Absorption Bloodstream Bloodstream (Low Concentration) Small_Intestine->Bloodstream Minimal Large_Intestine Large Intestine Small_Intestine->Large_Intestine Majority Kidney Kidney Bloodstream->Kidney Urine Renal Excretion (Urine) Kidney->Urine Feces Fecal Excretion Large_Intestine->Feces

References

Investigating L(-)-Glucose in Diabetes and Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L(-)-Glucose as a critical tool in diabetes and metabolism research. This compound, the non-metabolizable enantiomer of D-Glucose, serves as an invaluable negative control for studying glucose transport, metabolism, and signaling pathways. Its inability to be phosphorylated by hexokinase and enter glycolysis allows for the specific investigation of transport-related phenomena and the elucidation of metabolic mechanisms.[1][2]

I. Core Concepts and Applications

This compound is a stereoisomer of D-Glucose, identical in chemical formula but with a mirror-image structure.[1][2] This structural difference prevents it from being recognized by key metabolic enzymes, most notably hexokinase, the first enzyme in the glycolytic pathway.[1][2] Consequently, this compound is not metabolized by most cells and does not contribute to cellular energy production.[1][3]

Key Applications in Diabetes and Metabolism Research:

  • Negative Control in Glucose Uptake Assays: To differentiate between specific, carrier-mediated glucose transport and non-specific diffusion.

  • Investigating Glucose Transporter (GLUT) and Sodium-Glucose Cotransporter (SGLT) Function: To study the specificity and kinetics of these transporters.[4]

  • Elucidating Insulin Signaling Pathways: To isolate the effects of insulin on glucose transport from its effects on downstream metabolic pathways.

  • In Vivo Studies of Glucose Absorption: To assess the role of intestinal glucose transporters in vivo.

  • Development of Imaging Probes: Fluorescently labeled this compound derivatives can be used to visualize and characterize specific cell types, such as certain cancer cells.[5]

II. Data Presentation: this compound vs. D-Glucose

The following tables summarize the expected quantitative differences in the effects of this compound and D-Glucose in key metabolic assays.

Table 1: Comparative Glucose Uptake in 3T3-L1 Adipocytes

TreatmentGlucose Uptake (pmol/min/mg protein)Fold Change vs. Basal
Basal (No Insulin)~1.0 - 2.01.0
Insulin (100 nM) + D-Glucose~10.0 - 20.010 - 15
Insulin (100 nM) + L-Glucose~1.0 - 2.0~1.0

Data are representative and may vary based on experimental conditions.

Table 2: Comparative Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

ConditionInsulin Secretion (ng/mL)Fold Change vs. Low D-Glucose
Low D-Glucose (3 mM)~1.0 - 2.01.0
High D-Glucose (25 mM)~7.0 - 15.05 - 10
High L-Glucose (25 mM)~1.0 - 2.0~1.0

Data are representative and may vary based on experimental conditions.[6]

Table 3: Comparative Blood Glucose Levels in Mice Following Oral Gavage

Time Point (minutes)Blood Glucose (mg/dL) - D-Glucose (2g/kg)Blood Glucose (mg/dL) - L-Glucose (2g/kg)
0 (Fasting)~80 - 100~80 - 100
15~150 - 200~80 - 100
30~200 - 250~80 - 100
60~150 - 200~80 - 100
120~100 - 120~80 - 100

Data are representative and may vary based on experimental conditions.[5]

Table 4: Effect of L-Glucose Pentaacetate on Insulin Secretion in Isolated Islets

ConditionInsulin Release (ng/islet/60 min)Fold Change vs. Control
7.0 mM D-Glucose (Control)~0.51.0
7.0 mM D-Glucose + 0.34 mM L-Glucose Pentaacetate~0.9~1.8

Data are representative and based on findings that L-glucose pentaacetate can stimulate insulin release.[6]

III. Experimental Protocols

A. Protocol for 2-Deoxy-D-[³H]-Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the rate of glucose uptake into adipocytes, using L-Glucose as a negative control to account for non-specific uptake and diffusion.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) with 0.2% BSA

  • Insulin (100 nM)

  • 2-deoxy-D-[³H]-glucose

  • Unlabeled 2-deoxy-D-glucose

  • L-[¹⁴C]-glucose (or unlabeled L-Glucose)

  • Cytochalasin B (inhibitor of glucose transport)

  • 0.1 M NaOH

  • Scintillation cocktail and vials

Procedure:

  • Wash differentiated 3T3-L1 adipocytes twice with KRH buffer.

  • Starve cells in KRH buffer for 2 hours at 37°C.

  • Pre-incubate cells for 30 minutes at 37°C in KRH buffer with or without 100 nM insulin.

  • To initiate glucose uptake, add KRH buffer containing 2-deoxy-D-[³H]-glucose (final concentration 0.1 mM, 1 µCi/mL) and other compounds as required for the specific experiment (e.g., unlabeled D-Glucose, L-Glucose, or cytochalasin B).

  • Incubate for 5 minutes at 37°C.

  • To terminate uptake, aspirate the radioactive buffer and wash the cells three times with ice-cold PBS.

  • Lyse the cells in 0.5 mL of 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate for normalization.

Experimental Groups:

  • Basal D-Glucose Uptake: No insulin, with 2-deoxy-D-[³H]-glucose.

  • Insulin-Stimulated D-Glucose Uptake: With 100 nM insulin and 2-deoxy-D-[³H]-glucose.

  • L-Glucose Control: With or without insulin, and L-[¹⁴C]-glucose (or a high concentration of unlabeled L-Glucose with 2-deoxy-D-[³H]-glucose to assess competition).

  • Inhibitor Control: With insulin, 2-deoxy-D-[³H]-glucose, and cytochalasin B.

B. Protocol for Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

This protocol assesses the ability of pancreatic β-cells to secrete insulin in response to glucose, using L-Glucose to demonstrate the necessity of glucose metabolism.[1][4][6][7]

Materials:

  • MIN6 cells (cultured in 24-well plates)

  • Krebs-Ringer Bicarbonate (KRB) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% BSA, pH 7.4)

  • Low glucose KRB buffer (3 mM D-Glucose)

  • High glucose KRB buffer (25 mM D-Glucose)

  • High L-Glucose KRB buffer (25 mM L-Glucose)

  • Insulin ELISA kit

Procedure:

  • Seed MIN6 cells in 24-well plates and culture to 80-90% confluency.

  • Wash cells twice with PBS.

  • Pre-incubate cells in low glucose (3 mM D-Glucose) KRB buffer for 2 hours at 37°C to establish a basal state.

  • Aspirate the pre-incubation buffer and wash once with low glucose KRB buffer.

  • Add the respective treatment buffers to the wells:

    • Low D-Glucose (3 mM)

    • High D-Glucose (25 mM)

    • High L-Glucose (25 mM)

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant from each well and centrifuge to remove any cellular debris.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize insulin secretion to total protein content of the cells in each well.

C. Protocol for Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo protocol evaluates the body's ability to clear a glucose load from the bloodstream. L-Glucose is used to demonstrate that the observed glycemic response is due to metabolizable glucose.[5]

Materials:

  • Mice (e.g., C57BL/6J)

  • D-Glucose solution (20% in sterile water)

  • L-Glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

Procedure:

  • Fast mice overnight (16-18 hours) with free access to water.

  • Record the body weight of each mouse.

  • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Administer either D-Glucose (2 g/kg body weight) or L-Glucose (2 g/kg body weight) via oral gavage.

  • Collect blood samples at 15, 30, 60, and 120 minutes post-gavage.

  • Measure blood glucose at each time point.

  • Plot blood glucose concentration versus time for each group.

IV. Signaling Pathways and Experimental Workflows

A. Insulin-Mediated GLUT4 Translocation

The following diagram illustrates the signaling cascade initiated by insulin, leading to the translocation of GLUT4 to the plasma membrane and subsequent glucose uptake. L-Glucose can be used to confirm that the uptake is mediated by GLUT4, as it will not be significantly transported.

Insulin_GLUT4_Translocation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Translocation & Fusion D_Glucose_in D-Glucose D_Glucose_in->GLUT4_pm Transport L_Glucose_out L-Glucose L_Glucose_out->GLUT4_pm Cell_Membrane Intracellular Intracellular Extracellular Extracellular

Caption: Insulin signaling pathway leading to GLUT4 translocation.

B. SGLT1-Mediated Glucose Transport

This diagram shows the mechanism of sodium-glucose cotransport via SGLT1, typically found in the small intestine and kidney tubules. L-Glucose is generally not a substrate for SGLT1, highlighting the transporter's stereospecificity.

SGLT1_Transport SGLT1 SGLT1 Na_in 2 Na+ SGLT1->Na_in Transport D_Glucose_in D-Glucose SGLT1->D_Glucose_in Cotransport Cytosol Cytosol (Intracellular) Na_out 2 Na+ Na_out->SGLT1 Binds D_Glucose_out D-Glucose D_Glucose_out->SGLT1 Binds L_Glucose_out L-Glucose L_Glucose_out->SGLT1 No Binding/ Transport Lumen Lumen (Extracellular)

Caption: SGLT1-mediated sodium-glucose cotransport mechanism.

C. Experimental Workflow for Glucose Uptake Assay

This diagram outlines the key steps in a typical glucose uptake experiment using L-Glucose as a control.

Glucose_Uptake_Workflow start Start: Cultured Adipocytes wash Wash with KRH Buffer start->wash starve Serum Starve (2 hours) wash->starve preincubate Pre-incubate: +/- Insulin (30 min) starve->preincubate add_substrates Add Substrates preincubate->add_substrates D_Glucose_group Group 1: [³H]-2-Deoxy-D-Glucose add_substrates->D_Glucose_group L_Glucose_group Group 2: [¹⁴C]-L-Glucose add_substrates->L_Glucose_group incubate Incubate (5 min) D_Glucose_group->incubate L_Glucose_group->incubate stop_wash Stop Uptake & Wash with Ice-Cold PBS incubate->stop_wash lyse Lyse Cells stop_wash->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Analyze Data: Normalize to Protein measure->analyze end End analyze->end

Caption: Workflow for a radiolabeled glucose uptake assay.

V. Conclusion

This compound is an indispensable tool for researchers in the fields of diabetes and metabolism. Its non-metabolizable nature allows for the precise dissection of glucose transport and signaling events, providing a clear baseline against which the effects of D-Glucose and potential therapeutic agents can be measured. The protocols and data presented here offer a framework for the effective application of this compound in your research endeavors.

References

L(-)-Glucose as a Colonic Cleansing Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L(-)-Glucose as a potential colonic cleansing agent for medical procedures such as colonoscopy. The information is compiled from available clinical trial data and the established principles of osmotic laxatives.

Introduction

Effective bowel preparation is a critical prerequisite for a successful colonoscopy, enabling clear visualization of the colonic mucosa for the detection and removal of lesions. Standard bowel cleansing agents are often associated with poor palatability and high volume, leading to patient non-compliance.[1] this compound, the stereoisomer of D-Glucose, is poorly absorbed in the gastrointestinal tract and exerts an osmotic laxative effect, making it a promising alternative for colonic cleansing.[1]

Mechanism of Action: Osmotic Effect

This compound, being a poorly absorbed sugar, functions as an osmotic laxative.[1] Upon ingestion, it remains within the intestinal lumen, increasing the osmotic pressure. This hyperosmotic environment draws water from the surrounding tissues into the colon.[[“]][3][4][5][6] The influx of water leads to an increase in the volume of intestinal contents, softening the stool and stimulating colonic motility, which results in a cleansing effect.[[“]][4][6]

cluster_lumen Intestinal Lumen cluster_interstitium Intestinal Interstitium cluster_outcome Physiological Outcome L_Glucose This compound (Poorly Absorbed) Increased_Osmolality Increased Osmotic Pressure L_Glucose->Increased_Osmolality creates Water_Lumen Water Increased_Volume Increased Stool Water Content & Volume Water_Lumen->Increased_Volume Increased_Osmolality->Water_Lumen draws in Water_Interstitium Water Water_Interstitium->Water_Lumen osmosis Increased_Motility Increased Colonic Motility Increased_Volume->Increased_Motility stimulates Cleansing Colonic Cleansing Increased_Motility->Cleansing Start Patient scheduled for colonoscopy Administer Administer 24g this compound in 8 oz water Start->Administer Hydrate Patient consumes additional water (avg. 48 oz) Administer->Hydrate Monitor_Safety Monitor for adverse events and lab abnormalities Hydrate->Monitor_Safety Colonoscopy Perform Colonoscopy Monitor_Safety->Colonoscopy Assess_Prep Assess bowel preparation quality using established criteria (e.g., BBPS, HCS, Aronchick) Colonoscopy->Assess_Prep End End of Procedure Assess_Prep->End

References

Application Notes and Protocols for L(-)-Glucose Fluorescent Probes in Cancer Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake of glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect. While D-glucose, the naturally occurring stereoisomer, is the primary substrate for this metabolic pathway, recent studies have revealed that some cancer cells can also take up the non-natural stereoisomer, L(-)-glucose. This aberrant uptake presents a unique opportunity for the development of targeted imaging agents. Fluorescently labeled this compound analogs serve as powerful tools to visualize and potentially characterize malignant cells, as they are not readily taken up by healthy tissues.

These application notes provide an overview of the use of this compound fluorescent probes for cancer cell imaging, focusing on the most extensively studied probe, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG). We offer detailed protocols for cell culture, probe application, and fluorescence microscopy, along with a summary of the current understanding of the L-glucose uptake mechanism in cancer cells.

Data Presentation: Properties of this compound Fluorescent Probes

Quantitative data for this compound fluorescent probes is still an emerging area of research, with 2-NBDLG being the most characterized compound. The following table summarizes the available data for 2-NBDLG and its D-glucose counterpart, 2-NBDG, for comparative purposes.

ProbeFluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldCytotoxicity (IC50)Target Cancer Cell Lines
2-NBDLG NBD~465~540Data not availableData not available; used at 100-200 µM in vitroMIN6 (mouse insulinoma), U2OS (human osteosarcoma)
2-NBDG (for comparison) NBD465540Data not availableData not available; used at 50-400 µM in vitroBroad range of cancer cell lines
2-TRLG Texas Red~595~615Data not availableData not availableUsed as a membrane-impermeable control

Note: The photophysical properties of 2-NBDLG are assumed to be similar to its enantiomer, 2-NBDG, due to the identical fluorophore. Further characterization of this compound probes is an active area of research.

Signaling Pathways and Experimental Workflows

Proposed this compound Uptake Pathway in Cancer Cells

The uptake of D-glucose in cancer cells is primarily mediated by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). However, studies on 2-NBDLG uptake suggest a distinct, yet not fully elucidated, mechanism. The uptake is sensitive to the inhibitor phloretin but is not competed by D-glucose and is independent of GLUTs and SGLTs. This suggests the involvement of a different class of membrane proteins or a non-transporter-mediated process that is more prominent in certain cancer cells.

L_Glucose_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_NBDLG_ext 2-NBDLG Unknown_Transporter Unknown Transporter / Channel (Phloretin-sensitive) 2_NBDLG_ext->Unknown_Transporter Uptake 2_NBDLG_int Accumulated 2-NBDLG (Fluorescence Signal) Unknown_Transporter->2_NBDLG_int Phloretin Phloretin Phloretin->Unknown_Transporter Inhibition experimental_workflow A 1. Cell Culture (e.g., U2OS, MIN6) B 2. Glucose Starvation (Optional but recommended) A->B C 3. Probe Incubation (e.g., 100 µM 2-NBDLG, 30 min) B->C D 4. Washing (Remove excess probe) C->D E 5. Live-Cell Imaging (Fluorescence Microscopy) D->E F 6. Data Analysis (Quantify fluorescence intensity) E->F

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of L(-)-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of L(-)-Glucose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound presents several significant challenges:

  • High Production Costs: this compound is not found in nature and its synthesis requires multi-step chemical or enzymatic processes, often involving expensive starting materials, reagents, and catalysts.[1][2][3] This makes it significantly more expensive than its naturally abundant enantiomer, D-glucose.

  • Stereochemical Control: Achieving the correct stereochemistry at each of the four chiral centers is a major hurdle. The synthesis must be highly stereoselective to produce the desired L-enantiomer and avoid the formation of other diastereomers.[4]

  • Low Yields: Many synthetic routes to this compound suffer from low overall yields, which contributes to the high cost and difficulty of scaling up production.[4]

  • Purification: Separating this compound from the starting materials, byproducts, and particularly its enantiomer, D-Glucose, is a critical and often complex step. Achieving high enantiomeric purity (>99.5%) is essential for most applications and typically requires advanced chromatographic techniques.[5]

  • Scalability: Many laboratory-scale syntheses are not readily transferable to an industrial scale due to the complexity of the reactions, the need for specialized equipment, and the cost of reagents.[6]

Q2: What are the main synthetic routes for this compound production?

A2: There are two primary approaches for synthesizing this compound: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: These methods often start from readily available sugars like D-glucose or D-arabinose and involve a series of chemical transformations to invert the stereochemistry. A common strategy is the "head-to-tail inversion" of D-glucose.[7] Another approach involves the chain elongation of a smaller sugar, such as L-arabinose, using methods like the Kiliani-Fischer synthesis.[5]

  • Enzymatic Synthesis: This approach utilizes enzymes to catalyze specific reactions with high stereoselectivity. For example, galactose oxidase can be used to convert D-sorbitol to L-glucose.[8] Enzymatic methods can offer milder reaction conditions and higher specificity, but enzyme cost and stability can be limiting factors on a large scale.[6]

Q3: Why is purification of this compound so difficult?

A3: The purification of this compound is challenging primarily due to the need to separate it from its enantiomer, D-Glucose, and other structurally similar sugar isomers that may be formed as byproducts. Since enantiomers have identical physical properties (e.g., boiling point, solubility), standard purification techniques like distillation or simple crystallization are ineffective. Chiral chromatography is often required to achieve high enantiomeric purity.[9] Additionally, the reaction mixture may contain unreacted starting materials and various side products that need to be removed.[10]

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis

Problem: The overall yield of this compound from a multi-step chemical synthesis is consistently below expectations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reactions Monitor each reaction step using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before proceeding to the next step. Adjust reaction times, temperatures, or reagent stoichiometry as needed.
Side Reactions The formation of byproducts is a common cause of low yields. Analyze the reaction mixture to identify major side products. Optimize reaction conditions (e.g., temperature, solvent, pH) to minimize their formation. For instance, in reactions involving strong acids or bases, sugar degradation can occur.[11]
Suboptimal Reagents Ensure the purity and activity of all reagents and catalysts. Impurities in starting materials or solvents can interfere with the reactions.
Purification Losses Significant loss of product can occur during purification steps. Optimize purification protocols, for example, by choosing a more suitable solvent system for crystallization or a more selective column for chromatography.
Issue 2: Poor Stereoselectivity

Problem: The final product contains a significant amount of unwanted diastereomers or the D-enantiomer of glucose.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ineffective Chiral Catalyst or Reagent The choice of catalyst or reagent is crucial for controlling stereochemistry. If using a chiral catalyst, ensure its enantiomeric purity and proper activation. For stereoselective reductions, the choice of reducing agent and reaction conditions is critical.
Reaction Conditions Temperature and solvent can significantly influence the stereochemical outcome of a reaction. Lowering the reaction temperature can sometimes improve selectivity.
Epimerization Unwanted epimerization can occur under certain conditions (e.g., acidic or basic). Analyze the product of each step to identify where the loss of stereocontrol is occurring and adjust the conditions accordingly.
Issue 3: Difficulty in Purification

Problem: Unable to achieve the desired purity of this compound, particularly in removing the D-enantiomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation For enantiomeric separation, a chiral stationary phase (CSP) in HPLC is typically required. Optimize the mobile phase composition, flow rate, and temperature to improve resolution. Polysaccharide-based columns are often effective for separating sugar enantiomers.[5]
Co-crystallization During crystallization, the desired L-enantiomer may co-crystallize with impurities or the D-enantiomer. Experiment with different solvent systems and cooling rates. Seeding the solution with pure L-glucose crystals can sometimes improve the crystallization of the desired enantiomer.[10]
Presence of Structurally Similar Impurities If other sugar isomers are present, a combination of purification techniques may be necessary. For example, an initial purification by silica gel chromatography to remove major impurities, followed by chiral HPLC to separate enantiomers.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Starting Material Typical Overall Yield Key Advantages Key Disadvantages Reference(s)
Chemical Synthesis (Head-to-Tail Inversion) D-Glucose15-31%Utilizes an inexpensive and abundant starting material.Multi-step process with moderate yields; requires careful control of protecting groups.[7]
Chemical Synthesis (Kiliani-Fischer) L-ArabinoseVariesEstablished method for carbon chain elongation.Use of toxic cyanide reagents; can produce epimers.[5]
Enzymatic Synthesis (Galactose Oxidase) D-SorbitolLower than chemical routesHigh stereospecificity, milder reaction conditions.Enzyme cost and stability can be prohibitive for large-scale production; lower conversion yields.[5][8]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from D-Glucose (Head-to-Tail Inversion Strategy)

This protocol is a generalized representation based on the strategy of switching the functional groups at C1 and C5 of D-glucose.[7]

Step 1: Formation of a C-Glycoside Intermediate

  • React D-glucose with a suitable C-nucleophile (e.g., pentane-2,4-dione in the presence of a base) to form a β-C-glycoside.

  • Protect the hydroxyl groups using a suitable protecting group strategy (e.g., acetylation).

Step 2: Functional Group Manipulation at C1

  • Convert the ketone group of the C-glycoside to a silyl enol ether.

  • Perform an ozonolysis followed by a reductive workup to yield a primary alcohol at the former C1 position.

Step 3: Oxidative Decarboxylation at C5

  • Selectively deprotect the primary hydroxyl group at C6.

  • Oxidize the primary alcohol at C6 to a carboxylic acid.

  • Perform an oxidative decarboxylation (e.g., using lead tetraacetate) to remove the original C6 and form a new aldehyde at C5.

Step 4: Deprotection

  • Remove all protecting groups to yield this compound.

Purification: The final product and intermediates are typically purified by column chromatography on silica gel. The final enantiomeric purity is determined by chiral HPLC.[5]

Protocol 2: Enzymatic Synthesis of this compound from D-Sorbitol

This protocol is based on the use of immobilized galactose oxidase.[8]

Step 1: Immobilization of Galactose Oxidase

  • Activate a solid support (e.g., crab-shell particles) with a cross-linking agent like glutaraldehyde.

  • Incubate the activated support with a solution of galactose oxidase to immobilize the enzyme.

  • Wash the immobilized enzyme preparation to remove any unbound enzyme.

Step 2: Enzymatic Conversion

  • Prepare a buffered solution of D-sorbitol.

  • Add the immobilized galactose oxidase to the D-sorbitol solution.

  • Incubate the reaction mixture under controlled temperature and pH. The enzyme will stereospecifically oxidize D-sorbitol to L-glucose.

Step 3: Product Isolation and Purification

  • Separate the immobilized enzyme from the reaction mixture by filtration.

  • The resulting solution containing L-glucose can be further purified by chromatographic methods to remove any unreacted D-sorbitol and byproducts.

Visualizations

experimental_workflow_chemical_synthesis D_Glucose D-Glucose C_Glycoside C-Glycoside Intermediate D_Glucose->C_Glycoside C-Glycosidation Protected_Glycoside Protected C-Glycoside C_Glycoside->Protected_Glycoside Protection Silyl_Enol_Ether Silyl Enol Ether Protected_Glycoside->Silyl_Enol_Ether Enol Ether Formation Primary_Alcohol Primary Alcohol at C1 Silyl_Enol_Ether->Primary_Alcohol Ozonolysis/ Reduction Carboxylic_Acid Carboxylic Acid at C6 Primary_Alcohol->Carboxylic_Acid Selective Deprotection & Oxidation L_Glucose_Protected Protected L-Glucose Precursor Carboxylic_Acid->L_Glucose_Protected Oxidative Decarboxylation L_Glucose This compound L_Glucose_Protected->L_Glucose Deprotection

Caption: Chemical synthesis workflow for this compound from D-Glucose.

experimental_workflow_enzymatic_synthesis D_Sorbitol D-Sorbitol Reaction_Mixture Reaction with Immobilized Galactose Oxidase D_Sorbitol->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Immobilized_Enzyme Immobilized Enzyme (Recycled) Filtration->Immobilized_Enzyme Crude_L_Glucose Crude this compound Solution Filtration->Crude_L_Glucose Purification Chromatographic Purification Crude_L_Glucose->Purification Pure_L_Glucose Pure this compound Purification->Pure_L_Glucose

Caption: Enzymatic synthesis workflow for this compound from D-Sorbitol.

troubleshooting_logic Start Low Yield or Purity Issue Check_Yield Low Overall Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Analyze_Steps Analyze Yield of Each Step Check_Yield->Analyze_Steps Yes Check_Stereo Poor Stereoselectivity? Check_Purity->Check_Stereo Yes Final_Product High Yield & Purity Product Check_Purity->Final_Product No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Analyze_Steps->Optimize_Reaction Analyze_Byproducts Identify Side Products (GC-MS, NMR) Analyze_Steps->Analyze_Byproducts Optimize_Reaction->Final_Product Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Byproducts->Modify_Conditions Modify_Conditions->Final_Product Optimize_Catalyst Optimize Chiral Catalyst/ Reagent and Conditions Check_Stereo->Optimize_Catalyst Yes Optimize_Purification Optimize Purification (Chiral HPLC, Crystallization) Check_Stereo->Optimize_Purification No Optimize_Catalyst->Final_Product Optimize_Purification->Final_Product

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: L(-)-Glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of L(-)-Glucose. Our aim is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for synthesizing this compound: chemical synthesis and enzymatic synthesis. Chemical methods often involve multi-step processes starting from more abundant sugars like D-Glucose, D-gulono-1,4-lactone, or L-arabinose. Enzymatic synthesis typically utilizes enzymes like galactose oxidase to catalyze the conversion of a suitable polyol substrate, such as D-sorbitol, into L-Glucose.

Q2: Why are the yields for this compound synthesis often low?

A2: Low yields in this compound synthesis can be attributed to several factors. Traditional chemical synthesis routes can be tedious and involve numerous steps, leading to cumulative product loss. Some chemical methods may also produce a racemic mixture of D- and L-isomers, which requires challenging separation and results in a lower yield of the desired L-enantiomer. In enzymatic synthesis, end-product inhibition, where the accumulation of L-Glucose inhibits the enzyme's activity, can significantly limit the final yield.

Q3: Is it possible to synthesize this compound on a large scale?

A3: While challenging, large-scale synthesis of this compound is an area of active research. The "head-to-tail inversion" strategy from D-sugars is considered particularly suitable for large-scale preparation due to its efficiency. However, the high cost of starting materials and reagents for many chemical syntheses can be a limiting factor for industrial-scale production.

Q4: What are the applications of this compound?

A4: this compound is a non-caloric sweetener because it is not metabolized by the body. It is also a valuable precursor for the synthesis of various natural products and biologically active molecules, including certain antibiotics and compounds with potential in drug development. Additionally, isotopically labeled L-Glucose (e.g., with ¹³C) is a crucial tool in metabolic research as a non-metabolizable control for studying glucose transport.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield in multi-step chemical synthesis Cumulative product loss at each step; inefficient reactions.Optimize each reaction step for temperature, pressure, and catalyst concentration. Consider alternative synthesis routes with fewer steps, such as the "head-to-tail inversion" method.
Formation of a racemic (D/L) mixture Lack of stereospecificity in the reaction.Employ stereospecific catalysts or enzymatic methods. Chiral resolution techniques like chiral preparative HPLC can be used to separate the enantiomers, though this may reduce the overall yield of the L-isomer.
End-product inhibition in enzymatic synthesis Accumulation of L-Glucose in the reaction medium inhibits the enzyme.Immobilize the enzyme on a solid support and use a continuous flow reactor. This allows for the continuous removal of the product from the reaction site, mitigating inhibition.
Difficulty in purifying the final product Presence of unreacted starting materials, byproducts, or residual catalysts.Utilize column chromatography for purification. For specific impurities like boric acid from borohydride reduction, distillation with methanol can be effective. Ion exchange resins can be used to remove catalysts and other charged impurities.
Incomplete reaction during reduction of lactone to L-Glucose Inefficient reducing agent or reaction conditions.Sodium borohydride has been shown to be effective for the reduction of L-glucono-1,5-lactone to L-glucose. Maintaining a pH of 3-4 and a low temperature (<3°C) during the reaction is crucial for high yields.

Quantitative Data on this compound Synthesis Yields

Synthesis Method Starting Material Key Intermediates/Steps Overall Yield Reference
Chemical SynthesisD-GlucoseHead-to-tail inversion strategy31%
Chemical SynthesisD-GlucoseMulti-step involving chain extension and degradation12% (unoptimized)
Chemical SynthesisD-gulono-1,4-lactoneConversion to 1,2,3,4,5-penta-O-substituted-D-gulitol34-53%
Enzymatic SynthesisD-SorbitolOxidation using immobilized galactose oxidaseLow, but considered promising compared to some tedious chemical routes.

Experimental Protocols

Chemical Synthesis of L-Glucose from D-Glucose via Head-to-Tail Inversion

This method involves switching the functional groups at the C1 and C5 positions of D-Glucose.

Key Steps:

  • Synthesis of Ketone (3a): D-glucose is reacted with pentane-2,4-dione and NaHCO₃ in water. The hydroxyl groups are then protected using trityl chloride and acetic anhydride in pyridine to yield compound 3a.

  • Oxidation and Reduction to form Aldehyde (5a) and Alcohol (7a): The silyl enol ether is oxidized with ozone at -78°C, followed by reduction with sodium triacetoxyborohydride and acetylation to yield compound 7a.

  • Synthesis of Carboxylic Acid (9a): The primary hydroxyl group in the precursor to 8a is oxidized using TEMPO/DIB reagent system to form the carboxylic acid derivative 9a.

  • Oxidative Decarboxylation to L-Glucose Derivative (10a): Compound 9a undergoes oxidative decarboxylation mediated by lead(IV) tetraacetate to yield the pentaacetate of L-Glucose (10a).

For detailed reagent quantities and reaction conditions, please refer to the original publication.

Enzymatic Synthesis of L-Glucose from D-Sorbitol

This protocol utilizes galactose oxidase immobilized on crab-shell particles.

Key Steps:

  • Immobilization of Galactose Oxidase:

    • Crab-shell particles are treated with glutaraldehyde to activate surface amino groups.

    • Galactose oxidase is then mixed with the activated crab-shell particles to allow for covalent attachment.

  • Enzymatic Reaction:

    • The immobilized enzyme preparation is added to a solution of D-sorbitol in a batch reactor.

    • The reaction mixture is stirred, and samples are withdrawn at intervals to analyze for the formation of L-Glucose using a suitable method like the DNS reagent assay.

For detailed buffer compositions, enzyme concentrations, and reaction monitoring procedures, please consult the original research article.

Visualizations

Chemical_Synthesis_Workflow D_Glucose D-Glucose Protection Protection of Hydroxyl Groups D_Glucose->Protection Functional_Group_Interconversion Functional Group Interconversion (C1-C5) Protection->Functional_Group_Interconversion Oxidative_Decarboxylation Oxidative Decarboxylation Functional_Group_Interconversion->Oxidative_Decarboxylation Deprotection Deprotection Oxidative_Decarboxylation->Deprotection L_Glucose This compound Deprotection->L_Glucose

Caption: Workflow for the chemical synthesis of this compound from D-Glucose.

Enzymatic_Synthesis_Workflow D_Sorbitol D-Sorbitol Bioreactor Bioreactor D_Sorbitol->Bioreactor Immobilized_Enzyme Immobilized Galactose Oxidase Immobilized_Enzyme->Bioreactor L_Glucose This compound Bioreactor->L_Glucose Purification Purification L_Glucose->Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Solutions Low_Yield Low Yield Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Racemic_Mixture Racemic Mixture Stereospecific_Methods Use Stereospecific Methods Racemic_Mixture->Stereospecific_Methods Enzyme_Inhibition Enzyme Inhibition Immobilize_Enzyme Immobilize Enzyme & Use Flow Reactor Enzyme_Inhibition->Immobilize_Enzyme

Caption: Troubleshooting logic for common issues in this compound synthesis.

Overcoming solubility issues of L(-)-Glucose in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered during experiments with L(-)-Glucose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility compare to D(+)-Glucose?

A1: this compound is the enantiomer (mirror image) of the naturally abundant D(+)-Glucose.[1] As an enantiomer, this compound shares identical physical properties with D-Glucose in achiral environments, including solubility.[1] It is a white or colorless solid that is highly soluble in water.[2] However, it is generally not metabolized by most organisms, which cannot phosphorylate it with hexokinase, the initial enzyme in the glycolysis pathway.[1] This property makes it a valuable tool in various research applications, including as a control for D-Glucose uptake and in cancer cell studies.[3][4]

Q2: What is the solubility of this compound in water?

A2: The solubility of this compound in water is high and significantly dependent on temperature.[5][6] At 25°C, its solubility is approximately 91 g per 100 mL of water.[1][6] As the temperature increases, the solubility increases substantially.[6][7]

Q3: In which organic solvents is this compound soluble?

A3: this compound, like its D-isomer, is soluble in polar organic solvents due to its numerous hydroxyl (-OH) groups which allow for hydrogen bonding.[8] It shows some solubility in solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9] However, it is poorly soluble in methanol and ethanol compared to water and is essentially insoluble in nonpolar organic solvents such as benzene or hexane.[2][8]

Q4: What primary factors influence the solubility of this compound?

A4: The main factors affecting this compound solubility are:

  • Temperature: Increasing the temperature significantly increases the solubility of L-Glucose in water.[6][7][10] This is because higher temperatures increase the kinetic energy of the solvent molecules, enhancing their ability to break the bonds holding the solid L-Glucose together.[7][11]

  • Solvent Polarity: L-Glucose dissolves best in polar solvents like water due to the formation of hydrogen bonds.[5][8][12] Its solubility decreases in less polar organic solvents and is negligible in nonpolar solvents.[8]

  • pH: While minor, pH can influence the stability of the glucose molecule in solution over time, but it is not a primary factor for initial dissolution.

  • Presence of Co-solvents: Using a mixture of solvents, such as ethanol and water, can modulate the solubility of glucose.[13][14]

Quantitative Solubility Data

The following tables summarize the solubility of glucose in various solvents. As L- and D-glucose are enantiomers, their solubility in achiral solvents is identical.

Table 1: Solubility of Glucose in Water at Various Temperatures

Temperature (°C) Solubility (g / 100 mL of water)
25 91[6]
30 125[6]
50 244[6]
70 357[6]

| 90 | 556[6] |

Table 2: Solubility of Glucose in Common Organic Solvents

Solvent Solubility (mg / mL)
Dimethyl Sulfoxide (DMSO) ~30[9]
Dimethylformamide (DMF) ~20[9]
Ethanol ~0.3[9]
Methanol Poorly soluble[2]
Acetic Acid Highly soluble[2]

| Benzene / Hexane | Essentially insoluble[8] |

Troubleshooting Guide

Issue 1: this compound powder is not dissolving or is dissolving very slowly in water.

  • Possible Cause 1: The solution is at or near its saturation point at the current temperature.

    • Solution: Increase the temperature of the solvent. Gently warming the water while stirring will significantly increase both the rate of dissolution and the amount of L-Glucose that can be dissolved.[11][15] For example, the solubility more than doubles when increasing the temperature from 25°C to 50°C.[6]

  • Possible Cause 2: Insufficient agitation.

    • Solution: Increase the rate of stirring or agitation. This increases the interaction between the solvent molecules and the L-Glucose particles, speeding up the dissolution process.[11] Use a magnetic stirrer for efficient mixing.

  • Possible Cause 3: Incorrect solvent.

    • Solution: Ensure you are using a polar solvent, with water being the most effective. If using an organic solvent, refer to Table 2 for solubility data and consider using DMSO for higher concentrations.[9]

Issue 2: The prepared this compound solution appears cloudy or hazy.

  • Possible Cause 1: The this compound is not fully dissolved.

    • Solution: Continue stirring and gently heat the solution as described above. If cloudiness persists, the solution may be supersaturated.

  • Possible Cause 2: Particulate contamination.

    • Solution: For most biological experiments, it is recommended to sterilize the glucose solution by filtering it through a 0.22 µm filter.[16] This will also remove any particulate contaminants. Autoclaving is generally not recommended as it can cause slight degradation and color change of the solution.[16]

Issue 3: Precipitate forms in the this compound solution after cooling or during storage.

  • Possible Cause 1: The solution was supersaturated at a higher temperature.

    • Solution: When a saturated solution prepared at a high temperature is cooled, the solubility limit decreases, causing the excess solute to precipitate out.[6] To resolve this, you can either gently reheat the solution before use to redissolve the precipitate or prepare a less concentrated stock solution that remains stable at your storage temperature (e.g., 4°C or room temperature).

  • Possible Cause 2: Solvent evaporation during storage.

    • Solution: Ensure the solution is stored in a tightly sealed container to prevent solvent evaporation, which would increase the solute concentration and potentially lead to precipitation.[17] Aqueous solutions of glucose are typically not recommended for storage for more than one day.[9]

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 M Aqueous this compound Stock Solution

  • Materials:

    • This compound powder (Molar Mass: 180.16 g/mol )[18]

    • High-purity distilled or deionized water (dH₂O)

    • Sterile beaker or flask

    • Sterile magnetic stir bar and stir plate

    • Sterile 0.22 µm syringe filter and syringe

    • Sterile storage bottle

  • Methodology:

    • To prepare 100 mL of a 1 M solution, weigh out 18.016 g of this compound powder.

    • Add the powder to a sterile beaker containing approximately 80 mL of dH₂O and a magnetic stir bar.[16][18]

    • Place the beaker on a magnetic stir plate and stir until the L-Glucose is completely dissolved. Gentle warming (e.g., to 37-50°C) can be applied to expedite dissolution.[19]

    • Once fully dissolved, transfer the solution to a 100 mL sterile graduated cylinder or volumetric flask.

    • Carefully add dH₂O to bring the final volume to exactly 100 mL.[16]

    • For sterilization, draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a sterile final storage bottle.[16]

    • Label the bottle clearly and store at 4°C. For best results, use the solution within a short period.[9]

Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molar Mass: 180.16 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile conical tube or vial

    • Vortex mixer

  • Methodology:

    • To prepare 10 mL of a 100 mM solution, weigh out 180.16 mg of this compound powder.

    • Place the powder into a sterile 15 mL conical tube.

    • Add 10 mL of anhydrous DMSO.

    • Cap the tube tightly and vortex thoroughly until the L-Glucose is completely dissolved. Gentle warming may be required.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your experimental medium is not cytotoxic (typically <0.5%).

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_temp Is the solution being heated? start->check_temp heat Gently warm solution (e.g., 37-50°C) while stirring. check_temp->heat No check_agitation Is the solution being stirred vigorously? check_temp->check_agitation Yes heat->check_agitation stir Use a magnetic stirrer at a moderate speed. check_agitation->stir No check_solvent Is the solvent appropriate? (e.g., water, DMSO) check_agitation->check_solvent Yes stir->check_solvent change_solvent Use a more polar solvent or a co-solvent system. check_solvent->change_solvent No check_concentration Is concentration too high? (Check saturation limit) check_solvent->check_concentration Yes end_success Success: this compound is dissolved. change_solvent->end_success dilute Dilute the solution or increase the solvent volume. check_concentration->dilute Yes check_concentration->end_success No dilute->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

SolutionPreparation start Start: Prepare Aqueous This compound Solution weigh 1. Weigh this compound (e.g., 18.016 g for 100mL of 1M) start->weigh add_solvent 2. Add to ~80% of final volume of dH₂O weigh->add_solvent dissolve 3. Stir until fully dissolved (Apply gentle heat if needed) add_solvent->dissolve final_volume 4. Adjust to final volume with dH₂O dissolve->final_volume sterilize 5. Sterilize using a 0.22 µm filter final_volume->sterilize store 6. Store in a sterile container at 4°C sterilize->store end End: Solution Ready for Use store->end

Caption: Experimental workflow for preparing an aqueous this compound solution.

InsulinSignaling cluster_cell Cell Membrane IR Insulin Receptor IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt (PKB) PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Signals Translocation GLUT4_membrane GLUT4 Transporter GLUT4_vesicle->GLUT4_membrane Moves to membrane Uptake Glucose Uptake GLUT4_membrane->Uptake Insulin Insulin Insulin->IR Binds Glucose D-Glucose (L-Glucose as control) Glucose->GLUT4_membrane Enters Cell via

Caption: Simplified insulin signaling pathway leading to glucose uptake.

References

Preventing contamination in L(-)-Glucose preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L(-)-)-Glucose. This resource is designed for researchers, scientists, and drug development professionals to help prevent, identify, and troubleshoot contamination in L(-)-Glucose preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of contaminants in this compound preparations?

A1: this compound preparations can be subject to three primary categories of contamination:

  • Enantiomeric Impurity: The most common enantiomeric impurity is its optical isomer, D-(+)-Glucose. As D-Glucose is the naturally abundant and metabolically active form of glucose, its presence can significantly impact experimental outcomes.[1][2]

  • Chemical Impurities: These can include heavy metals from the manufacturing process, residual solvents, and degradation products formed during storage or improper handling (e.g., autoclaving).[3]

  • Biological Contaminants: This category includes bacteria, yeast, fungi, and their byproducts, such as pyrogens (endotoxins).[4][5][6]

Q2: What is the recommended method for sterilizing this compound solutions?

A2: The recommended method for sterilizing this compound solutions is sterile filtration, typically using a 0.22 µm filter.[7][8][9] Autoclaving (steam sterilization) is generally not recommended as the high temperatures can cause degradation of the sugar, leading to a change in color and the formation of unwanted byproducts.[10]

Q3: How can I detect the presence of the D-(+)-Glucose enantiomer in my this compound sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying D-(+)-Glucose from this compound.[11][12] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and individual measurement.

Q4: What are endotoxins and why are they a concern in this compound preparations?

A4: Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are a type of pyrogen, meaning they can induce a fever response.[13][14] For in vivo studies or cell culture experiments, particularly with immune cells, even trace amounts of endotoxins can elicit a strong inflammatory response, confounding experimental results. The Limulus Amebocyte Lysate (LAL) test is a highly sensitive method used to detect and quantify endotoxin levels.[14][15]

Q5: How should I store my this compound powder and prepared solutions?

A5: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light. Prepared sterile solutions should be stored at 2-8°C to inhibit microbial growth.[16] For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[17]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Cell Behavior or Altered Metabolism in Culture
  • Question: I've added my prepared this compound solution to my cell culture, and I'm observing unexpected changes in cell morphology, proliferation, or metabolic activity. What could be the cause?

  • Answer: This issue can often be traced back to contamination in your this compound preparation. Here's a logical workflow to troubleshoot the problem:

    G A Unexpected Cell Behavior B Check for Microbial Contamination (Visual Inspection, Microscopy) A->B C Contamination Visible? B->C D Discard Culture & Solution. Review Aseptic Technique. Prepare Fresh this compound Solution. C->D Yes E No Visible Contamination C->E No F Test for Endotoxins (LAL Assay) E->F G Endotoxins Detected? F->G H Discard Solution. Use Endotoxin-Free Water & Glassware. Prepare Fresh this compound Solution. G->H Yes I No Endotoxins Detected G->I No J Test for Enantiomeric Purity (Chiral HPLC) I->J K D-Glucose Detected? J->K L Source New this compound Lot. Presence of D-Glucose may alter metabolism. K->L Yes M This compound is Pure. Consider other experimental variables. K->M No

    Troubleshooting workflow for unexpected cell behavior.

Issue 2: this compound Solution is Discolored or Contains Precipitate
  • Question: My this compound solution, which was initially clear, has turned yellow/brown or has developed a precipitate. Is it still usable?

  • Answer: No, you should discard the solution. A yellow or brown discoloration is often an indication of caramelization or degradation of the sugar, which can occur if the solution was exposed to high temperatures (like autoclaving) or has a non-neutral pH.[10] The presence of a precipitate or cloudiness typically indicates microbial contamination.[4]

Issue 3: Inconsistent Results Between Batches of this compound
  • Question: I'm getting different results in my experiments when I use a new lot of this compound. How can I ensure consistency?

  • Answer: Batch-to-batch variability can be due to differences in purity. It is advisable to perform quality control checks on new lots of this compound, especially for sensitive applications.

    G cluster_0 New Lot of this compound Received cluster_1 QC Tests A Perform Quality Control Checks B Enantiomeric Purity (Chiral HPLC) A->B C Endotoxin Level (LAL Assay) A->C D Heavy Metal Analysis (if applicable) A->D E Compare results to Certificate of Analysis and previous successful lots. B->E C->E D->E F Lot Meets Specifications? E->F G Proceed with Experiments F->G Yes H Contact Supplier. Do Not Use Lot. F->H No

    Workflow for ensuring batch-to-batch consistency.

Data Presentation: Contaminant Specifications

The acceptable limits for contaminants can vary based on the application. The following table provides typical specifications for high-purity this compound for research and pharmaceutical use.

ParameterSpecification LimitMethod of Analysis
Purity (Assay) ≥ 98%HPLC
Enantiomeric Purity (D-Glucose) ≤ 2%Chiral HPLC
Bacterial Endotoxins < 0.25 EU/mL (for parenteral solutions)LAL Test
Heavy Metals (as Lead) ≤ 10 ppmICP-MS or Colorimetric
Arsenic (As) ≤ 1.5 ppmICP-MS
Lead (Pb) ≤ 0.5 ppmICP-MS
Mercury (Hg) ≤ 0.3 ppmICP-MS
Cadmium (Cd) ≤ 0.2 ppmICP-MS

Note: These are example limits and may vary. Always refer to the supplier's Certificate of Analysis and relevant pharmacopeial guidelines.[18][19]

Experimental Protocols

Protocol 1: Sterile Filtration of this compound Solution

Objective: To prepare a sterile this compound solution without using heat.

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., WFI or cell culture grade)

  • Sterile graduated cylinder or volumetric flask

  • Sterile beaker or flask

  • Sterile magnetic stir bar and stir plate

  • Sterile syringe-driven or vacuum filtration unit with a 0.22 µm pore size membrane (e.g., PVDF, PES)

  • Sterile collection vessel (e.g., bottle, flask)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Perform all steps within a laminar flow hood using aseptic technique to maintain sterility.[20]

  • Weigh the desired amount of this compound powder.

  • In the sterile beaker, add the this compound powder to the appropriate volume of sterile water.

  • Add the sterile magnetic stir bar and place the beaker on a stir plate. Stir until the powder is completely dissolved.

  • Draw the this compound solution into a sterile syringe.

  • Aseptically attach the syringe to the 0.22 µm syringe filter.[20]

  • Filter the solution into the final sterile collection vessel. Apply slow, steady pressure to the syringe plunger. Do not apply excessive force, as this can rupture the filter membrane.

  • Label the sterile collection vessel with the contents, concentration, and date of preparation.

  • Store the sterile solution at 2-8°C.

Protocol 2: Detection of D-Glucose using Chiral HPLC

Objective: To quantify the amount of D-Glucose in an this compound sample.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® V2, CYCLOBOND™)

  • This compound sample

  • D-Glucose standard

  • HPLC-grade mobile phase solvents (e.g., methanol, acetonitrile, water, acetic acid, triethylamine)

Procedure:

  • Column and System Preparation:

    • Install the chiral column according to the manufacturer's instructions.

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. A common mobile phase for polar compounds on a CHIROBIOTIC column is a polar ionic mode, such as Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v:v:v).[11]

  • Standard Preparation:

    • Prepare a stock solution of D-Glucose standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10 mg/mL).

  • Chromatographic Analysis:

    • Inject the standards, starting with the lowest concentration, to generate the calibration curve.

    • Inject the this compound sample solution.

    • Run the analysis according to the optimized method for the specific column. The two enantiomers (L- and D-Glucose) will elute at different retention times.

  • Data Analysis:

    • Identify the peak corresponding to D-Glucose in the sample chromatogram by comparing its retention time to that of the D-Glucose standard.

    • Quantify the amount of D-Glucose in the sample by integrating the peak area and comparing it to the calibration curve.

    • Calculate the percentage of D-Glucose impurity in the this compound sample.

    G A Prepare Mobile Phase & Equilibrate Chiral Column D Inject Standards & Sample into HPLC System A->D B Prepare D-Glucose Standards (Calibration Curve) B->D C Prepare this compound Sample C->D E Separate Enantiomers on Chiral Column D->E F Detect & Record Peaks (UV or RI Detector) E->F G Identify D-Glucose Peak by Retention Time F->G H Quantify D-Glucose using Calibration Curve G->H I Calculate % Impurity H->I

    Experimental workflow for chiral HPLC analysis.

References

Technical Support Center: Stabilizing L(-)-Glucose for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L(-)-Glucose. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout long-term storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound powder for long-term stability?

A1: For long-term stability, this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. To minimize degradation, it is recommended to store the powder at low temperatures. Specific recommendations based on supplier safety data sheets (SDS) are summarized in the table below.

Q2: How should I prepare and store this compound solutions for long-term use?

A2: To prepare this compound solutions for long-term storage, dissolve the powder in a buffer with a slightly acidic pH (ideally between 4 and 5) to enhance stability. Sterilize the solution by filtering it through a 0.22 μm filter; autoclaving is not recommended as it can cause degradation. For storage, dispense the solution into single-use aliquots in sterile, airtight, and opaque containers to prevent microbial contamination and light-induced degradation. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The main factors contributing to the degradation of this compound are elevated temperature, non-neutral pH (both acidic and alkaline conditions outside the optimal range can accelerate degradation), and exposure to light and microbial contamination.[1] The degradation pathways are believed to mirror those of D-Glucose and include enolization, oxidation, and dehydration reactions.[1]

Q4: Can I use common laboratory buffers to prepare my this compound solutions?

A4: Yes, this compound is compatible with many common laboratory buffers. Phosphate-buffered saline (PBS) and citrate buffers are suitable choices. However, it is crucial to ensure the final pH of the solution is within the optimal stability range of 4 to 5. The buffer capacity should be sufficient to maintain this pH, especially if the experimental conditions might introduce acidic or basic components.

Q5: Are there any excipients that can help stabilize this compound in solution?

A5: While this compound is relatively stable in its pure form under proper storage conditions, certain excipients used for stabilizing biomolecules may also be beneficial for this compound formulations, particularly in complex mixtures. Sugars like sucrose and trehalose, as well as polyols such as mannitol and sorbitol, are known to act as stabilizers for various therapeutic proteins and could potentially enhance the stability of this compound in solution by preventing degradation. The selection and concentration of any excipient should be validated for compatibility and efficacy for your specific application.

Data Presentation: Storage Recommendations and Stability

The following tables summarize the recommended storage conditions for this compound powder and solutions, along with data on the impact of temperature and pH on glucose stability. Note that much of the detailed stability data comes from studies on D-Glucose, which is a reliable indicator for the stability of its enantiomer, this compound.

Table 1: Recommended Storage Conditions for this compound Powder

Storage TemperatureRecommended Duration
-20°CUp to 3 years
4°CUp to 2 years
Room Temperature (15-25°C)Short-term storage only

Table 2: Recommended Storage Conditions for this compound Aqueous Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsOptimal for long-term stability. Store in single-use aliquots to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthSuitable for shorter-term storage.
4°CUp to 1 weekFor immediate or short-term use.

Table 3: Influence of Temperature and pH on Glucose Degradation in Aqueous Solutions

TemperaturepHObservationReference
20°C3.2Degradation is almost negligible.[2]
30°C4.0Most stable pH for dextrose solutions.[3]
40°CVariesSignificant increase in degradation products over 2 years.[2][2]
110-150°C2.89 - 4.14Increased degradation with higher temperature and longer heating times.[4][4]

Troubleshooting Guide

Problem 1: I observe a yellowing or browning of my this compound solution after storage.

  • Possible Cause: This discoloration is likely due to the formation of degradation products, such as 5-hydroxymethylfurfural (5-HMF), which can occur when the solution is exposed to high temperatures or non-neutral pH.

  • Solution:

    • Verify the storage temperature and pH of your solution. For long-term storage, ensure the temperature is at or below -20°C and the pH is between 4 and 5.

    • If the solution was prepared recently, it is best to discard it and prepare a fresh batch, ensuring proper storage conditions.

    • To confirm degradation, you can analyze the solution using HPLC to identify and quantify any degradation products.

Problem 2: My this compound solution shows signs of microbial growth (e.g., cloudiness).

  • Possible Cause: The solution was likely not prepared or stored under sterile conditions.

  • Solution:

    • Discard the contaminated solution immediately.

    • When preparing a new solution, use sterile equipment and reagents.

    • Filter-sterilize the final solution through a 0.22 μm filter before aliquoting and storing.

    • Always store aliquots in sterile containers.

Problem 3: The purity of my this compound, as determined by HPLC, is lower than expected after storage.

  • Possible Cause: This indicates chemical degradation has occurred.

  • Solution:

    • Review your storage protocol. Ensure the temperature, pH, and protection from light are in accordance with the recommendations.

    • Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

    • If you suspect the initial purity of your this compound powder was suboptimal, consider obtaining a new batch from a reputable supplier and performing purity analysis before preparing solutions.

Problem 4: I see precipitation in my this compound solution after thawing.

  • Possible Cause: The concentration of this compound may be too high for the storage temperature, or there may be interactions with other components in the solution.

  • Solution:

    • Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

    • If the precipitate remains, it may be due to degradation products or impurities. Consider analyzing the supernatant for purity.

    • When preparing new solutions, ensure the concentration is within the solubility limits for the intended storage temperature and buffer system.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a sterile this compound stock solution for long-term storage.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer (e.g., 0.1 M citrate buffer, pH 4.5)

  • Sterile 0.22 μm syringe filters

  • Sterile volumetric flasks and other glassware

  • Sterile, opaque, single-use storage vials (e.g., cryovials)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile weighing boat.

  • Dissolving: Transfer the powder to a sterile volumetric flask. Add approximately 80% of the final volume of the desired buffer (e.g., 0.1 M citrate buffer, pH 4.5). Mix gently until the powder is completely dissolved.

  • Volume Adjustment: Add the buffer to the final volume mark on the volumetric flask and mix thoroughly.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 μm syringe filter into a sterile container.

  • Aliquoting: Dispense the sterile solution into pre-labeled, single-use, opaque storage vials.

  • Storage: Immediately place the vials in an -80°C freezer for long-term storage.

Protocol 2: HPLC Method for Purity Assessment of this compound

Objective: To determine the purity of an this compound sample and identify potential degradation products using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

Instrumentation and Columns:

  • HPLC system with an RI detector

  • Column: Amino-bonded silica column (e.g., 250 x 4.6 mm, 5 µm particle size) or a ligand-exchange column (e.g., Hi-Plex Ca).

Reagents:

  • Mobile Phase: Acetonitrile and high-purity water (e.g., 80:20 v/v for an amino column). The mobile phase should be filtered and degassed.

  • This compound standard of known purity

  • Sample for analysis

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the this compound sample to be analyzed in the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 μm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35°C).

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Inject a fixed volume (e.g., 10-20 µL) of the standards and the sample onto the column.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The appearance of new peaks not present in the standard indicates the presence of degradation products.

Visualizations

L_Glucose_Degradation_Pathway L_Glucose This compound Enolization Enolization L_Glucose->Enolization Oxidation Oxidation L_Glucose->Oxidation Dehydration Dehydration L_Glucose->Dehydration L_Fructose L-Fructose Enolization->L_Fructose L_Gluconic_Acid L-Gluconic Acid Oxidation->L_Gluconic_Acid HMF_L 5-Hydroxymethylfurfural (L-form) Dehydration->HMF_L Other_Degradation_Products Other Degradation Products Dehydration->Other_Degradation_Products

Caption: Hypothetical degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution Aliquot Aliquot into Vials Prep_Solution->Aliquot Time_Zero T=0 Control (-80°C) Aliquot->Time_Zero Condition1 Condition 1 (e.g., 4°C) Aliquot->Condition1 Condition2 Condition 2 (e.g., 25°C) Aliquot->Condition2 Condition3 Condition 3 (e.g., 37°C) Aliquot->Condition3 HPLC HPLC Analysis Time_Zero->HPLC Sampling Sample at Time Points Condition1->Sampling Condition2->Sampling Condition3->Sampling Sampling->HPLC Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis

References

Technical Support Center: Troubleshooting L(-)-Glucose Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L(-)-Glucose based assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate the challenges and variability that can be encountered during experimentation with this rare sugar. Given that this compound is the less common enantiomer of glucose, specific assay kits and detailed troubleshooting guides can be limited. This guide provides a framework for addressing common issues by adapting established principles from D-Glucose assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background in my this compound assay?

A1: High background can obscure your signal and lead to inaccurate results. Potential causes include:

  • Reagent Contamination: One or more of your reagents may be contaminated with a substance that mimics the signal or participates in the reaction.

  • Non-specific Enzyme Activity: The enzyme used may have some activity on other components in your sample.

  • Sample Matrix Effects: Components in your biological sample (e.g., serum, plasma) can interfere with the assay.

  • Incomplete Washing Steps: For plate-based assays, residual unbound reagents or sample components can contribute to background signal.

Q2: What is causing high variability between my replicate wells?

A2: High variability between replicates can make your data unreliable. Common culprits include:

  • Pipetting Errors: Inconsistent volumes of samples, standards, or reagents.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition and signal reading.

  • Temperature Gradients: Uneven temperature across a multi-well plate can lead to differences in reaction rates.

  • Well-to-Well Contamination: Cross-contamination between wells during pipetting.

  • Inadequate Mixing: Failure to properly mix reagents and samples in each well.

Q3: My assay signal is very low. What are the possible reasons?

A3: A weak or non-existent signal can be due to several factors:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

  • Incorrect Reagent Concentrations: Sub-optimal concentrations of substrates, cofactors, or detection reagents.

  • Inappropriate Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.

  • Degraded this compound: this compound, while generally stable in aqueous solutions, can degrade under non-neutral pH and elevated temperatures.

  • Presence of Inhibitors: Your sample may contain substances that inhibit the enzyme.

Q4: How stable is this compound in solution?

A4: this compound is generally considered stable in aqueous solutions. However, similar to D-Glucose, it can undergo degradation over time, especially at elevated temperatures and non-neutral pH. To ensure the integrity of your this compound solutions, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Prepare fresh working solutions for each experiment.

  • Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Troubleshooting Step
Reagent Contamination 1. Run a "reagent blank" containing all assay components except the this compound standard or sample. 2. If the blank shows a high signal, test each reagent individually to identify the source of contamination. 3. Prepare fresh reagents and repeat the assay.
Non-Specific Binding (Plate-based assays) 1. Ensure that the plate is properly blocked if using an antibody-based detection method. 2. Increase the number and stringency of wash steps.
Sample Matrix Interference 1. Run a "sample blank" containing the sample but without the enzyme or a key reaction component. 2. If the sample blank is high, consider sample purification steps (e.g., protein precipitation, dialysis) to remove interfering substances.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Pipetting Inaccuracy 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent pipetting technique (e.g., immersion depth, speed).
Temperature Effects 1. Pre-warm all reagents and plates to the assay temperature before starting the experiment. 2. Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with a buffer.
Inadequate Mixing 1. Gently mix the contents of each well after adding each reagent, for example, by using a plate shaker or by gently pipetting up and down.

Experimental Protocols

General Protocol for a Colorimetric this compound Dehydrogenase Assay

This protocol describes a generalized procedure and should be optimized for your specific enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for your L-glucose dehydrogenase (e.g., 100 mM Tris-HCl, pH 8.0).

    • This compound Standards: Prepare a series of this compound standards in the assay buffer (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Enzyme Solution: Prepare a working solution of L-glucose dehydrogenase in the assay buffer. The optimal concentration should be determined experimentally.

    • Cofactor Solution: Prepare a solution of the appropriate cofactor (e.g., NAD⁺ or NADP⁺) in the assay buffer.

    • Detection Reagent: Prepare a solution of a colorimetric agent that reacts with the product of the enzymatic reaction (e.g., a tetrazolium salt like MTT that is reduced by NADH or NADPH to a colored formazan).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each this compound standard or sample to separate wells.

    • Add 25 µL of the Cofactor Solution to each well.

    • Add 25 µL of the Detection Reagent to each well.

    • Initiate the reaction by adding 25 µL of the Enzyme Solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes), protected from light.

    • Measure the absorbance at the appropriate wavelength for the colored product (e.g., 570 nm for MTT formazan).

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM this compound) from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Potential Interfering Substances

The following table lists substances that have been reported to interfere with D-Glucose assays and should be considered as potential interferents in this compound assays. Their actual effect needs to be experimentally verified for your specific assay.

Substance Potential Effect Mechanism of Interference
Ascorbic Acid (Vitamin C) Falsely low or high readings depending on the assay principle.Can act as a reducing agent, interfering with colorimetric or electrochemical detection.
Other Sugars (e.g., D-Mannose, D-Galactose) Falsely high readings.[1]Some enzymes may have low specificity and can act on other sugars.[1]
Hemoglobin Falsely low or high readings.Can interfere with colorimetric assays due to its own color.
Bilirubin Falsely low readings.Can interfere with peroxidase-based detection methods.
Lipids Falsely low readings.High levels of lipids can cause turbidity, interfering with spectrophotometric measurements.

Visualizations

L_Glucose_Assay_Pathway cluster_reaction1 Enzymatic Reaction cluster_reaction2 Detection Reaction L_Glucose This compound Enzyme L-Glucose Dehydrogenase L_Glucose->Enzyme Cofactor_ox NAD(P)+ Cofactor_ox->Enzyme L_Gluconolactone L-Glucono- delta-lactone Enzyme->L_Gluconolactone Product 1 Cofactor_red NAD(P)H Enzyme->Cofactor_red Product 2 Peroxidase Peroxidase (optional) Cofactor_red->Peroxidase Detection_ox Colorless Substrate Detection_ox->Peroxidase Detection_red Colored Product Peroxidase->Detection_red

Caption: Enzymatic reaction and detection pathway for a typical this compound dehydrogenase assay.

Troubleshooting_Workflow Start High Assay Variability CheckPipetting Review Pipetting Technique and Calibration Start->CheckPipetting CheckTemp Ensure Uniform Temperature CheckPipetting->CheckTemp [ No ] Resolved Variability Resolved CheckPipetting->Resolved [ Yes ] CheckMixing Verify Adequate Mixing CheckTemp->CheckMixing [ No ] CheckTemp->Resolved [ Yes ] CheckReagents Assess Reagent Stability and Preparation CheckMixing->CheckReagents [ No ] CheckMixing->Resolved [ Yes ] CheckReagents->Resolved [ Yes ] Unresolved Variability Persists CheckReagents->Unresolved [ No ] ContactSupport Contact Technical Support for Further Assistance Unresolved->ContactSupport

Caption: A logical workflow for troubleshooting high variability in this compound assays.

Error_Sources cluster_Sample Sample-Related cluster_Reagent Reagent-Related cluster_Procedural Procedural AssayVariability Assay Variability InterferingSubstances Interfering Substances AssayVariability->InterferingSubstances SampleMatrix Sample Matrix Effects AssayVariability->SampleMatrix AnalyteStability This compound Stability AssayVariability->AnalyteStability EnzymeActivity Enzyme Activity AssayVariability->EnzymeActivity ReagentStability Reagent Stability AssayVariability->ReagentStability ReagentConcentration Incorrect Concentrations AssayVariability->ReagentConcentration Pipetting Pipetting Errors AssayVariability->Pipetting Temperature Temperature Fluctuations AssayVariability->Temperature Timing Inconsistent Timing AssayVariability->Timing Mixing Inadequate Mixing AssayVariability->Mixing

Caption: Potential sources of error contributing to this compound assay variability.

References

Addressing the high cost of L(-)-Glucose production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the L(-)-Glucose Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the high cost of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the production of this compound so expensive?

A1: The high cost of this compound is primarily due to a combination of factors:

  • Natural Scarcity: this compound is the enantiomer of the naturally abundant D-(+)-Glucose and rarely occurs in nature.[1] This means it cannot be economically extracted from natural sources.

  • Complex Chemical Synthesis: Chemical synthesis methods, such as the Kiliani-Fischer synthesis, are often multi-step processes with low overall yields, typically around 30%.[2] These syntheses can produce a mixture of epimers (different stereoisomers), which requires extensive and costly purification.[2]

  • Cost of Starting Materials and Reagents: The starting materials for chemical synthesis can be expensive, and the processes often require costly reagents and catalysts.[3]

  • Enzymatic Production Challenges: While enzymatic methods offer higher stereospecificity, they can suffer from low conversion rates and enzyme inhibition, which can increase production costs.[4]

  • Purification Costs: Achieving the high enantiomeric purity required for research and pharmaceutical applications necessitates sophisticated and expensive purification techniques like chiral High-Performance Liquid Chromatography (HPLC).[5]

Q2: What are the primary methods for producing this compound?

A2: The two main approaches for this compound production are:

  • Chemical Synthesis: This typically involves the stereochemical inversion of a readily available D-sugar. A classic example is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose.[2] For instance, L-Arabinose can be used as a starting material to produce a mixture of L-Glucose and L-Mannose.[6]

  • Enzymatic Synthesis: This method utilizes enzymes to catalyze the conversion of a substrate to this compound. For example, immobilized galactose oxidase can be used to oxidize D-sorbitol to this compound.[4] Other enzymatic routes include the isomerization of L-fructose.

Q3: What are the main challenges in purifying this compound?

A3: The primary challenge in this compound purification is separating it from its epimers and the unreacted starting materials. Since these molecules can have very similar physical properties, this separation requires highly selective techniques. Chiral HPLC is a common method, but it can be complex to optimize and scale up.[7][8] Common issues include poor resolution, peak tailing, and peak splitting.[9]

Comparative Data: this compound Production Methods

The following table summarizes the key quantitative aspects of the primary this compound production methods. Please note that exact costs can vary significantly based on the scale of production, reagent prices, and available equipment.

Production MethodStarting MaterialTypical YieldPurityRelative CostKey AdvantagesKey Disadvantages
Chemical Synthesis (Kiliani-Fischer) L-Arabinose~30%[2]Moderate to High (post-purification)HighWell-established methodology.Low yield, use of toxic reagents (cyanide), formation of epimers requiring extensive purification.[2]
Enzymatic Synthesis (Galactose Oxidase) D-SorbitolLow to ModerateHighMedium to HighHigh stereospecificity, milder reaction conditions.Enzyme inhibition by product, potentially low conversion rates.[4]

Troubleshooting Guides

Chemical Synthesis: Kiliani-Fischer

Q: My Kiliani-Fischer synthesis of L-Glucose from L-Arabinose has a very low yield. What are the possible causes and solutions?

  • Symptom: The final yield of L-Glucose is significantly below the expected ~30%.

  • Possible Causes:

    • Incomplete Cyanohydrin Formation: The initial reaction of L-Arabinose with cyanide may not have gone to completion.

    • Side Reactions During Hydrolysis: The hydrolysis of the cyanohydrin to the lactone can be accompanied by side reactions if the conditions are not optimal.

    • Inefficient Reduction: The final reduction step of the lactone to the aldose can be inefficient, leading to the formation of byproducts.[10]

    • Loss During Purification: Significant amounts of the product may be lost during the separation of the epimers.

  • Solutions:

    • Optimize Cyanohydrin Formation: Ensure the reaction is stirred for a sufficient amount of time and that the temperature is controlled.

    • Control Hydrolysis Conditions: Carefully control the temperature and pH during the hydrolysis step to minimize side reactions.

    • Improve Reduction Step: An improved method involves the reduction of the cyanohydrin to an imine using a poisoned catalyst (e.g., palladium on barium sulfate), which is then hydrolyzed to the aldehyde. This can lead to higher yields.[2]

    • Refine Purification Technique: Optimize the chromatographic separation of the lactone intermediates before the reduction step, as this can be easier than separating the final sugar epimers.[6]

Q: I am having difficulty separating the L-Glucose and L-Mannose epimers produced in my Kiliani-Fischer synthesis. What can I do?

  • Symptom: Poor separation of the two epimers during chromatographic purification.

  • Possible Causes:

    • Suboptimal Chromatographic Conditions: The chosen column, mobile phase, or temperature may not be suitable for separating the epimers.

    • Co-elution of Intermediates: If separating the final sugars, their similar structures make separation challenging.

  • Solutions:

    • Separate the Lactone Intermediates: It is often easier to separate the diastereomeric lactones formed after the hydrolysis step than to separate the final sugar epimers.[2]

    • Optimize Chromatography: If separating the final sugars, experiment with different chiral stationary phases and mobile phase compositions to improve resolution.

Enzymatic Synthesis: Immobilized Galactose Oxidase

Q: The conversion rate of D-Sorbitol to L-Glucose using immobilized galactose oxidase is very low. How can I improve it?

  • Symptom: Low yield of L-Glucose after the enzymatic reaction.

  • Possible Causes:

    • Enzyme Inhibition: The accumulation of the product, L-Glucose, can inhibit the activity of galactose oxidase.[4] Hydrogen peroxide, a byproduct of the reaction, can also inhibit the enzyme.

    • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.

    • Low Enzyme Activity: The immobilized enzyme may have lost activity over time or during the immobilization process.

  • Solutions:

    • Address Product Inhibition:

      • Use a column reactor where the product is continuously removed from the reaction mixture.[4]

      • Co-immobilize catalase with galactose oxidase to degrade the hydrogen peroxide byproduct.[11]

    • Optimize Reaction Conditions: Perform experiments to determine the optimal pH and temperature for your specific immobilized enzyme preparation.

    • Ensure High Enzyme Activity:

      • Use a fresh preparation of the immobilized enzyme.

      • Ensure the immobilization protocol is optimized to retain maximum enzyme activity.

Purification: Chiral HPLC

Q: I am observing peak tailing and broadening during the chiral HPLC purification of L-Glucose. What could be the cause and how can I fix it?

  • Symptom: Asymmetrical peaks with a pronounced "tail" or wider-than-expected peaks, leading to poor resolution.

  • Possible Causes:

    • Secondary Interactions: Unwanted interactions between the sugar molecules and the stationary phase, such as with residual silanol groups on silica-based columns.[9]

    • Column Overload: Injecting too much sample can lead to peak distortion.[11]

    • Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for the separation.

  • Solutions:

    • Minimize Secondary Interactions:

      • For basic compounds, adding a basic modifier like diethylamine (DEA) to the mobile phase can help. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be used.[9]

    • Optimize Sample Injection: Reduce the concentration of the sample or the injection volume.[11]

    • Adjust Mobile Phase:

      • In normal-phase chromatography, adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).

      • In reversed-phase chromatography, vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[9]

Q: My chiral HPLC is showing split peaks for what should be a single enantiomer of L-Glucose. What is happening?

  • Symptom: A single peak is unexpectedly splitting into two or more peaks.

  • Possible Causes:

    • Co-eluting Impurities: The peak may be splitting because two different compounds are eluting very close together.[12]

    • Disrupted Sample Path: A void in the column packing or a partially blocked frit can cause the sample to follow different paths through the column.[13]

    • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[13]

  • Solutions:

    • Verify Peak Purity: Inject a smaller volume of the sample to see if the split peaks resolve into two distinct peaks, indicating two different compounds.[12]

    • Inspect and Maintain the Column:

      • Reverse and flush the column to try and dislodge any blockage in the inlet frit.

      • If a void has formed at the head of the column, it may need to be repacked or replaced.[13]

    • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[13]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Modified Kiliani-Fischer Synthesis

This protocol outlines the synthesis of this compound from L-Arabinose.

Materials:

  • L-Arabinose

  • Sodium Cyanide (NaCN)

  • Palladium on Barium Sulfate (Pd/BaSO₄) catalyst

  • Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Hydrogen gas (H₂)

Procedure:

  • Cyanohydrin Formation:

    • Dissolve L-Arabinose in deionized water.

    • Slowly add an aqueous solution of Sodium Cyanide to the L-Arabinose solution while stirring in an ice bath.

    • Continue stirring for several hours to allow for the formation of the cyanohydrin intermediates (L-glucononitrile and L-mannononitrile).[6]

  • Reduction to Imine:

    • Transfer the cyanohydrin mixture to a hydrogenation reactor.

    • Add the Palladium on Barium Sulfate catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Stir the reaction mixture under hydrogen pressure until the reaction is complete (monitor by TLC or HPLC). This step reduces the nitrile group to an imine.[14]

  • Hydrolysis to Aldehyde:

    • After the reduction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Acidify the filtrate with dilute sulfuric acid to hydrolyze the imine to the corresponding aldehyde, yielding a mixture of L-Glucose and L-Mannose.[14]

  • Purification:

    • The resulting mixture of L-Glucose and L-Mannose must be separated using preparative chiral HPLC.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Galactose Oxidase

This protocol describes the conversion of D-Sorbitol to this compound.

Materials:

  • Galactose Oxidase

  • Crab-shell particles (or other suitable support)

  • Glutaraldehyde solution (2.5%)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • D-Sorbitol solution (50 mM in 0.1 M sodium phosphate buffer, pH 7.0)

  • Catalase (optional, for co-immobilization)

Procedure:

  • Immobilization of Galactose Oxidase:

    • Prepare the crab-shell particles by washing and treating them with NaOH to expose free amino groups.

    • Activate the particles by incubating them with a 2.5% glutaraldehyde solution for 1.5 hours at room temperature.[4]

    • Wash the activated particles thoroughly with deionized water to remove excess glutaraldehyde.

    • Dissolve galactose oxidase in 0.1 M sodium phosphate buffer (pH 7.0).

    • Mix the enzyme solution with the activated crab-shell particles and incubate for 2 hours at room temperature, followed by 24 hours in the refrigerator.[4]

    • Wash the immobilized enzyme preparation with a salt solution (e.g., 1 M NaCl in buffer) to remove any non-covalently bound enzyme.[4]

  • Enzymatic Conversion:

    • Place the immobilized galactose oxidase preparation in a batch reactor.

    • Add the 50 mM D-Sorbitol solution to the reactor.

    • Incubate the mixture at room temperature for an extended period (e.g., up to 5 days), with gentle stirring.[4]

    • Monitor the formation of L-Glucose over time using a suitable analytical method (e.g., DNS reagent assay or HPLC).[4]

  • Product Recovery and Purification:

    • After the reaction, separate the immobilized enzyme from the solution by filtration or centrifugation. The enzyme can be washed and reused.

    • The resulting solution containing L-Glucose will likely need further purification to remove unreacted D-Sorbitol and any byproducts.

Visualizations

Logical Workflow for Addressing High Production Costs

Start High Cost of This compound Production AssessMethod Assess Current Production Method Start->AssessMethod Chemical Chemical Synthesis (e.g., Kiliani-Fischer) AssessMethod->Chemical Enzymatic Enzymatic Synthesis AssessMethod->Enzymatic TroubleshootChemical Troubleshoot Chemical Synthesis Chemical->TroubleshootChemical TroubleshootEnzymatic Troubleshoot Enzymatic Synthesis Enzymatic->TroubleshootEnzymatic OptimizePurification Optimize Purification (Chiral HPLC) TroubleshootChemical->OptimizePurification TroubleshootEnzymatic->OptimizePurification CostReduction Achieve Cost Reduction OptimizePurification->CostReduction

Caption: A logical workflow for diagnosing and addressing the high costs associated with this compound production.

Chemical Synthesis Pathway: Modified Kiliani-Fischer

cluster_0 Kiliani-Fischer Synthesis cluster_1 Purification Arabinose L-Arabinose Cyanohydrin Cyanohydrin Intermediates (L-glucononitrile & L-mannononitrile) Arabinose->Cyanohydrin + NaCN Imine Imine Intermediate Cyanohydrin->Imine + H2, Pd/BaSO4 GlucoseMannose L-Glucose & L-Mannose Mixture Imine->GlucoseMannose + H3O+ L_Glucose Pure this compound GlucoseMannose->L_Glucose Chiral HPLC

Caption: The reaction pathway of the modified Kiliani-Fischer synthesis for producing this compound from L-Arabinose.

Enzymatic Synthesis Workflow

Start Start: D-Sorbitol Conversion Enzymatic Conversion in Bioreactor Start->Conversion Immobilization Immobilize Galactose Oxidase (and optional Catalase) Immobilization->Conversion Product This compound Solution Conversion->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A workflow diagram illustrating the enzymatic production of this compound from D-Sorbitol using immobilized galactose oxidase.

References

Technical Support Center: Purity Analysis of L(-)-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the purity analysis of synthesized L(-)-Glucose.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about in synthesized this compound?

A1: Impurities in synthesized this compound can originate from starting materials, reaction byproducts, or degradation. The most critical impurity to quantify is its enantiomer, D-Glucose. Other common impurities are summarized in the table below.

Table 1: Common Impurities in Synthesized this compound

Impurity CategorySpecific ExamplesLikely SourceRecommended Analytical Technique
Enantiomeric Impurities D(+)-GlucoseIncomplete stereochemical inversion during synthesis from a D-sugar precursor.Chiral High-Performance Liquid Chromatography (HPLC)
Process-Related Impurities Unreacted starting materials (e.g., D-arabinose), residual solvents (e.g., methanol, ethanol).[1]Incomplete reaction or purification steps.[1]Gas Chromatography (GC) for solvents; HPLC or NMR for starting materials.
Reaction Byproducts Epimers (e.g., L-Mannose), other monosaccharides.[2][3]Lack of stereospecificity in synthesis steps, such as the Kiliani-Fischer synthesis.[2]HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy.
Degradation Products Gluconic acid, 5-HMF, various dicarbonyls (e.g., 3-deoxyglucosone).[1][4]Exposure to high temperatures, oxygen, or non-neutral pH during synthesis or storage.[1]HPLC, Mass Spectrometry (MS).
Elemental Impurities Heavy metals (e.g., from catalysts).[1]Catalysts or processing equipment used during synthesis.[1]Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Q2: Which analytical technique is the gold standard for determining the enantiomeric purity of this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying this compound from its D-enantiomer.[2][3] Columns with chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD), are highly effective for this separation.[2]

Q3: My HPLC chromatogram shows multiple peaks for my this compound sample. How do I troubleshoot this?

A3: Multiple peaks can arise from several sources. The primary reason for sugars like glucose is mutarotation, where the α and β anomers are separated, resulting in split peaks.[5] Other causes include the presence of impurities or degradation products. Use the following workflow to identify the source of unexpected peaks.

G start Unexpected Peak(s) in L-Glucose HPLC check_anomers Are peaks broad or split close to the main peak? start->check_anomers is_anomer Likely α/β Anomers check_anomers->is_anomer Yes not_anomer Suspect Impurity check_anomers->not_anomer No fix_anomer Troubleshooting: 1. Increase column temperature. 2. Adjust mobile phase to high pH. is_anomer->fix_anomer run_chiral Perform Chiral HPLC Analysis not_anomer->run_chiral d_glucose_match Peak matches D-Glucose retention time? run_chiral->d_glucose_match is_d_glucose Enantiomeric Impurity Confirmed d_glucose_match->is_d_glucose Yes not_d_glucose Peak is not D-Glucose d_glucose_match->not_d_glucose No run_ms Analyze by LC-MS to determine mass of unknown peak not_d_glucose->run_ms G cluster_start Sample Receipt cluster_analysis Analytical Testing cluster_end Data Review & Reporting start Synthesized this compound Sample chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc hplc_rid HPLC-RID (Overall Purity & Other Sugars) start->hplc_rid nmr NMR Spectroscopy (Structural Confirmation) start->nmr gc GC-FID (Residual Solvents) start->gc lcms LC-MS (Impurity ID & Degradants) start->lcms data_analysis Data Analysis & Comparison to Specifications chiral_hplc->data_analysis hplc_rid->data_analysis nmr->data_analysis gc->data_analysis lcms->data_analysis report Final Purity Report (Certificate of Analysis) data_analysis->report

References

Technical Support Center: Refinement of Protocols Using L(-)-Glucose as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of L(-)-Glucose as a tracer in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound as a tracer in metabolic research?

A1: this compound serves as an essential negative control in metabolic tracer studies.[1] Unlike its stereoisomer, D-Glucose, L-Glucose is not readily metabolized by most organisms because it is not a substrate for key glycolytic enzymes like hexokinase.[1][2] Therefore, it is used to differentiate between metabolic conversion and non-metabolic distribution of glucose, such as transport, diffusion, and tissue trapping.[2] By co-administering labeled L-Glucose with labeled D-Glucose, researchers can correct for these non-metabolic factors, leading to more precise calculations of metabolic flux.[2]

Q2: I've used ¹³C-labeled this compound in my cell culture experiment but see no enrichment in downstream metabolites like lactate or TCA cycle intermediates. Is my experiment failing?

A2: It is highly probable that your experiment is proceeding as expected. Since L-Glucose is not metabolized, its labeled carbons should not appear in the intermediates of central carbon metabolism.[1] The absence of enrichment in glycolytic and TCA cycle intermediates is the expected and correct outcome. To confirm that your experimental system is working, you should run a parallel experiment with ¹³C-labeled D-Glucose, where you would expect to see significant enrichment in these downstream metabolites.[1]

Q3: Can this compound be used to study glucose transport?

A3: Yes, this compound can be used to study aspects of glucose transport. While it is not metabolized, it can be transported into cells, to some extent, by glucose transporters (GLUTs).[2] Fluorescently labeled L-Glucose analogs, such as 2-NBDLG, have been developed to visualize and quantify glucose uptake.[3] However, it is important to note that the uptake kinetics and mechanisms for L-Glucose and its analogs may differ from D-Glucose.[2]

Q4: What is the purpose of using dialyzed fetal bovine serum (dFBS) in my cell culture medium for tracer experiments?

A4: Standard fetal bovine serum (FBS) contains endogenous levels of unlabeled glucose and other small molecules that can dilute the isotopic enrichment of your labeled tracer. This dilution can lead to an underestimation of metabolic fluxes. Dialyzed FBS has been processed to remove these small molecules, thereby minimizing interference and ensuring that the primary source of the nutrient being traced is the labeled substrate you provide.

Troubleshooting Guides

Issue 1: No Detectable ¹³C-Enrichment in Downstream Metabolites with ¹³C-L-Glucose
Potential Cause Troubleshooting Step
Correct Biological Outcome This is the expected result. L-Glucose is not metabolized, so its labeled carbons will not appear in downstream metabolic pathways.[1]
Verification of Experimental System Run a parallel positive control experiment using ¹³C-labeled D-Glucose. Significant enrichment in downstream metabolites in the D-Glucose condition will confirm that your cells are metabolically active and your analytical methods are sensitive enough to detect labeling.[1]
Tracer Identity and Purity Verify the certificate of analysis for your ¹³C-L-Glucose to confirm its identity, purity, and isotopic enrichment.
Issue 2: High Background or Non-Specific Signal with Fluorescent L-Glucose Analogs
Potential Cause Troubleshooting Step
Excessive Probe Concentration Titrate the fluorescent L-Glucose analog to determine the optimal concentration that provides a specific signal without high background.
Non-specific Binding Increase the number and duration of washing steps after probe incubation. Consider using a blocking buffer (e.g., 1% BSA in PBS) before adding the fluorescent probe.
Cellular Autofluorescence Use phenol red-free culture medium during the assay. Include an unstained control sample to measure the inherent autofluorescence of the cells.

Experimental Protocols

Protocol 1: Dual-Tracer (¹³C-D-Glucose and ¹³C-L-Glucose) In Vivo Study in Mice

This protocol is adapted from a general methodology for dual-tracer in vivo studies.[2]

1. Animal Preparation:

  • Animal Model: C57BL/6J mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week before the experiment with ad libitum access to standard chow and water.

  • Fasting: Fast animals for 6-8 hours prior to tracer infusion to reduce background from dietary glucose.[2]

2. Tracer Preparation and Administration:

  • Tracer Stock Solutions:

    • [U-¹³C₆]-D-Glucose: 200 mg/mL in sterile 0.9% saline.[2]

    • [U-¹³C₆]-L-Glucose: 20 mg/mL in sterile 0.9% saline.[2]

  • Infusion Solution: Prepare a co-infusion solution containing 100 mg/mL of [U-¹³C₆]-D-Glucose and 10 mg/mL of [U-¹³C₆]-L-Glucose in sterile 0.9% saline.[2] The 10:1 ratio ensures a sufficient signal for the L-Glucose tracer without significantly perturbing glucose homeostasis.[2]

  • Administration: For continuous infusion, surgically implant a catheter into the jugular vein 3-5 days prior to the experiment.[2] Infuse the tracer solution at a constant rate. For bolus administration, a single injection can be given via intraperitoneal (IP) or intravenous (IV) routes.

3. Sample Collection:

  • Blood/Plasma: Collect blood at predetermined time points. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.[2]

  • Tissues: At the end of the experiment, euthanize the animal and quickly dissect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen and store at -80°C.[2]

4. Metabolite Extraction:

  • Use a cold solvent extraction method. For example, homogenize ~20-50 mg of frozen tissue in 1 mL of ice-cold 80% methanol.[2]

  • Follow with a liquid-liquid extraction using water and chloroform to separate polar and non-polar metabolites.[2]

5. LC-MS/MS Analysis:

  • Analyze the polar metabolite extracts using a suitable liquid chromatography-mass spectrometry (LC-MS/MS) method to quantify the isotopic enrichment of D- and L-Glucose and downstream metabolites.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for In Vitro Glucose Tracer Experiments

Tracer TypeCell Culture MediumRecommended Starting ConcentrationReference
¹³C-D-GlucoseGlucose-free DMEM or RPMI-16405 mM to 25 mM
¹³C-L-GlucoseGlucose-free DMEM or RPMI-16405 mM to 25 mM (matched to D-Glucose)

Table 2: Recommended Incubation Times for ¹³C-Tracer Experiments in Cell Culture

Metabolic Pathway of InterestRecommended Incubation TimeReference
GlycolysisMinutes to a few hours
Pentose Phosphate PathwayMinutes to a few hours
TCA CycleSeveral hours
Biosynthesis of Macromolecules24 hours or more

Visualizations

Differential Metabolic Fate of D- and L-Glucose cluster_cell Intracellular Space D_Glucose D-Glucose GLUT GLUT D_Glucose->GLUT Transport Hexokinase Hexokinase L_Glucose L-Glucose L_Glucose->GLUT Limited Transport L_Glucose->Hexokinase No reaction Cell_Membrane Cell Membrane G6P Glucose-6-Phosphate Transported_L_Glucose Intracellular L-Glucose (Non-metabolized) GLUT->Transported_L_Glucose Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle

Caption: Differential metabolic fate of D- and L-Glucose.

Dual-Tracer Experimental Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep tracer_admin Co-infusion of ¹³C-D-Glucose & ¹³C-L-Glucose animal_prep->tracer_admin sample_collection Sample Collection (Blood, Tissues) tracer_admin->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction lc_ms LC-MS/MS Analysis metabolite_extraction->lc_ms data_analysis Data Analysis (Correction for non-metabolic distribution) lc_ms->data_analysis end End data_analysis->end

Caption: Dual-tracer experimental workflow.

Troubleshooting Low ¹³C Enrichment start Low or No ¹³C Enrichment Observed is_tracer_L_glucose Is the tracer ¹³C-L-Glucose? start->is_tracer_L_glucose expected_result This is the expected outcome. L-Glucose is not metabolized. is_tracer_L_glucose->expected_result Yes check_D_glucose_control Check ¹³C-D-Glucose positive control is_tracer_L_glucose->check_D_glucose_control No end Troubleshooting Complete expected_result->end enrichment_in_control Enrichment seen in control? check_D_glucose_control->enrichment_in_control issue_with_L_glucose_exp Potential issue withL-Glucose sample prep or analysis. enrichment_in_control->issue_with_L_glucose_exp Yes issue_with_system Issue with cell health, reagents, or instrument. enrichment_in_control->issue_with_system No issue_with_L_glucose_exp->end issue_with_system->end

References

Validation & Comparative

A Comparative Guide to the Metabolic Fates of L(-)-Glucose and D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of L(-)-Glucose and its naturally occurring enantiomer, D-Glucose. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct biological behaviors.

Introduction

D-Glucose is the primary carbohydrate energy source for most living organisms, with its metabolic pathways being well-characterized.[1] In contrast, this compound, its mirror image, is a synthetic sugar that is not readily metabolized by the body.[2] This fundamental difference in metabolic processing underpins their distinct physiological effects and potential therapeutic applications. This guide will delve into the comparative absorption, cellular uptake, and subsequent metabolic pathways of these two isomers.

I. Absorption and Cellular Uptake

The initial step in the metabolism of any ingested substance is its absorption from the gastrointestinal tract and subsequent uptake by cells. D-Glucose and L-Glucose exhibit stark differences in these processes.

D-Glucose is efficiently absorbed in the small intestine via active transport and facilitated diffusion.[3] The sodium-dependent glucose cotransporter 1 (SGLT1) is the primary transporter for the active uptake of D-glucose from the intestinal lumen into enterocytes.[3] From the enterocytes, D-glucose enters the bloodstream via facilitated diffusion mediated by glucose transporter 2 (GLUT2).[1]

L-Glucose, on the other hand, is poorly absorbed from the intestine.[4] Studies have shown that the transport systems responsible for D-Glucose uptake have a strong stereopreference for the D-isomer.[2] While some studies in human erythrocyte vesicles have shown a very slow, linear, and non-saturable uptake of radiolabeled L-glucose over extended periods, this is in stark contrast to the rapid, saturable uptake of D-glucose.[2] In a study on rats, intravenous administration of L-glucose did not lead to a decrease in blood D-glucose levels, further indicating its limited interaction with glucose metabolic pathways.[5]

Table 1: Comparison of Intestinal Absorption and Cellular Uptake

FeatureD-GlucoseThis compound
Intestinal Absorption Mechanism Active transport (SGLT1) and facilitated diffusion (GLUT2)[1][3]Primarily passive diffusion, very limited[2][4]
Cellular Uptake Mechanism Facilitated diffusion via GLUT transporters[1]Negligible uptake via transporters[2]
Stereospecificity of Transporters High specificity for D-isomer[2]Not recognized by SGLT1 and GLUT transporters[2]

II. Metabolic Pathways

Once inside the cell, D-Glucose is rapidly phosphorylated by the enzyme hexokinase to form glucose-6-phosphate.[6] This initial step traps glucose within the cell and commits it to further metabolism. The primary metabolic fate of D-glucose is glycolysis, a series of enzymatic reactions that convert it into pyruvate, generating ATP and NADH in the process. Pyruvate can then enter the citric acid cycle for complete oxidation to CO2 and water, producing a significant amount of ATP through oxidative phosphorylation.

The metabolic fate of L-Glucose is fundamentally different due to its stereochemistry. Hexokinase, the first enzyme in the glycolytic pathway, is highly stereospecific and does not recognize L-Glucose as a substrate.[7] This inability to be phosphorylated prevents L-Glucose from entering the glycolytic pathway and, consequently, from being used as an energy source.

Table 2: Comparison of Metabolic Pathways

Metabolic StepD-GlucoseThis compound
Phosphorylation by Hexokinase Readily phosphorylated to Glucose-6-Phosphate[6]Not a substrate for Hexokinase[7]
Entry into Glycolysis Yes[8]No
Energy Production (ATP) Major source of cellular ATP[1]Does not yield ATP
Primary Metabolic Fate Glycolysis, Citric Acid Cycle, Oxidative Phosphorylation[8]Remains largely unmetabolized and is excreted[9]

III. Physiological Effects

The differential metabolism of D-Glucose and L-Glucose leads to distinct physiological responses upon administration.

An oral dose of D-Glucose leads to a rapid increase in blood glucose levels, stimulating the release of insulin from the pancreas.[9] Insulin then facilitates the uptake and utilization of glucose by peripheral tissues, such as muscle and adipose tissue, thereby lowering blood glucose levels.

In contrast, oral or intravenous administration of L-Glucose does not significantly impact blood D-glucose or insulin levels.[5][9] A study in anesthetized rats showed that infusion with D-glucose significantly elevated plasma insulin concentrations, whereas L-glucose infusion did not.[9]

Table 3: Comparison of Physiological Effects

Physiological ParameterD-GlucoseThis compound
Effect on Blood Glucose Levels Rapid increase followed by a decrease due to insulin action[9]No significant effect on D-glucose levels[5]
Insulin Secretion Stimulates insulin release from the pancreas[9]Does not stimulate insulin secretion[9]
Caloric Value Provides approximately 4 kcal/gEssentially non-caloric

Experimental Protocols

A. Oral Glucose Tolerance Test (OGTT)

Objective: To assess the body's ability to metabolize a standard dose of glucose and evaluate its effect on blood glucose and insulin levels.

Methodology:

  • Patient Preparation: The subject should fast for at least 8 hours (but not more than 16 hours) prior to the test. They should have been on an unrestricted carbohydrate diet (at least 150g/day) for the 3 days preceding the test.[10][11]

  • Baseline Blood Sample: A fasting blood sample is collected to measure baseline glucose and insulin levels.[10]

  • Glucose Administration: The subject drinks a solution containing a standard dose of D-Glucose (typically 75 grams for adults) dissolved in water.[6][10] For comparative studies with L-Glucose, an equivalent dose of L-Glucose would be administered to a separate group of subjects.

  • Post-Dose Blood Samples: Blood samples are collected at specific intervals after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.[6]

  • Analysis: Plasma glucose and insulin concentrations in each sample are measured.

B. In Vitro Glucose Uptake Assay

Objective: To measure and compare the rate of D-Glucose and L-Glucose uptake into cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., Caco-2 for intestinal absorption studies, or muscle cells for peripheral uptake) in a multi-well plate and grow to confluence.[12]

  • Starvation: Prior to the assay, incubate the cells in a glucose-free medium for a defined period (e.g., 1-2 hours) to deplete intracellular glucose stores.

  • Uptake Initiation: Add a solution containing a known concentration of either radiolabeled D-Glucose (e.g., [3H] or [14C]-D-Glucose) or L-Glucose to the cells.[2]

  • Incubation: Incubate the cells for a short, defined period (e.g., 5-15 minutes) at 37°C to allow for glucose uptake.

  • Uptake Termination: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake process and remove extracellular radiolabeled glucose.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing sodium hydroxide or a detergent).

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter. The rate of glucose uptake is then calculated and normalized to the protein concentration of the cell lysate.

C. Hexokinase Activity Assay

Objective: To determine and compare the enzymatic activity of hexokinase with D-Glucose and L-Glucose as substrates.

Methodology:

  • Enzyme Preparation: Prepare a cell or tissue lysate containing hexokinase.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., triethanolamine buffer), ATP, NADP+, magnesium chloride, and glucose-6-phosphate dehydrogenase.[13]

  • Substrate Addition: Add either D-Glucose or L-Glucose to initiate the reaction.

  • Spectrophotometric Measurement: The activity of hexokinase is measured by a coupled enzyme reaction. The glucose-6-phosphate produced by hexokinase is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.[13]

  • Activity Calculation: The rate of increase in absorbance is proportional to the hexokinase activity.

Visualization of Metabolic Pathways and Experimental Workflow

D_Glucose_Metabolism D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos NADH, FADH2 ATP ATP OxPhos->ATP

Caption: Metabolic pathway of D-Glucose.

L_Glucose_Fate L_Glucose This compound Hexokinase Hexokinase L_Glucose->Hexokinase Not a substrate Excretion Excretion L_Glucose->Excretion Unmetabolized Glycolysis Glycolysis Hexokinase->Glycolysis

Caption: Metabolic fate of this compound.

Experimental_Workflow cluster_OGTT Oral Glucose Tolerance Test (OGTT) cluster_Uptake In Vitro Glucose Uptake Assay cluster_Hexokinase Hexokinase Activity Assay Fasting Fasting Blood Sample Administration Administer D-Glucose or L-Glucose Fasting->Administration Timed_Samples Collect Timed Blood Samples Administration->Timed_Samples Analysis_OGTT Analyze Glucose and Insulin Levels Timed_Samples->Analysis_OGTT Cell_Culture Culture Cells Incubation Incubate with Radiolabeled D- or L-Glucose Cell_Culture->Incubation Lysis Cell Lysis Incubation->Lysis Quantification Quantify Uptake Lysis->Quantification Lysate_Prep Prepare Cell/Tissue Lysate Reaction Initiate Reaction with D- or L-Glucose Lysate_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Activity_Calc Calculate Enzyme Activity Measurement->Activity_Calc

Caption: Experimental workflow for comparing glucose metabolism.

Conclusion

The metabolic fates of D-Glucose and this compound are distinctly different, primarily due to the high stereospecificity of glucose transporters and metabolic enzymes. D-Glucose is actively absorbed and serves as a primary fuel for cellular energy production. In contrast, this compound is poorly absorbed and is not a substrate for key metabolic enzymes like hexokinase, rendering it metabolically inert. This fundamental difference makes L-Glucose a subject of interest for various applications, including as a non-caloric sweetener and a tool for studying glucose transport mechanisms. Understanding these differences is crucial for researchers and professionals in the fields of metabolism, nutrition, and drug development.

References

A Comparative Guide to L(-)-Glucose and Other Non-Metabolizable Sugar Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various non-metabolizable sugar analogs is critical for designing robust experiments and interpreting results accurately. This guide provides a detailed comparison of L(-)-Glucose with other commonly used non-metabolizable sugar analogs, supported by experimental data and methodologies.

This compound, the enantiomer of the naturally occurring D-(+)-Glucose, serves as a valuable tool in metabolic research due to its general inability to be metabolized by most organisms. Unlike its D-isoform, this compound cannot be phosphorylated by hexokinase, the first and rate-limiting enzyme in the glycolytic pathway, effectively preventing its entry into downstream metabolic processes.[1][2] This characteristic makes it an excellent negative control in studies investigating glucose transport and metabolism. However, its performance and cellular effects can differ from other non-metabolizable sugar analogs such as 2-deoxy-D-glucose (2-DG), 3-O-methyl-D-glucose (3-OMG), and various fructose analogs. This guide will delve into these differences, presenting quantitative data, experimental protocols, and pathway visualizations to inform your research.

Comparative Analysis of Cellular Effects

The choice of a non-metabolizable sugar analog can significantly impact experimental outcomes. The following tables summarize the key differences in their mechanisms of action and cellular effects.

Table 1: Mechanism of Action and Metabolic Fate
Sugar AnalogPrimary Transporter(s)Phosphorylation by HexokinasePrimary Metabolic FateKey Mechanistic Feature
This compound GLUTs (variable affinity)NoNot metabolizedInert control for D-Glucose transport and metabolism.
2-deoxy-D-glucose (2-DG) GLUTsYesTrapped as 2-DG-6-phosphateCompetitive inhibitor of glycolysis.[3]
3-O-methyl-D-glucose (3-OMG) GLUTsNoTransported but not metabolizedUsed to measure glucose transport capacity.[4][5]
Non-metabolizable Fructose Analogs (e.g., 2,5-Anhydromannitol) GLUT5 (primarily)Yes (by fructokinase)Trapped as phosphorylated analogCan inhibit glycolysis at later stages.[6]
Table 2: Effects on Cellular Processes
Sugar AnalogEffect on Cellular ATP LevelsInduction of Oxidative StressInduction of ER StressImpact on Cell Viability
This compound No significant change[7][8]Minimal to none[7][8]Not reportedGenerally non-toxic, used as an osmotic control.[7][8]
2-deoxy-D-glucose (2-DG) DepletionYes[9]Yes[3]Can induce apoptosis and reduce cell viability, especially in cancer cells.[10][11]
3-O-methyl-D-glucose (3-OMG) No significant change[12][13]Not reportedNot reportedGenerally non-toxic.[12][13]
Non-metabolizable Fructose Analogs Can cause depletion, depending on the analog and cell type.[14][15][16]Can induce under certain conditionsNot well characterizedVaries with the specific analog and concentration.

Experimental Protocols

Accurate and reproducible data are paramount in research. This section provides detailed methodologies for key experiments used to characterize and compare non-metabolizable sugar analogs.

Protocol 1: Measurement of Sugar Analog Uptake

This protocol is adapted for measuring the uptake of radiolabeled sugar analogs.

Materials:

  • Cultured cells of interest

  • Radiolabeled sugar analog (e.g., [³H]L-Glucose, [¹⁴C]2-DG)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation counter and vials

  • Ice-cold PBS

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Wash the cells twice with pre-warmed PBS.

  • Add the radiolabeled sugar analog in PBS to the cells and incubate for a defined period (e.g., 5-30 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer and incubate for 10 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

Protocol 2: Measurement of Intracellular ATP Concentration

This protocol utilizes a luciferase-based assay to quantify cellular ATP levels.

Materials:

  • Cultured cells treated with sugar analogs

  • ATP assay kit (luciferase-based)

  • Luminometer

  • Multi-well plates (white, opaque for luminescence)

Procedure:

  • Seed cells in a white, opaque multi-well plate and treat with the desired concentrations of sugar analogs for the specified duration.

  • At the end of the treatment, bring the plate to room temperature.

  • Add the ATP-releasing reagent from the kit to each well and incubate for the time recommended by the manufacturer to lyse the cells and release ATP.

  • Add the luciferase/luciferin substrate solution to each well.

  • Immediately measure the luminescence using a luminometer.

  • Generate an ATP standard curve to calculate the ATP concentration in the samples.[17][18][19][20][21]

Protocol 3: Detection of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

  • Cultured cells treated with sugar analogs

  • DCFH-DA probe

  • PBS or appropriate buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the sugar analogs for the desired time.

  • Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

  • The fluorescence intensity is proportional to the amount of intracellular ROS.[7]

Signaling Pathways and Logical Relationships

The interaction of non-metabolizable sugar analogs with cellular machinery can trigger specific signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Glycolysis_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space D-Glucose_ext D-Glucose GLUT GLUT Transporter D-Glucose_ext->GLUT L-Glucose_ext This compound L-Glucose_ext->GLUT 2-DG_ext 2-deoxy-D-glucose 2-DG_ext->GLUT D-Glucose_int D-Glucose GLUT->D-Glucose_int L-Glucose_int This compound GLUT->L-Glucose_int 2-DG_int 2-deoxy-D-glucose GLUT->2-DG_int Hexokinase Hexokinase D-Glucose_int->Hexokinase L-Glucose_int->Hexokinase No Phosphorylation 2-DG_int->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P ATP -> ADP 2-DG-6P 2-DG-6-Phosphate Hexokinase->2-DG-6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis 2-DG-6P->Glycolysis Inhibition ATP ATP Glycolysis->ATP

Caption: Comparative transport and initial metabolism of D-Glucose, this compound, and 2-deoxy-D-glucose.

Cellular_Stress_Pathways 2-DG 2-deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition 2-DG->Glycolysis_Inhibition ER_Stress ER Stress 2-DG->ER_Stress Inhibition of N-linked glycosylation ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress ATP_Depletion->Oxidative_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis UPR Unfolded Protein Response ER_Stress->UPR ROS Increased ROS Oxidative_Stress->ROS UPR->Apoptosis ROS->Apoptosis

Caption: Cellular stress pathways induced by 2-deoxy-D-glucose.

Conclusion

The selection of a non-metabolizable sugar analog should be guided by the specific experimental question. This compound is the most appropriate choice for a truly inert control for D-Glucose transport and metabolism, as it is neither phosphorylated nor metabolized and generally does not induce significant cellular stress. In contrast, 2-deoxy-D-glucose, while useful for studying the effects of glycolysis inhibition, actively perturbs cellular homeostasis by depleting ATP and inducing both oxidative and ER stress, which can lead to cell death. 3-O-methyl-D-glucose provides a valuable tool specifically for dissecting glucose transport from subsequent metabolic events. Researchers must carefully consider these distinct properties to ensure the validity and accurate interpretation of their experimental findings. This guide provides a foundational framework for making these critical decisions in the design of metabolic research studies.

References

Validation of L(-)-Glucose as a negative control in glycolysis studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is fundamental to the integrity of experimental design. In the study of glycolysis, L(-)-Glucose has emerged as a reliable negative control, allowing for the precise dissection of D(+)-Glucose-specific transport and metabolic effects. This guide provides a comprehensive comparison of this compound and D(+)-Glucose, supported by experimental data and detailed protocols, to validate its use in glycolysis research.

This compound, the stereoisomer of the naturally occurring D(+)-Glucose, serves as an ideal negative control due to its structural similarity but metabolic inertness in most biological systems. While chemically identical in composition, the spatial arrangement of the hydroxyl groups in this compound prevents its recognition by key proteins involved in glucose transport and metabolism.

Comparative Analysis: this compound vs. D(+)-Glucose

The utility of this compound as a negative control is rooted in its differential interaction with cellular machinery compared to its D-isomer. The following table summarizes the key distinctions based on established experimental findings.

FeatureD(+)-GlucoseThis compoundRationale for Negative Control
Cellular Transport Actively transported into cells via Glucose Transporters (GLUTs).Not significantly transported by GLUTs; uptake is minimal and occurs primarily through passive diffusion.Allows for the differentiation between carrier-mediated glucose uptake and non-specific, passive diffusion.
Phosphorylation by Hexokinase Readily phosphorylated by hexokinase to form glucose-6-phosphate, the first committed step of glycolysis.Not a substrate for hexokinase; it is not phosphorylated.Confirms that observed downstream glycolytic effects are due to the metabolism of D-Glucose and not a non-specific effect of sugar addition.
Entry into Glycolysis Serves as the primary substrate for the glycolytic pathway, leading to the production of pyruvate, lactate, and ATP.Does not enter the glycolytic pathway.Ensures that changes in glycolytic flux, such as lactate production and ATP synthesis, are a direct result of D-Glucose metabolism.
Metabolic Fate Metabolized to generate ATP, biosynthetic precursors, and reducing equivalents (NADH).Remains metabolically inert within the cell.Provides a baseline to assess the metabolic consequences of D-Glucose utilization.

Experimental Validation of this compound as a Negative Control

The theoretical advantages of using this compound as a negative control are substantiated by experimental evidence. Below are summaries of expected outcomes from key comparative experiments.

Glucose Uptake Assays

Radiolabeled or fluorescently tagged glucose analogs are commonly used to measure glucose transport into cells. In a typical experiment comparing the uptake of D- and L-Glucose, the following results are expected:

SubstrateExpected Cellular UptakeInterpretation
Radiolabeled D-GlucoseHighRepresents active transport via GLUTs and subsequent metabolic trapping.
Radiolabeled L-GlucoseVery LowRepresents the rate of passive diffusion across the cell membrane. Net carrier-mediated D-glucose uptake can be calculated by subtracting the L-glucose uptake from the total D-glucose uptake.[1]
Fluorescent D-Glucose analog (e.g., 2-NBDG)HighIndicates efficient uptake through GLUTs.
Fluorescent D-Glucose analog + excess D-GlucoseLowDemonstrates competitive inhibition of the transporter.
Fluorescent D-Glucose analog + excess L-GlucoseHighShows a lack of competition, confirming that L-Glucose does not bind to the same transporters.[2]
Hexokinase Activity Assays

The enzymatic activity of hexokinase, the first enzyme in the glycolytic pathway, can be measured spectrophotometrically. A coupled enzymatic assay is typically used where the product of the hexokinase reaction, glucose-6-phosphate, is used to generate a product that absorbs light at a specific wavelength.

SubstrateExpected Hexokinase ActivityInterpretation
D-GlucoseHighConfirms that D-Glucose is a substrate for hexokinase.
L-GlucoseNo significant activityValidates that L-Glucose is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway.
No Glucose (Blank)BaselineEstablishes the background signal of the assay.
Measurement of Glycolytic Flux

The metabolic consequences of D-Glucose versus L-Glucose treatment can be assessed by measuring key indicators of glycolytic activity, such as lactate production and cellular ATP levels.

TreatmentExpected Lactate ProductionExpected Cellular ATP LevelsInterpretation
D-GlucoseIncreasedIncreasedDemonstrates that D-Glucose is actively metabolized through glycolysis to produce lactate and ATP.
L-GlucoseNo significant changeNo significant changeConfirms that L-Glucose does not stimulate glycolytic flux and subsequent energy production.
No Glucose ControlBaselineBaselineProvides a reference for basal metabolic rates.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the glycolysis pathway and a typical experimental workflow for validating this compound as a negative control.

Glycolysis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol D-Glucose_ext D(+)-Glucose GLUT GLUT Transporter D-Glucose_ext->GLUT Transport L-Glucose_ext This compound L-Glucose_ext->GLUT No Significant Transport D-Glucose_int D(+)-Glucose GLUT->D-Glucose_int Hexokinase Hexokinase D-Glucose_int->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Lactate Lactate Pyruvate->Lactate

Caption: The canonical glycolysis pathway initiated by D(+)-Glucose transport.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_results Expected Results cluster_conclusion Conclusion Cells Culture Cells Treatment Treat with: - D(+)-Glucose - this compound - No Sugar Control Cells->Treatment Uptake Glucose Uptake Assay Treatment->Uptake HK_Activity Hexokinase Activity Assay Treatment->HK_Activity Lactate_ATP Lactate & ATP Assays Treatment->Lactate_ATP Uptake_Res D-Glucose Uptake >> L-Glucose Uptake Uptake->Uptake_Res HK_Res Hexokinase active with D-Glucose only HK_Activity->HK_Res Metabolism_Res Increased Lactate & ATP with D-Glucose only Lactate_ATP->Metabolism_Res Validation This compound is a valid negative control Uptake_Res->Validation HK_Res->Validation Metabolism_Res->Validation

Caption: Workflow for validating this compound as a negative control.

Detailed Experimental Protocols

Radiolabeled Glucose Uptake Assay

Objective: To compare the cellular uptake of D(+)-Glucose and this compound.

Materials:

  • Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled D-Glucose (e.g., [³H] or [¹⁴C]-D-Glucose)

  • Radiolabeled L-Glucose (e.g., [³H] or [¹⁴C]-L-Glucose)

  • Unlabeled D-Glucose and L-Glucose

  • Phloretin (glucose transporter inhibitor)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Seed cells in a multi-well plate and grow to confluency.

  • Wash cells twice with warm KRH buffer.

  • Starve cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Prepare uptake solutions containing radiolabeled D-Glucose or L-Glucose, with or without unlabeled competitors or inhibitors.

  • Initiate uptake by adding the uptake solution to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer containing phloretin.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

Hexokinase Activity Assay

Objective: To determine if this compound is a substrate for hexokinase.

Materials:

  • Cell lysate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • ATP

  • MgCl₂

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • D-Glucose and L-Glucose solutions

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NADP⁺, and G6PDH.

  • Add the cell lysate to the reaction mixture.

  • Initiate the reaction by adding either D-Glucose or L-Glucose solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the rate of reaction (activity) from the linear portion of the absorbance curve.

  • Compare the activity in the presence of D-Glucose to that with L-Glucose.

Lactate Production Assay

Objective: To measure the effect of D(+)-Glucose and this compound on lactate secretion.

Materials:

  • Cultured cells

  • Glucose-free culture medium

  • D-Glucose and L-Glucose

  • Lactate assay kit (commercially available)

  • Plate reader

Protocol:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Wash cells with glucose-free medium.

  • Incubate cells in glucose-free medium containing either D-Glucose, L-Glucose, or no sugar for a defined period (e.g., 1-4 hours).

  • Collect the culture medium at the end of the incubation.

  • Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate concentration to the number of cells or total protein content.

Cellular ATP Level Assay

Objective: To determine the impact of D(+)-Glucose and this compound on cellular energy status.

Materials:

  • Cultured cells

  • Glucose-free culture medium

  • D-Glucose and L-Glucose

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Protocol:

  • Follow steps 1-3 of the Lactate Production Assay protocol.

  • At the end of the incubation, lyse the cells using the lysis buffer provided in the ATP assay kit.

  • Measure the ATP concentration in the cell lysate using the ATP assay kit according to the manufacturer's instructions.

  • Read the luminescence using a luminometer.

  • Normalize the ATP levels to the protein concentration of the cell lysate.

The distinct biological handling of this compound compared to D(+)-Glucose, specifically its lack of transport via GLUTs and its inability to be phosphorylated by hexokinase, robustly validates its use as a negative control in glycolysis studies. By incorporating this compound in experimental designs, researchers can confidently attribute observed metabolic changes, such as increased lactate production and ATP synthesis, to the specific transport and metabolism of D(+)-Glucose, thereby ensuring the accuracy and reliability of their findings.

References

A Comparative Analysis of L(-)-Glucose Uptake in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of cellular uptake is paramount. While D-glucose is the primary carbohydrate source for cellular energy, its stereoisomer, L(-)-glucose, is generally considered to be poorly transported and not metabolized by most mammalian cells. This characteristic has led to its widespread use as a control for measuring passive diffusion in D-glucose uptake assays. However, recent investigations, particularly in the context of oncology, suggest that the uptake of L-glucose derivatives may not be uniform across all cell types, hinting at potentially novel transport mechanisms in malignant cells.

This guide provides a comparative analysis of this compound uptake in different cell lines, summarizing available quantitative data, detailing experimental protocols, and visualizing the underlying principles of glucose transport.

Quantitative Analysis of this compound Uptake

Direct comparative studies quantifying this compound uptake across a wide variety of cell lines are limited in the scientific literature. This compound is predominantly utilized as a marker for non-specific or passive uptake, and as such, its transport rate is often presented as a baseline to be subtracted from the total uptake of D-glucose or its analogs.

The table below compiles available data on this compound uptake, primarily focusing on its use as a measure of passive diffusion. It is crucial to note that experimental conditions such as incubation time, temperature, and L-glucose concentration can significantly influence uptake rates, making direct comparisons between different studies challenging.

Cell LineCell TypeThis compound Uptake (Passive Diffusion)Experimental Context
Caco-2Human colorectal adenocarcinomaUsed as a subtractive baseline for calculating carrier-mediated D-glucose uptake.[1]Measurement of total D-glucose uptake versus passive L-glucose uptake to determine the activity of SGLT1 and GLUT2 transporters.[1]
RIE-1Rat intestinal epithelialUtilized to quantify passive glucose uptake in studies of intestinal glucose absorption.[1]Comparative analysis of glucose transport mechanisms with Caco-2 and IEC-6 cells.[1]
IEC-6Rat intestinal epithelialEmployed as a control for non-carrier-mediated glucose transport.[1]Investigation into the functional expression of GLUT2 transporters.[1]
MIN6Mouse insulinomaLow uptake of a fluorescent L-glucose analog (2-NBDLG) was observed, but this uptake was surprisingly inhibited by phloretin.[2]Study suggesting potential non-GLUT/non-SGLT uptake pathways for L-glucose derivatives in certain tumor cells.[2]
HeLaHuman cervical cancerShowed higher fluorescence with 2-NBDLG compared to a non-cancer cell line (CHO).[3]Investigation into the uptake mechanisms of fluorescent glucose analogs in cancer versus non-cancer cells.[3]
SK-BR-3Human breast cancerDemonstrated uptake of the fluorescent L-glucose analog 2-NBDLG.[3]Comparative study of fluorescent glucose analog uptake in different cancer cell lines.[3]
CHOChinese hamster ovaryExhibited lower uptake of 2-NBDLG compared to cancer cell lines.[3]Used as a model for a non-cancerous, immortalized cell line to compare with cancer cell uptake of fluorescent glucose analogs.[3]

Note: The data for fluorescent L-glucose analogs (2-NBDLG) may not directly correlate with the uptake of unmodified this compound and could involve different transport mechanisms.

Experimental Protocols

The following are detailed methodologies for conducting this compound uptake assays, adaptable for various cell lines. These protocols are based on established methods for measuring glucose uptake, with specific considerations for this compound.

Protocol 1: Radiolabeled this compound Uptake Assay

This method is the gold standard for quantifying glucose uptake and relies on the use of radioactively labeled this compound (e.g., [³H]L-glucose or [¹⁴C]L-glucose).

Materials:

  • Cultured cells grown in multi-well plates (e.g., 12-well or 24-well)

  • Radiolabeled this compound (e.g., [³H]L-glucose or [¹⁴C]L-glucose)

  • Unlabeled this compound and D-glucose

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium to reduce basal glucose uptake.

  • Washing: Gently wash the cells twice with warm KRH buffer to remove any residual glucose.

  • Pre-incubation: Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing a known concentration of radiolabeled this compound. For comparison, parallel wells should be incubated with radiolabeled D-glucose.

    • To determine non-specific binding, a set of wells should be incubated with a high concentration of unlabeled L-glucose in addition to the radiolabeled L-glucose.

  • Incubation: Incubate the cells for a specific time period (e.g., 5-30 minutes) at 37°C. The optimal time should be determined empirically for each cell line to ensure initial uptake rates are measured.

  • Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabeled glucose.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration in each well using a standard protein assay.

  • Data Analysis: Express the this compound uptake as picomoles or nanomoles of glucose per milligram of protein per minute (pmol/mg/min or nmol/mg/min).

Protocol 2: Fluorescent this compound Analog Uptake Assay

This method utilizes fluorescently labeled L-glucose analogs, such as 2-NBDLG, and can be analyzed using fluorescence microscopy or a plate reader.

Materials:

  • Cultured cells grown on glass-bottom dishes or in black-walled, clear-bottom multi-well plates

  • Fluorescent this compound analog (e.g., 2-NBDLG)

  • Physiological buffer (e.g., KRH or PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture: Seed cells on an appropriate imaging plate or dish.

  • Washing: Wash cells with warm physiological buffer.

  • Uptake Initiation: Add buffer containing the fluorescent L-glucose analog at the desired concentration.

  • Incubation: Incubate for a defined period at 37°C.

  • Washing: Wash the cells with ice-cold buffer to remove the extracellular fluorescent probe.

  • Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. For microscopy, image analysis software can be used to measure the mean fluorescence intensity of individual cells.

Signaling Pathways and Transport Mechanisms

The transport of D-glucose into cells is a highly regulated process involving two main families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). The activity of these transporters, particularly GLUT4 in muscle and adipose tissue, is regulated by signaling pathways, most notably the insulin signaling pathway.

In stark contrast, the uptake of This compound is generally considered to be a passive process that is not mediated by these specific transporters and is therefore not regulated by signaling pathways. It is thought to cross the cell membrane primarily through simple diffusion or via paracellular pathways in epithelial cell monolayers.

The diagrams below illustrate the general principles of D-glucose transport and the presumed passive diffusion of this compound.

Glucose_Transport_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Glucose_ext D-Glucose GLUT GLUT Transporter D-Glucose_ext->GLUT Facilitated Diffusion SGLT SGLT Transporter (with Na+) D-Glucose_ext->SGLT Secondary Active Transport L-Glucose_ext L-Glucose L-Glucose_ext->Passive_Diffusion Passive Diffusion D-Glucose_int D-Glucose GLUT->D-Glucose_int SGLT->D-Glucose_int L-Glucose_int L-Glucose Passive_Diffusion->L-Glucose_int Experimental_Workflow A 1. Cell Seeding & Growth B 2. Serum Starvation A->B C 3. Wash with Buffer B->C D 4. Pre-incubation C->D E 5. Add Radiolabeled L-Glucose D->E F 6. Incubate (e.g., 5-30 min) E->F G 7. Terminate & Wash (ice-cold PBS) F->G H 8. Cell Lysis G->H I 9. Scintillation Counting H->I J 10. Protein Quantification H->J K 11. Data Analysis (pmol/mg/min) I->K J->K

References

A Comparative Efficacy Analysis of L(-)-Glucose and Aspartame as Sweetening Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of L(-)-Glucose and the high-intensity artificial sweetener, aspartame. The analysis is intended for researchers, scientists, and professionals in the field of drug development, offering objective data on sweetness profiles, metabolic pathways, caloric content, and safety.

Comparative Analysis

Sweetness Profile

Aspartame is a high-intensity sweetener, estimated to be 180 to 200 times sweeter than sucrose.[1][2][3][4] Its taste profile is often described as clean and sugar-like, though its sweetness has a longer duration than that of sucrose.[1][4]

Conversely, this compound is the enantiomer of the naturally occurring D-Glucose. Experimental studies have shown that this compound is indistinguishable in taste from D-Glucose.[5][6] D-Glucose (dextrose) is less sweet than sucrose, with a relative sweetness value of approximately 75% that of sucrose.[7][8] Therefore, this compound provides a sugar-like taste but at a significantly lower intensity compared to aspartame.

Metabolism and Caloric Value

The primary difference in the metabolic fate of these two compounds dictates their caloric contribution.

This compound: Living organisms, including humans, almost exclusively utilize D-isomers of sugars. This compound cannot be phosphorylated by hexokinase, the initial and crucial enzyme in the glycolysis pathway.[5][9] As a result, it is not metabolized by the body for energy.[9][10] Energy balance studies in rats have confirmed that this compound contributes no metabolizable energy, effectively rendering it a zero-calorie sweetener (0 kcal/g).[10]

Aspartame: Although a high-intensity sweetener, aspartame is metabolized in the body. It breaks down into its constituent amino acids, L-aspartic acid and L-phenylalanine, and a small amount of methanol.[11] These components are processed through normal metabolic pathways.[11] Aspartame technically provides 4 kcal per gram, the same as protein or sucrose.[2][12] However, due to its high sweetness intensity, the minuscule amount required to achieve a desired level of sweetness makes its caloric contribution negligible in food products.[1][3]

Safety and Regulatory Status

This compound: this compound has not been widely marketed as a sweetener, primarily due to high manufacturing costs.[5] Consequently, it has not undergone the extensive toxicological evaluation required for an established Acceptable Daily Intake (ADI) by major regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). Some studies have noted that this compound can have a laxative effect.[5] It is not easily catabolized by a variety of bacteria, which may have implications for gut microbiota.[13]

Aspartame: As one of the most rigorously studied food additives worldwide, aspartame has been deemed safe for human consumption by over ninety countries.[1][14] Regulatory bodies have established an ADI, which is the amount that can be safely consumed daily over a lifetime without appreciable health risk.[15]

  • JECFA (WHO/FAO) & EFSA (EU): 40 mg/kg of body weight per day.[11][14][16][17]

  • FDA (US): 50 mg/kg of body weight per day.[11][16]

It is important to note that individuals with the rare genetic disorder phenylketonuria (PKU) must avoid or restrict aspartame intake, as they cannot metabolize phenylalanine effectively.[2][14][18]

Data Presentation: Quantitative Comparison

PropertyThis compoundAspartame
Relative Sweetness (vs. Sucrose=1.0) ~0.75~180 - 200
Caloric Value (kcal/g) 04 (negligible as used)
Metabolism Not metabolized by human cellsHydrolyzed to aspartic acid, phenylalanine, and methanol
Acceptable Daily Intake (ADI) Not established40-50 mg/kg body weight/day

Experimental Protocols

Protocol 1: Sensory Evaluation of Sweetness Intensity

This protocol outlines a method for determining the sweetness intensity of a compound relative to a standard (e.g., sucrose) using a trained sensory panel.

Objective: To quantify the perceived sweetness intensity of this compound and aspartame.

Methodology:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and quantify sweet taste using a series of reference solutions of sucrose (e.g., 1%, 2%, 5%, 7%, 10% w/v). Panelists must demonstrate consistency in rating these standards.

  • Sample Preparation:

    • A range of concentrations for each test sweetener (this compound, Aspartame) is prepared in deionized water.

    • Sucrose reference standards are also prepared.

    • All solutions are presented at a controlled temperature (e.g., 22°C).

  • Evaluation Procedure:

    • A randomized, blind-tasting procedure is employed.

    • Panelists are served approximately 20-30 mL of each sample in coded containers.[19]

    • Panelists rinse their mouths with deionized water before the first sample and between subsequent samples.[19]

    • The sample is held in the mouth for 5-6 seconds and then expectorated or swallowed.[19]

    • Panelists rate the sweetness intensity of each sample on an unstructured graphical scale (e.g., a 100 mm line anchored with "imperceptible" and "extremely strong").[19]

  • Data Analysis:

    • The ratings for each sweetener concentration are averaged across all panelists.

    • Concentration-response curves are generated for each sweetener.

    • The relative sweetness is calculated by determining the concentration of the test sweetener required to elicit the same perceived sweetness intensity as a given sucrose concentration.

Protocol 2: Determination of Metabolizable Energy

This protocol describes an in vivo method using an animal model to determine the actual energy contribution of a substance.

Objective: To determine the net metabolizable energy value of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatization: Animals are acclimatized to the housing and a basal diet for a period of 7-10 days.

  • Experimental Diets:

    • Control Group: Fed the basal diet.

    • Test Group: Fed the basal diet supplemented with a known quantity (e.g., 10 g/100 g of diet) of the test substance (this compound).

    • Reference Group: Fed the basal diet supplemented with a substance of known metabolizable energy, such as D-Glucose (dextrose).

  • Energy Balance Study:

    • The study is conducted over a period of several weeks (e.g., 28 to 56 days).[10]

    • Daily records of food intake are meticulously maintained.

    • Total feces and urine are collected throughout the study period.

    • The gross energy content of the diets, feces, and urine is determined using a bomb calorimeter.

  • Calculation of Metabolizable Energy (ME):

    • ME is calculated as: ME (kJ/g) = [Gross Energy Intake (kJ) - Gross Energy in Feces (kJ) - Gross Energy in Urine (kJ)] / Grams of Substance Consumed (g)

    • The partial metabolizable energy value is determined by comparing the energy balance of the test group to the control group.[10] A value approaching zero, as seen in rat studies with L-Glucose, indicates no contribution to whole-body energy metabolism.[10]

Mandatory Visualizations

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Sweetener Sweetener (e.g., Aspartame, L-Glucose) Receptor T1R2/T1R3 GPCR Sweetener->Receptor Binds G_Protein Gustducin (G-protein) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates K_Channel K+ Channel (Closed) PKA->K_Channel Phosphorylates Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Vesicle Vesicle Fusion & Neurotransmitter Release (ATP) Ca_Influx->Vesicle Triggers Nerve Afferent Nerve (Signal to Brain) Vesicle->Nerve Signals

Caption: Sweet taste signaling pathway initiated by sweetener binding.

Sweetener_Comparison_Workflow cluster_sensory Sensory Evaluation cluster_metabolic Metabolic & Safety Evaluation start Hypothesis: Compare Efficacy of L-Glucose vs. Aspartame lit_review Literature Review & Material Sourcing start->lit_review train_panel Train Sensory Panel (Sucrose Standards) lit_review->train_panel animal_study In Vivo Animal Study (Energy Balance) lit_review->animal_study sensory_test Quantitative Testing (Sweetness, Off-tastes) train_panel->sensory_test sensory_data Analyze Sensory Data (Concentration-Response) sensory_test->sensory_data analysis Comparative Data Analysis sensory_data->analysis caloric_data Determine Metabolizable Energy animal_study->caloric_data caloric_data->analysis safety_review Review Toxicological Data & Regulatory Status (ADI) safety_review->analysis conclusion Conclusion & Publication analysis->conclusion

Caption: Experimental workflow for comparing novel sweeteners.

References

Assessing the specificity of L(-)-Glucose probes in cancer detection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the metabolic reprogramming of cancer cells presents a compelling target for diagnostic and therapeutic strategies. The heightened glucose uptake in malignant cells, known as the Warburg effect, has been extensively exploited for cancer detection. While D-glucose analogs, particularly the radiolabeled [¹⁸F]fluoro-2-deoxy-D-glucose (FDG) used in Positron Emission Tomography (PET), are the current gold standard, emerging evidence suggests a surprising and potentially highly specific uptake of the stereoisomer L(-)-Glucose by certain cancer cells. This guide provides a comprehensive comparison of this compound probes with alternative cancer detection agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in this evolving field.

Overview of Glucose Analogs in Cancer Imaging

Cancer cells exhibit an increased reliance on glycolysis for energy production, a phenomenon that necessitates a higher uptake of glucose from the microenvironment.[1][2] This metabolic shift is the basis for using labeled glucose analogs to visualize tumors.

  • D-Glucose Analogs: These probes, such as FDG and the fluorescent 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), are transported into cells via glucose transporters (GLUTs).[3][4] Once inside, they are phosphorylated by hexokinase, trapping them within the cell and allowing for imaging.[5] The accumulation of these analogs generally correlates with the metabolic activity of the cells.

  • This compound Probes: this compound is the mirror image of the naturally occurring D-Glucose. Healthy cells do not typically metabolize L-Glucose.[6] However, studies have shown that some malignant cancer cells can specifically take up fluorescently labeled L-Glucose analogs, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG).[6][7] This unexpected phenomenon suggests a unique transport mechanism in these cancer cells, potentially offering a higher degree of tumor specificity.[8]

Comparative Performance of Glucose Probes

The following tables summarize the available quantitative data on the performance of this compound probes in comparison to their D-Glucose counterparts and the clinical standard, FDG.

Table 1: In Vitro Uptake of Fluorescent Glucose Analogs in Cancer Cells

ProbeCancer Cell LineMethodKey FindingsReference(s)
2-NBDLG Human osteosarcoma (U2OS)Confocal Microscopy & Fluorescence Microplate ReaderUptake of 2-NBDLG was approximately 80% of 2-NBDG uptake. Uptake was significantly inhibited by phloretin but not by the GLUT inhibitor cytochalasin B.[8]
2-NBDLG HeLa, SK-BR-3Confocal Microscopy2-NBDLG showed higher fluorescence than 2-NBDG. Endocytosis inhibitors did not significantly reduce uptake.[7]
2-NBDG Breast Cancer Cell Lines (Panel)Western Blot & Fluorescence MicroscopyGLUT 1 expression was necessary for 2-NBDG uptake. Uptake was ubiquitous among all tested breast cancer lines and could be modulated by anticancer agents.[5]
2-NBDG Breast Cancer (MCF-7), Liver Cancer (HepG2)Fluorescence Imaging MicroscopyRapid uptake within the first 5 minutes, reaching a maximum near 20-30 minutes. Uptake was significantly reduced by competition with D-glucose.[4]

Table 2: Comparison of this compound Probes with FDG-PET

ProbeModalityAdvantagesDisadvantagesReference(s)
This compound Probes (e.g., 2-NBDLG) Fluorescence ImagingHigh potential for tumor specificity due to low uptake in normal cells. Non-radioactive, enabling safer and more frequent imaging.Limited in vivo data available. Penetration depth of fluorescence imaging is a limitation for deep tumors. Transport mechanism not fully elucidated.[6][8]
[¹⁸F]FDG PETGold standard for clinical cancer imaging. Provides whole-body imaging and quantitative assessment of glucose metabolism.Use of ionizing radiation. Lower resolution compared to optical imaging. Can accumulate in areas of inflammation, leading to false positives.[3][9]

Signaling Pathways and Experimental Workflows

The precise mechanism of this compound uptake in cancer cells remains an active area of investigation. Unlike D-Glucose, which primarily enters cells through GLUT transporters, studies suggest that 2-NBDLG uptake is not inhibited by GLUT-specific inhibitors like cytochalasin B, but is sensitive to the broad-spectrum transport inhibitor phloretin.[8] This suggests a novel, yet to be fully characterized, transport pathway.

Proposed this compound Uptake Pathway

L_Glucose_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Glucose Probe L-Glucose Probe Unknown Transporter Phloretin-sensitive Transporter/Channel L-Glucose Probe->Unknown Transporter Internalized Probe Accumulated L-Glucose Probe Unknown Transporter->Internalized Probe Phloretin Phloretin Phloretin->Unknown Transporter Inhibition

Proposed pathway for this compound probe uptake in cancer cells.

Experimental Workflow for In Vitro Probe Uptake Assay

The following diagram outlines a typical workflow for assessing the uptake of fluorescent glucose probes in cultured cancer cells.

in_vitro_workflow A Seed cancer cells in multi-well plates B Incubate cells to allow attachment (e.g., 24 hours) A->B C Optional: Pre-treat with inhibitors (e.g., phloretin, cytochalasin B) B->C D Add fluorescent glucose probe (e.g., 2-NBDLG or 2-NBDG) B->D No inhibitor control C->D E Incubate for a defined period (e.g., 10-60 minutes) D->E F Wash cells to remove extracellular probe E->F G Image cells using fluorescence microscopy or flow cytometry F->G H Quantify fluorescence intensity per cell or per well G->H

Workflow for in vitro fluorescent glucose probe uptake assay.

Experimental Workflow for In Vivo Biodistribution Study

This diagram illustrates the steps involved in an in vivo study to determine the biodistribution of a novel imaging probe.

in_vivo_workflow A Establish tumor xenograft model in mice B Administer imaging probe (e.g., fluorescent L-Glucose) via intravenous injection A->B C Perform whole-body imaging at multiple time points post-injection B->C D Euthanize animals at final time point C->D E Excise tumor and major organs (liver, kidney, spleen, etc.) D->E F Measure probe accumulation in excised tissues (ex vivo imaging or radioactivity counting) E->F G Calculate percentage of injected dose per gram of tissue (%ID/g) F->G

Workflow for in vivo biodistribution study of an imaging probe.

Detailed Experimental Protocols

In Vitro Fluorescent Glucose Uptake Assay

This protocol is adapted from studies on 2-NBDG uptake and can be applied to 2-NBDLG.[10][11][12]

1. Cell Culture and Seeding:

  • Culture cancer cells of interest in appropriate medium and conditions.

  • Seed cells into 96-well black-walled, clear-bottom plates at a density of 2-5 x 10⁴ cells per well.

  • Incubate overnight to allow for cell attachment.

2. Probe Preparation and Incubation:

  • Prepare a stock solution of the fluorescent glucose probe (e.g., 10 mM 2-NBDLG in DMSO).

  • On the day of the experiment, dilute the stock solution in glucose-free medium to the desired final concentration (e.g., 100 µM).

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate at 37°C for a specified time (e.g., 30 minutes).

3. Inhibition Assay (Optional):

  • To investigate the transport mechanism, pre-incubate the cells with inhibitors (e.g., 150 µM phloretin or 10 µM cytochalasin B) for 30-60 minutes before adding the fluorescent probe.

4. Imaging and Quantification:

  • After incubation, remove the probe-containing medium and wash the cells twice with cold PBS.

  • Add fresh PBS or imaging buffer to the wells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., FITC channel for 2-NBDG/2-NBDLG).

  • Alternatively, for a more quantitative population analysis, use a fluorescence plate reader or detach the cells and analyze by flow cytometry.

  • Quantify the mean fluorescence intensity per cell or per well and normalize to control groups.

In Vivo Tumor Imaging and Biodistribution

This protocol outlines a general procedure for in vivo imaging and biodistribution studies in a mouse tumor model.[13][14][15]

1. Animal Model:

  • Establish subcutaneous or orthotopic tumor xenografts in immunocompromised mice by injecting cancer cells (e.g., 1-5 x 10⁶ cells).

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Probe Administration:

  • Prepare a sterile solution of the imaging probe in a biocompatible vehicle (e.g., saline).

  • Administer the probe to the mice via tail vein injection. The dose will depend on the specific probe and imaging system.

3. In Vivo Imaging:

  • At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) or a similar instrument.

  • Acquire images using the appropriate excitation and emission filters.

4. Biodistribution Analysis:

  • At the final time point, euthanize the mice.

  • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, and blood).

  • Measure the fluorescence intensity (or radioactivity for radiolabeled probes) in each tissue using an ex vivo imaging system or a gamma counter.

  • Weigh each tissue and calculate the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The investigation into this compound probes for cancer detection is a promising and rapidly developing area.[6] The available data, though still limited, suggests that these probes may offer a higher degree of specificity for malignant cells compared to traditional D-glucose analogs.[7][8] This could potentially lead to more accurate diagnoses and better differentiation between cancerous and inflamed tissues. However, more extensive in vivo studies are required to validate these initial findings and to fully understand the biodistribution and pharmacokinetics of this compound probes. The elucidation of the specific transport mechanism for this compound in cancer cells is also a critical next step that could unlock new therapeutic targets. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret their own studies in this exciting field.

References

A Comparative Guide to the Biological Effects of L(-)-Glucose: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of L(-)-Glucose as observed in in vivo and in vitro studies. This compound, the enantiomer of the ubiquitous D(+)-Glucose, is not readily metabolized by most organisms, a property that has led to its investigation for various therapeutic and diagnostic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to offer an objective overview for the scientific community.

I. Cellular Uptake and Metabolism

This compound is generally characterized by its poor cellular uptake and minimal metabolic processing compared to its D-isomer. This is primarily because it is not a substrate for hexokinase, the initial and rate-limiting enzyme in the glycolysis pathway[1].

In Vitro Studies: Insights into Cellular Transport

In vitro studies using cultured cells have been instrumental in elucidating the transport mechanisms, or lack thereof, for this compound. The primary method involves incubating cells with labeled this compound (often fluorescently tagged, such as 2-NBDLG) and measuring its intracellular accumulation over time.

Table 1: Comparative Uptake of Glucose Isomers in Cancer Cell Lines (in vitro)

Cell LineGlucose AnalogUptake CharacteristicsKey FindingsReference
MIN6 (mouse insulinoma)2-NBDLGPhloretin-inhibitable, but persists with GLUT transporter blockadeSuggests a transport mechanism distinct from major glucose transporters.[1]
U2OS (human osteosarcoma)2-NBDLGPhloretin-inhibitable; uptake is approximately 80% of 2-NBDGDemonstrates significant uptake of the L-glucose analog in this cancer cell line.
In Vivo Studies: Tracking this compound in Whole Organisms

In vivo studies, often employing animal models, provide a systemic perspective on the pharmacokinetics and biodistribution of this compound. These studies typically involve administering labeled this compound and monitoring its presence in various tissues and its excretion.

Table 2: Summary of In Vivo this compound Metabolic Studies in Rats

Study ParameterFindingImplicationReference
Energy ContributionThis compound contributed no significant energy.Confirms that this compound is not a significant energy source when ingested.
D-Glucose LevelsIntravenous administration of this compound did not decrease D-Glucose levels.This compound does not appear to interfere with D-Glucose homeostasis.[2]

II. Therapeutic and Diagnostic Applications

The unique metabolic properties of this compound have prompted research into its potential applications in medicine.

A. Diagnostic Imaging in Oncology

The observation that some cancer cells exhibit uptake of fluorescently labeled this compound has spurred interest in its use as a diagnostic imaging agent.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis vitro_start Cancer Cell Culture vitro_treat Incubate with Fluorescent L-Glucose (2-NBDLG) and D-Glucose (2-NBDG) vitro_start->vitro_treat vitro_measure Quantify Uptake: Fluorescence Microscopy or Flow Cytometry vitro_treat->vitro_measure comparison Comparative Analysis vitro_measure->comparison Compare Uptake Kinetics & Specificity vivo_start Tumor-Bearing Animal Model vivo_treat Administer Fluorescent L-Glucose (2-NBDLG) vivo_start->vivo_treat vivo_measure Image Tumor Uptake: In Vivo Imaging System (IVIS) vivo_treat->vivo_measure vivo_measure->comparison

Comparative workflow for L-Glucose uptake studies.
B. Insulin Secretion and Diabetes Research

Interestingly, while this compound itself does not stimulate insulin release, its derivative, L-glucose pentaacetate, has been shown to be insulinotropic.

In vitro studies using pancreatic islets have revealed that L-glucose pentaacetate likely acts through a mechanism analogous to bitter taste reception, rather than through metabolic pathways.

G LGP L-Glucose Pentaacetate Receptor Bitter Taste Receptor (e.g., Gustducin-coupled) LGP->Receptor Binds PLC Phospholipase C Activation Receptor->PLC Depolarization Membrane Depolarization PLC->Depolarization Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release

Proposed signaling pathway for L-glucose pentaacetate.

Table 3: In Vitro Effects of L-Glucose Pentaacetate on Pancreatic Islets

ParameterObservationProposed MechanismReference
86Rb OutflowDecreasedIndicates a decrease in K+ conductance, leading to membrane depolarization.[3]
Electrical ActivityProvoked in islet B-cellsConsistent with membrane depolarization and cellular activation.[3]
Cytosolic Ca2+May induce oscillationsA key trigger for insulin vesicle exocytosis.[3]
C. Gastrointestinal Applications

The poor absorption of this compound in the small intestine leads to an osmotic effect, drawing water into the intestinal lumen. This property has been leveraged for its use as a laxative.

An open-label clinical trial was conducted to evaluate the efficacy and safety of this compound as a bowel preparation for colonoscopy.

Table 4: Efficacy and Safety of this compound for Colon Cleansing (in vivo - Human)

ParameterResultConclusionReference
Efficacy [4]
Preparation Quality (Excellent/Good)80% (24 out of 30 patients)This compound is an effective colon-cleansing agent.[4]
Preparation Quality (Fair/Poor)20% (6 out of 30 patients)[4]
Safety [4]
Adverse EventsNone reportedThe preparation was well-tolerated.[4]
Significant Lab AbnormalitiesNone identifiedAppears to be a safe alternative to other preparations.[4]

III. Experimental Protocols

A. In Vitro Glucose Uptake Assay (Fluorescent Method)

This protocol is adapted from methods used for 2-NBDG and can be applied to 2-NBDLG.

  • Cell Culture: Plate cells (e.g., U2OS, MIN6) in a 96-well plate or on glass coverslips and grow to desired confluency.

  • Starvation: Prior to the assay, wash cells with phosphate-buffered saline (PBS) and incubate in a glucose-free medium for 1-2 hours.

  • Incubation with Probe: Add medium containing the fluorescent glucose analog (e.g., 100 µM 2-NBDLG) and incubate for a specified time (e.g., 10-30 minutes) at 37°C. For competitive inhibition assays, co-incubate with varying concentrations of unlabeled D- or L-glucose.

  • Termination of Uptake: Remove the probe-containing medium and wash the cells three times with ice-cold PBS to stop the uptake.

  • Quantification:

    • Microscopy: If using coverslips, mount them on slides and visualize using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software.

    • Plate Reader: If using a 96-well plate, measure the fluorescence intensity in each well using a microplate reader.

B. In Vivo Animal Study of this compound Pharmacokinetics
  • Animal Model: Utilize a relevant animal model, such as Sprague-Dawley rats.

  • Administration: Administer a known dose of labeled this compound (e.g., radiolabeled or fluorescently tagged) via an appropriate route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points, collect blood samples. For biodistribution studies, euthanize animals at different time points and harvest various organs.

  • Analysis:

    • Blood Samples: Process blood to plasma or serum and measure the concentration of the labeled this compound using an appropriate method (e.g., liquid scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags).

    • Tissue Samples: Homogenize tissues and extract the labeled compound to determine its concentration in different organs.

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion rates.

IV. Conclusion

The distinction between in vivo and in vitro studies is crucial for a comprehensive understanding of the biological effects of this compound. In vitro assays provide a controlled environment to dissect cellular mechanisms, such as transport kinetics and signaling pathways. In vivo studies, including animal models and human clinical trials, offer a systemic view, revealing the overall physiological response, pharmacokinetic properties, and clinical efficacy of this compound and its derivatives. The collective evidence indicates that while this compound itself is metabolically inert in most biological systems, this very property, along with the biological activity of its derivatives, presents intriguing opportunities for diagnostic and therapeutic development. Further research is warranted to fully elucidate the non-traditional transport mechanisms of this compound in cancer cells and to explore the therapeutic potential of L-glucose pentaacetate in diabetes management.

References

A Comparative Analysis of L(-)-Glucose and 3-O-methyl-D-glucose Cellular Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular transport mechanisms of two glucose analogs: L(-)-Glucose and 3-O-methyl-D-glucose. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct transport characteristics, aiding in the design and interpretation of metabolic and drug delivery studies.

Introduction

Glucose, a fundamental source of energy for most living organisms, traverses the cell membrane via specific protein transporters. Understanding the kinetics and pathways of glucose analogs is crucial for various research applications, from probing glucose transport mechanisms to developing targeted drug delivery systems. This guide focuses on a comparative analysis of this compound, the non-natural stereoisomer of D-Glucose, and 3-O-methyl-D-glucose (3-OMG), a non-metabolizable D-Glucose analog widely used in transport studies.

Transport Mechanisms and Kinetics

The transport of glucose and its analogs across the plasma membrane is primarily mediated by two major families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[1][2][3] While D-glucose is readily transported by both, its stereoisomer, L-glucose, and the analog 3-O-methyl-D-glucose exhibit markedly different transport profiles.

3-O-methyl-D-glucose (3-OMG) is a well-characterized substrate for GLUT transporters.[4][5] It is recognized and transported into the cell but is not subsequently phosphorylated by hexokinase, meaning it does not enter the glycolytic pathway and can equilibrate across the cell membrane.[6] This property makes it an excellent tool for studying the kinetics of glucose transport without the confounding effects of metabolism. The transport of 3-OMG is a saturable process, following Michaelis-Menten kinetics.[5][7][8]

This compound , in stark contrast, is generally not a substrate for the stereospecific GLUT transporters.[9][10][11] Experimental evidence indicates that the uptake of L-glucose by animal cells is significantly lower than that of D-glucose and its analogs.[9] The transport of L-glucose, when observed, appears to be a non-saturable process, suggesting it may occur through passive diffusion or a low-affinity, non-carrier-mediated mechanism.[9]

Quantitative Data on Transport Kinetics

The following table summarizes the available quantitative data for the transport of 3-O-methyl-D-glucose and the comparative uptake of this compound. It is important to note the absence of specific Michaelis-Menten constants (Km and Vmax) for this compound, which is consistent with its non-carrier-mediated transport in most animal cells.

Parameter3-O-methyl-D-glucoseThis compoundReferences
Transport Mechanism Facilitated Diffusion (via GLUTs)Primarily Passive Diffusion / Low-affinity transport[4][5][9][10]
Km (Michaelis Constant) 8.2 mM (Bovine Adrenal Chromaffin Cells) 18.1 mM (Isolated Rat Hepatocytes)Not applicable (non-saturable uptake)[5][7][9]
Vmax (Maximum Velocity) 0.69 nmol/mg protein/min (Bovine Adrenal Chromaffin Cells) 86.2 mmol/L of cell water/min (Isolated Rat Hepatocytes)Not applicable[5][7]
Relative Uptake Readily transported~10-fold lower uptake compared to 3-O-methyl-D-glucose in rat pancreatic islet cells[9]
Metabolism Not metabolizedNot metabolized[6]

Experimental Protocols

A detailed protocol for a comparative glucose analog uptake assay is provided below. This protocol is based on established methods for measuring the uptake of radiolabeled glucose analogs.[6][12]

Objective: To compare the cellular uptake of [³H]-L(-)-Glucose and [¹⁴C]-3-O-methyl-D-glucose in a cultured cell line.
Materials:
  • Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • [³H]-L(-)-Glucose (radiolabeled)

  • [¹⁴C]-3-O-methyl-D-glucose (radiolabeled)

  • Unlabeled this compound and 3-O-methyl-D-glucose

  • Cytochalasin B (inhibitor of GLUT-mediated transport)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:
  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation for Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with warm PBS.

    • Pre-incubate the cells in KRH buffer for 30 minutes at 37°C to deplete intracellular glucose.

  • Uptake Assay:

    • Prepare uptake solutions in KRH buffer containing either [³H]-L(-)-Glucose or [¹⁴C]-3-O-methyl-D-glucose at the desired concentration (e.g., 1 µCi/mL).

    • To determine non-specific binding and uptake, prepare parallel uptake solutions containing a high concentration of the corresponding unlabeled glucose analog (e.g., 100 mM).

    • To confirm carrier-mediated transport of 3-OMG, prepare an uptake solution containing cytochalasin B (e.g., 10 µM).

    • Aspirate the pre-incubation buffer and add the uptake solutions to the respective wells.

    • Incubate for a specific time period (e.g., 5-10 minutes) at 37°C. For 3-OMG, which equilibrates rapidly, shorter time points may be necessary to measure initial uptake rates.[6]

  • Termination of Uptake:

    • To stop the uptake, aspirate the uptake solution.

    • Quickly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates to normalize the uptake data (e.g., using a BCA protein assay).

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled analog) from the total uptake.

    • Express the results as pmol of glucose analog taken up per mg of protein per minute.

Visualizing Transport Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct transport mechanisms of this compound and 3-O-methyl-D-glucose and the general workflow of a comparative uptake experiment.

Caption: Comparative transport pathways of this compound and 3-O-methyl-D-glucose.

G Experimental Workflow for Comparative Uptake Assay start Seed cells in multi-well plate wash1 Wash with PBS start->wash1 preincubate Pre-incubate in KRH buffer wash1->preincubate add_radiolabel Add radiolabeled L-Glucose or 3-OMG preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate wash2 Wash with ice-cold PBS incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation Counting lyse->count analyze Data Analysis count->analyze

Caption: General experimental workflow for a comparative glucose analog uptake assay.

Conclusion

The transport characteristics of this compound and 3-O-methyl-D-glucose are fundamentally different. 3-O-methyl-D-glucose serves as a valuable tool to study GLUT-mediated transport due to its specific uptake and lack of subsequent metabolism. Conversely, this compound exhibits minimal, non-saturable uptake in most animal cells, highlighting the high stereoselectivity of glucose transporters. This comparative guide provides essential data and methodologies to assist researchers in selecting the appropriate glucose analog for their experimental needs and in accurately interpreting the resulting data.

References

Safety Operating Guide

Proper Disposal Procedures for L(-)-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

L(-)-Glucose is generally not classified as a hazardous substance, which simplifies its disposal compared to many other laboratory chemicals[1][2]. According to multiple safety data sheets, it is not considered hazardous to health or the environment[3]. However, proper laboratory practice dictates that even non-hazardous chemicals should be handled and disposed of with care to maintain a safe working environment.

The following procedures provide guidance for the safe and appropriate disposal of this compound in a laboratory setting.

Disposal of Solid this compound

Solid this compound, as a non-hazardous sugar, can typically be disposed of in the regular trash that goes to a sanitary landfill[4]. However, to prevent accidental exposure or misidentification by non-laboratory personnel, specific steps should be followed.

Operational Protocol:

  • Packaging: Ensure the this compound is in a well-sealed, primary container. For disposal, this container should be placed within a secondary, durable package, such as a cardboard box or a double-layered trash bag, to prevent any spillage[5].

  • Labeling: Keep the original label on the container to ensure clear identification of the contents[5].

  • Direct Disposal: Laboratory personnel must transport the securely packaged waste directly to the facility's dumpster. Do not leave chemical containers in standard laboratory trash cans that are emptied by custodial staff[4][5].

  • Quantity Limits: For disposing of quantities greater than five pounds (approximately 2.3 kg), it is recommended to consult with your institution's Environmental Health and Safety (EHS) department for evaluation and guidance[4][5].

Disposal of this compound Aqueous Solutions

Aqueous solutions of this compound are water-soluble and not considered environmentally hazardous[3]. As such, they can typically be disposed of down the sanitary sewer.

Operational Protocol:

  • Check Local Regulations: Before proceeding, confirm that your local regulations and institutional policies permit the drain disposal of non-hazardous sugar solutions. Approval from your EHS department may be required[4][6].

  • Dilution: Flush the solution down the drain with a copious amount of cold water (a common recommendation is a 20-fold excess of water). This helps to dilute the solution within the wastewater system.

  • Avoid Dumpster Disposal: Never dispose of liquid waste, including this compound solutions, in dumpsters, as liquids are generally not permitted in municipal landfills[4].

Summary of Disposal Guidelines

The following table summarizes the recommended disposal procedures for this compound based on its form and quantity.

FormQuantityRecommended Disposal MethodKey Precautions
Solid ≤ 5 lbs (~2.3 kg)Securely package and place directly into a dumpster designated for non-hazardous waste[4][5].Do not place in laboratory trash cans; ensure container is sealed and labeled[5].
Solid > 5 lbs (~2.3 kg)Contact your institution's Environmental Health & Safety (EHS) department for guidance[5].Do not dispose of large quantities without prior approval.
Aqueous Solution Small laboratory quantities (e.g., < 1 L)May be poured down the sanitary sewer with copious amounts of water, pending institutional approval[4][6].Flush with at least 20 times the volume of water; confirm local regulations allow this disposal method.
Aqueous Solution Large volumes (e.g., > 1 L)Consult with your institution's EHS department for appropriate disposal procedures.Drain disposal of large volumes may not be appropriate and could require a specific waste stream.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_form cluster_solid Solid Waste cluster_liquid Aqueous Solution start Start: this compound Waste form_check Solid or Aqueous Solution? start->form_check solid_quant_check Quantity > 5 lbs? form_check->solid_quant_check Solid liquid_policy_check Institutional policy allows drain disposal? form_check->liquid_policy_check Aqueous solid_dispose_dumpster Package securely. Place directly in dumpster. solid_quant_check->solid_dispose_dumpster No solid_contact_ehs Contact EHS for guidance. solid_quant_check->solid_contact_ehs Yes liquid_dispose_drain Flush down drain with copious water. liquid_policy_check->liquid_dispose_drain Yes liquid_contact_ehs Contact EHS for guidance. liquid_policy_check->liquid_contact_ehs No

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling L(-)-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L(-)-Glucose. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and a comprehensive disposal plan to ensure laboratory safety and compliance.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side protection.Protects eyes from airborne dust particles.
Hand Protection Nitrile rubber (NBR) gloves.Prevents direct skin contact.
Material Thickness: >0.11 mm.Ensures adequate barrier against the substance.
Breakthrough Time: >480 minutes (permeation: level 6).Provides long-lasting protection during handling.
Respiratory Protection A particulate filter respirator (e.g., P1) is necessary when dust formation is likely.Avoids inhalation of airborne particles.
Skin and Body Protection Standard laboratory coat.Protects skin and personal clothing from spillage.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a ventilated enclosure, is clean and uncluttered.

    • Verify that a functional eye wash station and safety shower are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

    • Retrieve the this compound container from its designated storage location, which should be a dry, well-ventilated area with a recommended temperature of 15–25 °C.[1]

  • Handling :

    • Handle this compound in a manner that minimizes dust generation.[3]

    • Use appropriate tools, such as a spatula or scoop, for transferring the powder.

    • If weighing the substance, do so in an enclosure or on a draft shield to contain any airborne particles.

    • When preparing solutions, add the solid to the liquid slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[3][4]

  • Post-Handling :

    • Clean all equipment and the work surface thoroughly after use.

    • Properly store or dispose of any remaining this compound according to the disposal plan.

    • Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures:

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3]

  • Skin Contact : Wash the affected area immediately with soap and plenty of water.[3]

  • Inhalation : Move the individual to fresh air.[3]

  • Spillage : For minor spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product :

    • Collect unused this compound in a clearly labeled, sealed container.

    • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]

  • Contaminated Materials :

    • Any materials, such as weighing paper or contaminated gloves, should be placed in a designated chemical waste container.

    • Dispose of these materials following institutional and regulatory guidelines.

  • Empty Containers :

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water) before disposal or recycling.

    • Dispose of the rinsed containers in accordance with laboratory and local regulations.

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep_Area 1. Prepare Work Area Don_PPE 2. Don PPE Prep_Area->Don_PPE Retrieve_Chem 3. Retrieve this compound Don_PPE->Retrieve_Chem Handle_Chem 4. Handle Substance (Minimize Dust) Retrieve_Chem->Handle_Chem Clean_Area 5. Clean Work Area Handle_Chem->Clean_Area Store_Dispose 6. Store/Dispose of This compound Clean_Area->Store_Dispose Remove_PPE 7. Remove PPE Store_Dispose->Remove_PPE Dispose_Waste Dispose of Waste (per regulations) Store_Dispose->Dispose_Waste Waste Generated Wash_Hands 8. Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L(-)-Glucose
Reactant of Route 2
L(-)-Glucose

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。